Product packaging for 5-Hepten-2-one(Cat. No.:CAS No. 1071-94-9)

5-Hepten-2-one

Cat. No.: B3045438
CAS No.: 1071-94-9
M. Wt: 112.17 g/mol
InChI Key: RTYRONIMTRDBLT-ONEGZZNKSA-N
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Description

5-Hepten-2-one is a ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3045438 5-Hepten-2-one CAS No. 1071-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-5-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-4H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

RTYRONIMTRDBLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC=CCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C/C=C/CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID0064460, DTXSID801315642
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Molecular Weight

112.17 g/mol
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CAS No.

1071-94-9, 6714-00-7
Record name (5E)-5-Hepten-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 5-Hepten-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hepten-2-one is an unsaturated ketone that serves as a versatile chemical intermediate. Its structure, featuring both a carbonyl group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a molecule of interest in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, with a comparative analysis of its methylated analog, 6-methyl-5-hepten-2-one (B42903), for which more extensive experimental data is available.

Chemical Structure and Identification

This compound is a seven-carbon chain ketone with a double bond located at the fifth carbon position. It exists as two stereoisomers, the (E) and (Z) forms, depending on the geometry of the double bond.

IdentifierValue
IUPAC Name hept-5-en-2-one[1]
(E)-Isomer IUPAC Name (E)-hept-5-en-2-one[2]
Molecular Formula C₇H₁₂O[1][2]
SMILES CC=CCCC(=O)C[1]
(E)-Isomer SMILES C/C=C/CCC(=O)C[2]
CAS Number 6714-00-7[1]
(E)-Isomer CAS Number 1071-94-9[2]

Below is a 2D structural representation of (E)-5-hepten-2-one.

Caption: 2D structure of (E)-5-hepten-2-one.

Physicochemical Properties

Experimental data for the physical properties of this compound are limited. The following table summarizes the available computed data for this compound and provides experimental data for the closely related compound, 6-methyl-5-hepten-2-one, for comparative purposes.

PropertyThis compound (Computed)6-Methyl-5-hepten-2-one (Experimental)
Molecular Weight 112.17 g/mol [1][2]126.20 g/mol
Boiling Point 144.44 °C (417.59 K)173-174 °C
Density Not available~0.855 g/mL at 25 °C
Water Solubility LogS = -1.89Insoluble in water; soluble in alcohols and ethers
Kovats Retention Index Semi-standard non-polar: 866, Standard polar: 1249[2]Not available

Spectroscopic Data

¹H NMR (of 6-methyl-5-hepten-2-one):

  • δ 5.07 ppm (t, 1H): Vinyl proton (-CH=C-).

  • δ 2.46 ppm (t, 2H): Methylene protons adjacent to the vinyl group (-C=CH-CH₂-).

  • δ 2.25 ppm (q, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

  • δ 2.13 ppm (s, 3H): Methyl protons of the acetyl group (CH₃-C=O).

  • δ 1.68 ppm (s, 3H) and 1.62 ppm (s, 3H): Methyl protons attached to the double bond ((CH₃)₂C=).

¹³C NMR (of (E)-5-hepten-2-one):

  • A reference to the ¹³C NMR spectrum for (E)-5-hepten-2-one is available in the literature, which can be consulted for detailed chemical shift assignments.[2]

IR Spectroscopy (of 6-methyl-5-hepten-2-one):

  • ~1715 cm⁻¹: Strong absorption characteristic of the C=O stretching vibration of a ketone.

  • ~1670 cm⁻¹: C=C stretching vibration.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of alkyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, several established methods exist for the synthesis of its analog, 6-methyl-5-hepten-2-one, which can provide a conceptual basis for potential synthetic routes.

Synthesis of 6-Methyl-5-hepten-2-one (Illustrative Protocol)

One common industrial synthesis involves the reaction of isobutylene (B52900) with formaldehyde (B43269) and acetone. This multi-step process typically proceeds through the formation of an intermediate which is then rearranged or further reacted to yield the final product.

Another approach is the Carroll reaction, which involves the reaction of a β-keto ester with an allylic alcohol. For the synthesis of 6-methyl-5-hepten-2-one, this would involve the reaction of ethyl acetoacetate (B1235776) with 2-methyl-3-buten-2-ol.

A simplified workflow for a generic synthesis of an unsaturated ketone is depicted below.

G start Starting Materials (e.g., Aldehyde/Ketone + Reagent) reaction Chemical Reaction (e.g., Aldol Condensation, Wittig Reaction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated this compound purification->product

Caption: Generalized workflow for the synthesis of an unsaturated ketone.

Biological Activity

There is currently limited information available regarding the specific biological activity or signaling pathways of this compound. However, its analog, 6-methyl-5-hepten-2-one, has been studied and exhibits certain biological effects.

Biological Activity of 6-Methyl-5-hepten-2-one:

  • Acetylcholinesterase Inhibition: It has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the nervous system.

  • Insect Attractant: It is a known attractant for certain species of mosquitoes.

  • Natural Occurrence: It is a volatile compound found in some plants and is a metabolite produced by yeast.

These findings for the methylated analog suggest that this compound could potentially exhibit interesting biological properties, warranting further investigation by researchers in drug development and related fields.

Conclusion

This compound is a valuable chemical entity with potential applications in organic synthesis. While comprehensive experimental data for this compound is somewhat scarce, its structural similarity to the well-characterized 6-methyl-5-hepten-2-one provides a strong basis for predicting its chemical behavior and potential utility. Further research into the synthesis, properties, and biological activities of this compound is encouraged to fully unlock its potential for scientific and industrial applications.

References

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one (CAS Registry Number: 110-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methyl-5-hepten-2-one (B42903) (CAS 110-93-0), a versatile ketone with significant applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates key chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

6-Methyl-5-hepten-2-one, also known as Sulcatone, is a naturally occurring organic compound found in various plants like citronella and lemongrass.[1][2] It possesses a characteristic fruity, citrus-like aroma.[3][4] The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-one

PropertyValueReference(s)
CAS Registry Number 110-93-0[5][6]
Molecular Formula C₈H₁₄O[5][6][7]
Molecular Weight 126.20 g/mol [5][7]
Appearance Colorless to pale yellow liquid[4][8][9]
Boiling Point 73 °C at 18 mmHg[3][10][11]
Density 0.855 g/mL at 25 °C[3][10]
Refractive Index (n20/D) 1.439[3][10][11]
Solubility Miscible with alcohols and ethers; insoluble in water.[4][8]
Flash Point 56 °C (132.8 °F) - closed cup

Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes for 6-methyl-5-hepten-2-one have been developed, starting from readily available industrial chemicals. The choice of method often depends on the desired yield, purity, and economic feasibility.[12]

This multi-step process involves the ethynylation of acetone (B3395972) with acetylene (B1199291), followed by partial hydrogenation and subsequent reaction with an acetoacetate (B1235776) derivative.[8][12]

Experimental Protocol:

  • Ethynylation: Acetone is reacted with acetylene in the presence of an alkaline catalyst to produce 2-methyl-3-butyn-2-ol.

  • Partial Hydrogenation: The resulting alcohol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

  • Esterification and Rearrangement: The alcohol is then reacted with diketene (B1670635) or an alkyl acetoacetate (e.g., ethyl acetoacetate) to form 2-methyl-3-buten-2-yl acetoacetate.

  • Pyrolysis: The acetoacetate ester undergoes pyrolysis (Carroll reaction) to yield 6-methyl-5-hepten-2-one.[3]

Synthesis_from_Acetylene_and_Acetone Acetylene Acetylene Step1 Ethynylation (Alkaline Catalyst) Acetylene->Step1 Acetone Acetone Acetone->Step1 Intermediate1 2-Methyl-3-butyn-2-ol Step1->Intermediate1 Step2 Partial Hydrogenation (Lindlar Catalyst) Intermediate1->Step2 Intermediate2 2-Methyl-3-buten-2-ol Step2->Intermediate2 Step3 Carroll Reaction Intermediate2->Step3 Diketene Diketene / Alkyl Acetoacetate Diketene->Step3 Product 6-Methyl-5-hepten-2-one Step3->Product

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Acetylene and Acetone.

This method involves the synthesis of an intermediate, α-methylheptenone, which is then isomerized.[4][8]

Experimental Protocol:

  • Initial Synthesis: Isobutylene, acetone, and formaldehyde (B43269) are reacted under high temperature (310–320°C) and pressure (30 MPa) to synthesize α-methylheptenone.[8]

  • Isomerization: The resulting α-methylheptenone is heated in the presence of a palladium and carbonyl iron catalyst to yield 6-methyl-5-hepten-2-one.[4][8] A yield of 34% based on formaldehyde has been reported under specific conditions.[8]

Synthesis_from_Isobutylene Isobutylene Isobutylene Step1 High T & P Reaction (310-320°C, 30 MPa) Isobutylene->Step1 Acetone Acetone Acetone->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Intermediate α-Methylheptenone Step1->Intermediate Step2 Isomerization (Pd/Carbonyl Iron Catalyst) Intermediate->Step2 Product 6-Methyl-5-hepten-2-one Step2->Product

Caption: Synthesis from Isobutylene, Acetone, and Formaldehyde.

This route involves the formation of an isopentenyl chloride intermediate.[2][8]

Experimental Protocol:

  • Hydrochlorination: Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride.

  • Condensation: The isopentenyl chloride undergoes a condensation reaction with acetone in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a sodium hydroxide (B78521) solution. A yield of 65% has been reported when the reaction is carried out at 60–61°C for 3 hours.[8]

Synthesis_from_Isoprene Isoprene Isoprene Step1 Hydrochlorination Isoprene->Step1 HCl Hydrogen Chloride HCl->Step1 Intermediate Isopentenyl Chloride Step1->Intermediate Step2 Condensation (60-61°C, 3h) Intermediate->Step2 Acetone Acetone Acetone->Step2 Catalyst Phase-Transfer Catalyst + NaOH Catalyst->Step2 Product 6-Methyl-5-hepten-2-one Step2->Product

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Isoprene.

Applications in Research and Drug Development

6-Methyl-5-hepten-2-one serves as a crucial intermediate in the synthesis of various important compounds and exhibits interesting biological activities.

It is a key precursor for the synthesis of:

  • Terpenoids: Such as dehydrolinalool, linalool, citral, and pseudoionone.[1][4][8]

  • Vitamins: Including Vitamin A, Vitamin E, and Vitamin K1.[4][8]

  • Carotenoids and other fragrances. [13][14]

Recent studies have highlighted several biological activities of 6-methyl-5-hepten-2-one, making it a compound of interest for further investigation.

Table 2: Summary of Biological Activities

ActivityDescriptionReference(s)
Antimicrobial Exhibits marked antibacterial activity against a variety of bacteria, with limited antifungal activity.[1][1]
Acetylcholinesterase Inhibition Acts as a competitive inhibitor of acetylcholinesterase, suggesting potential applications in neurodegenerative disease research.[1][1]
Mosquito Repellent Has been identified as a potent attractant for certain mosquito species, which can be leveraged in traps and repellents.[1][12][1][12]
Cardiovascular Effects Recent studies indicate vasorelaxant and anti-platelet aggregation effects, potentially through modulation of intracellular calcium via calmodulin interaction.[15][15]

Signaling Pathway: Postulated Mechanism of Vasorelaxation

In silico and in vitro studies suggest that 6-methyl-5-hepten-2-one may exert its vasorelaxant effects by interacting with calmodulin (CaM), a key protein in calcium signaling. This interaction could modulate intracellular calcium levels, leading to smooth muscle relaxation.[15]

Vasorelaxation_Pathway Sulcatone 6-Methyl-5-hepten-2-one (Sulcatone) CaM Calmodulin (CaM) Sulcatone->CaM Inhibits/Modulates Relaxation Vasorelaxation Sulcatone->Relaxation Leads to MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates Ca2 Intracellular Ca²⁺ Ca2->CaM MLCK_active Active Myosin Light Chain Kinase (MLCK) MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLCK_inactive->MLCK_active MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Postulated mechanism of 6-methyl-5-hepten-2-one-induced vasorelaxation.

Safety and Handling

6-Methyl-5-hepten-2-one is classified as a flammable liquid and vapor.[16] It is also considered harmful to aquatic life with long-lasting effects.[16]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[16][17]

  • Use in a well-ventilated area.[16][18]

  • Wear protective gloves, clothing, and eye/face protection.[16][17]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16][18]

  • Skin Contact: Wash off with soap and plenty of water.[16][18]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16][18]

In all cases of exposure, it is recommended to consult a physician.[16][18]

Conclusion

6-Methyl-5-hepten-2-one is a compound of significant industrial and research interest. Its established roles in the flavor and fragrance industries are complemented by its utility as a versatile chemical intermediate for the synthesis of vitamins and other complex molecules.[4][8][19] Emerging research into its biological activities, including antimicrobial, acetylcholinesterase inhibitory, and cardiovascular effects, opens new avenues for its application in drug discovery and development.[1][15] A thorough understanding of its synthesis, properties, and biological functions is essential for harnessing its full potential.

References

Physical properties of 6-Methyl-5-hepten-2-one (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 6-Methyl-5-hepten-2-one, a significant intermediate in the synthesis of various terpenoids. The following sections detail its boiling point and density, outline standardized experimental protocols for their determination, and present a logical workflow for these analytical procedures.

Core Physical Properties

6-Methyl-5-hepten-2-one is a colorless to light yellow liquid known for its characteristic aroma, reminiscent of lemon grass.[1][2] It is miscible with alcohols and ethers but demonstrates insolubility in water.[1][2]

Quantitative Data Summary

The boiling point and density of 6-Methyl-5-hepten-2-one have been determined under various conditions, as summarized in the table below.

Physical PropertyValueConditions
Boiling Point 172-174 °Cat 1014 hPa[3]
174 °CNot specified[4]
73 °Cat 18 mmHg[5][6][7][8]
Density 0.851 g/cm³at 20 °C[3]
0.850 g/mLNot specified[4]
0.855 g/mLat 25 °C[5][7][8]

Experimental Protocols

While the specific experimental details for the cited values for 6-Methyl-5-hepten-2-one are proprietary to the reporting entities, this section outlines standardized and widely accepted methodologies for determining the boiling point and density of liquid chemical substances, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3][9] Several methods are applicable for this determination.

  • Ebulliometer Method: This method involves measuring the boiling point by means of an ebulliometer, which allows for the precise determination of the boiling temperature under equilibrium conditions.

  • Dynamic Method: In this approach, the substance is heated, and the temperature at which boiling occurs is recorded. This method also allows for the determination of the vapor pressure curve.[3]

  • Distillation Method: This involves distilling the substance and recording the temperature range over which it boils. This is a common method for determining the boiling range of a substance.[2]

  • Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.[2]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the heat flow associated with the phase transition from liquid to gas.[2][3]

Determination of Density (Based on OECD Guideline 109)

The density of a substance is its mass per unit volume.[4] For liquids like 6-Methyl-5-hepten-2-one, several reliable methods are available.

  • Hydrometer: A weighted, graduated glass float is placed in the liquid. The density is read directly from the calibrated stem at the point where the liquid surface meets it. This method is suitable for liquids with low viscosity.[4][5]

  • Pycnometer Method: A glass flask of a known volume (pycnometer) is weighed empty, then filled with the test substance and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.[4][5]

  • Oscillating Densimeter: This method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid. The instrument must be calibrated with two substances of known density.[4][5]

  • Hydrostatic Balance (Immersed Body Method): A body of known volume is weighed in air and then while immersed in the test liquid. The difference in weight (buoyant force) is used to calculate the density of the liquid.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like 6-Methyl-5-hepten-2-one.

G Workflow for Physical Property Determination cluster_0 Sample Preparation & Purity Check cluster_1 Boiling Point Determination cluster_2 Density Determination P1 Obtain Sample of 6-Methyl-5-hepten-2-one P2 Assess Purity (e.g., GC-MS) P1->P2 B1 Select Method (e.g., Ebulliometer, Distillation) P2->B1 Proceed if Pure D1 Select Method (e.g., Pycnometer, Oscillating Densimeter) P2->D1 Proceed if Pure B2 Calibrate Instrument B1->B2 B3 Measure Boiling Point (Correct for Pressure) B2->B3 B4 Record Data B3->B4 R1 Data Analysis and Reporting B4->R1 D2 Calibrate Instrument (at constant temperature) D1->D2 D3 Measure Mass and/or Volume D2->D3 D4 Calculate Density D3->D4 D5 Record Data D4->D5 D5->R1

Caption: Generalized workflow for determining the physical properties of a liquid compound.

References

Spectroscopic Analysis of 5-Hepten-2-one Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 5-hepten-2-one. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Spectroscopic Data for (E)-5-Hepten-2-one

Technique Data Type Values
¹H NMR Chemical Shift (ppm)Data not available in public databases.
¹³C NMR Predicted Chemical Shift (ppm)208.8 (C=O), 131.0 (C5), 125.1 (C6), 44.5 (C3), 29.8 (C2), 22.3 (C4), 17.9 (C7), 12.9 (C1)
IR Spectroscopy Absorption Bands (cm⁻¹)Data not available in public databases.
Mass Spec (EI) m/z Ratios112 (M+), 97, 70, 58, 43 (base peak), 39, 29, 27

Table 2: Spectroscopic Data for (Z)-5-Hepten-2-one

Technique Data Type Values
¹H NMR Chemical Shift (ppm)Data not available in public databases.
¹³C NMR Chemical Shift (ppm)Data not available in public databases.
IR Spectroscopy Absorption Bands (cm⁻¹)Data not available in public databases.
Mass Spec (EI) m/z RatiosData not available in public databases, but expected to be very similar to the (E)-isomer.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols represent standard operating procedures for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh approximately 5-25 mg of the purified this compound isomer into a clean, dry vial.[1] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Transfer to NMR Tube: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][2]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can vary from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

    • A spectral width of 200-250 ppm is standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid this compound isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Place a second salt plate on top of the first, spreading the liquid into a thin film.[3]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Ensure the spectrometer's sample compartment is closed to minimize atmospheric interference.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty salt plates or the ambient atmosphere.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch, C=C stretch, C-H bends).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

    • The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. The isomers of this compound would be separated under appropriate GC conditions.

  • Electron Ionization (EI):

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecules to ionize and fragment in a reproducible manner.[4][5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the isomers of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound Isomer Prepared_Sample Prepared Sample (in solution or neat) Sample->Prepared_Sample NMR NMR (¹H, ¹³C) Prepared_Sample->NMR IR IR Prepared_Sample->IR MS Mass Spec (EI) Prepared_Sample->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Isomer_Relationship cluster_E (E)-5-Hepten-2-one cluster_Z (Z)-5-Hepten-2-one E_isomer E_isomer Isomerization Isomerization E_isomer->Isomerization Z_isomer Z_isomer Isomerization->Z_isomer

Caption: Structural relationship between (E) and (Z) isomers of this compound.

References

The Enzymatic Route from Carotenoids to 5-Hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 6-methyl-5-hepten-2-one (B42903) (MHO), a volatile apocarotenoid, from carotenoid precursors. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the enzymatic cleavage of carotenoids and the formation of bioactive volatile compounds. This document details the key enzymes involved, the reaction mechanism, quantitative data from relevant studies, and detailed experimental protocols for the core methodologies used in this field of research.

Introduction

Carotenoids are a diverse group of tetraterpenoid pigments found in plants, algae, fungi, and some bacteria. Beyond their well-known roles in photosynthesis and as antioxidants, carotenoids serve as precursors to a variety of smaller molecules known as apocarotenoids. These cleavage products, which include vital signaling molecules like abscisic acid and strigolactones, are generated through the enzymatic action of carotenoid cleavage dioxygenases (CCDs). One such apocarotenoid is 6-methyl-5-hepten-2-one, a volatile ketone with applications in the flavor and fragrance industry and potential roles in biological signaling. This guide focuses on the enzymatic pathway responsible for its formation from carotenoid substrates.

The Biosynthesis Pathway of 6-Methyl-5-Hepten-2-one

The primary enzyme responsible for the biosynthesis of 6-methyl-5-hepten-2-one from carotenoids is Carotenoid Cleavage Dioxygenase 1 (CCD1) .[1] This enzyme exhibits broad substrate specificity but demonstrates a particular activity towards the linear carotenoid, lycopene (B16060) , to produce MHO. The reaction involves the oxidative cleavage of the 5,6 (or 5',6') double bond of the lycopene molecule. In addition to CCD1, other CCDs, such as CCD4, may also contribute to MHO formation in some plant species.

The overall biosynthetic process can be summarized as follows:

  • Substrate Availability: Lycopene, the primary precursor, is synthesized in plastids via the carotenoid biosynthetic pathway.

  • Enzymatic Cleavage: CCD1, a cytosolic enzyme, acts on lycopene. The enzyme utilizes molecular oxygen to cleave the C5-C6 double bond.

  • Product Formation: The cleavage of lycopene at this position yields two primary products: 6-methyl-5-hepten-2-one (a C8 ketone) and a larger C32 dialdehyde.

Biosynthesis_of_MHO Lycopene Lycopene (C40) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Lycopene->CCD1 Substrate MHO 6-Methyl-5-hepten-2-one (C8 Ketone) CCD1->MHO Product Dialdehyde C32 Dialdehyde CCD1->Dialdehyde Product Oxygen O2 Oxygen->CCD1

Figure 1: Biosynthesis of 6-Methyl-5-hepten-2-one from Lycopene.

Quantitative Data

The following tables summarize quantitative data from studies on the enzymatic production of 6-methyl-5-hepten-2-one.

Table 1: In Vitro Production of 6-Methyl-5-hepten-2-one and Pseudoionone from Lycopene by ZmCCD1

ProductPeak Area (arbitrary units)Standard Deviation (SD)
6-Methyl-5-hepten-2-one~1.5 x 10^7± ~0.2 x 10^7
Pseudoionone~0.3 x 10^7± ~0.05 x 10^7

Data adapted from in vitro assays using ZmCCD1 lysate and lycopene, with headspace analysis by GC/MS. The values represent the average of three assays.[2]

Table 2: Substrate Specificity of a Carotenoid-Cleavage Enzyme from Staphylococcus pasteuri TS-82

SubstrateRelative Enzyme Activity (%)
Zeaxanthin100
β-carotene85
Canthaxanthin60
Astaxanthin45
β-apo-8'-carotenal30

This table illustrates the substrate preference of a bacterial carotenoid-cleavage enzyme, which can also produce norisoprenoid flavors.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 6-methyl-5-hepten-2-one biosynthesis.

Recombinant CCD1 Expression and Purification

This protocol describes the expression of a Glutathione S-transferase (GST)-tagged CCD1 fusion protein in E. coli and its subsequent purification.

CCD1_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transform pGEX-CCD1 into E. coli Culture Inoculate and grow E. coli culture Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Centrifuge to remove cell debris Lysis->Clarification Binding Load clarified lysate onto Glutathione-Sepharose column Clarification->Binding Washing Wash column to remove unbound proteins Binding->Washing Elution Elute GST-CCD1 with reduced glutathione Washing->Elution

Figure 2: Workflow for Recombinant CCD1 Expression and Purification.

Materials:

  • E. coli expression strain (e.g., DH5α)

  • pGEX expression vector containing the CCD1 gene

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl)

  • Glutathione Sepharose 4B resin

  • Elution buffer (Lysis buffer containing reduced glutathione)

Procedure:

  • Transformation: Transform the pGEX-CCD1 plasmid into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate at a lower temperature (e.g., 18-30°C) for several hours to overnight.[5]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Glutathione Sepharose resin with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with lysis buffer to remove unbound proteins.

    • Elute the GST-CCD1 fusion protein with elution buffer.[6]

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Carotenoid Cleavage Assay

This protocol outlines the procedure for assessing the cleavage activity of purified CCD1 on a carotenoid substrate.

Materials:

  • Purified recombinant CCD1 enzyme

  • Carotenoid substrate (e.g., lycopene) dissolved in an appropriate solvent (e.g., acetone)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, containing a detergent like Triton X-100 to solubilize the substrate)[7]

  • Headspace vials

Procedure:

  • Substrate Preparation: Prepare a stock solution of the carotenoid substrate. Due to the lipophilic nature of carotenoids, a detergent is necessary to keep them in solution for the assay.[7]

  • Reaction Setup: In a headspace vial, combine the assay buffer, the carotenoid substrate, and the purified CCD1 enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) in the dark for a specific period (e.g., 1-16 hours).

  • Reaction Termination: The reaction is typically stopped by proceeding directly to the analysis of volatile products.

Analysis of Volatile Apocarotenoids by HS-SPME-GC-MS

This protocol describes the extraction and analysis of volatile products, such as 6-methyl-5-hepten-2-one, from the in vitro assay.

GCMS_Analysis_Workflow cluster_extraction Headspace Solid-Phase Microextraction (HS-SPME) cluster_analysis Gas Chromatography-Mass Spectrometry (GC-MS) Incubation Incubate reaction vial at elevated temperature Extraction Expose SPME fiber to the headspace Incubation->Extraction Desorption Inject and desorb analytes in GC inlet Extraction->Desorption Separation Separate compounds on GC column Desorption->Separation Detection Detect and identify compounds by MS Separation->Detection

Figure 3: Workflow for HS-SPME-GC-MS Analysis of Volatile Apocarotenoids.

Materials and Instrumentation:

  • Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)[8][9]

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace vials with septa

Procedure:

  • Headspace Extraction (HS-SPME):

    • Place the vial containing the completed in vitro assay in a heating block at a specific temperature (e.g., 40-60°C).

    • Insert the SPME fiber through the septum into the headspace above the liquid sample and expose it for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb to the fiber.[10]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC.

    • The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

    • The compounds are separated based on their volatility and interaction with the column's stationary phase.

    • The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass spectra.[8][9][11]

  • Quantification: For quantitative analysis, a calibration curve can be generated using authentic standards of 6-methyl-5-hepten-2-one.[12]

Conclusion

The biosynthesis of 6-methyl-5-hepten-2-one from carotenoids is a well-defined enzymatic process primarily mediated by Carotenoid Cleavage Dioxygenase 1. Understanding this pathway is crucial for various applications, from enhancing the flavor and aroma profiles of foods to exploring the biological activities of apocarotenoids in drug development. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other carotenoid cleavage reactions, paving the way for new discoveries and applications in this exciting field.

References

Unveiling the Isomers of Methyl Heptenone: A Deep Dive into their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of methyl heptenone isomers, with a particular focus on 6-methyl-5-hepten-2-one (B42903), 6-methyl-6-hepten-2-one (B88235), and 5-methyl-5-hepten-2-one. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis of these valuable compounds, details experimental protocols, and explores their biological activities, including their roles in insect communication and antimicrobial effects.

A Rich History Rooted in Terpene Chemistry

The story of methyl heptenone is intrinsically linked to the pioneering work on terpenes in the late 19th and early 20th centuries. Early investigations into the components of essential oils by chemists laid the groundwork for the identification and synthesis of these acyclic ketones. While a definitive timeline for the discovery of each specific isomer is not singularly documented, the advancement of terpene chemistry, spearheaded by luminaries such as Otto Wallach and Leopold Ruzicka, provided the foundational knowledge for their isolation and characterization. The "isoprene rule," formulated by Wallach and later expanded upon by Ruzicka, was instrumental in understanding the structural basis of these and other terpenoid compounds.

Industrial-scale synthesis of methyl heptenone, particularly the commercially significant 6-methyl-5-hepten-2-one, has evolved through several key methodologies. An early and historically important route was the acetylene-acetone process.[1] Over time, more efficient methods were developed, including processes starting from isobutylene (B52900) and formaldehyde, as well as from isoprene (B109036).[2][3] These advancements have been crucial for the large-scale production of methyl heptenone, which serves as a vital intermediate in the synthesis of a wide array of products, from fragrances and flavorings to vitamins A and E.[2]

Physicochemical Properties of Methyl Heptenone Isomers

The subtle differences in the placement of the double bond and methyl group among the isomers of methyl heptenone give rise to distinct physicochemical properties. A summary of these key characteristics is presented below, providing a valuable resource for identification, separation, and application development.

Property6-Methyl-5-hepten-2-one6-Methyl-6-hepten-2-one5-Methyl-5-hepten-2-one
CAS Number 110-93-010408-15-810339-67-0
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O
Molecular Weight ( g/mol ) 126.20126.20126.20
Boiling Point (°C) 173-17473 (at 18 mmHg)Not available
Density (g/mL) 0.855 (at 25 °C)Not availableNot available
Refractive Index (n20/D) 1.439Not availableNot available

Key Synthetic Methodologies and Experimental Protocols

The synthesis of methyl heptenone isomers can be achieved through various chemical routes. Below are detailed protocols for key synthetic methods.

Synthesis of 6-Methyl-5-hepten-2-one from Isoprene

This method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which is subsequently reacted with acetone (B3395972).[3]

Experimental Protocol:

  • Preparation of Isopentenyl Chloride: Isoprene is reacted with gaseous hydrogen chloride in an appropriate solvent. The reaction mixture is then carefully worked up to isolate isopentenyl chloride.

  • Reaction with Acetone: Isopentenyl chloride is added to a mixture of acetone and a base, such as sodium hydroxide, often in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide.[4]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield 6-methyl-5-hepten-2-one.[4]

Synthesis of 6-Methyl-6-hepten-2-one by Pyrolysis

This isomer can be prepared via the pyrolysis of 6-hydroxy-6-methyl-2-heptanone acetate (B1210297).

Experimental Protocol:

  • Apparatus Setup: A pyrolysis tube is packed with an inert material, such as glass beads, and heated to the desired temperature.

  • Pyrolysis: 6-hydroxy-6-methyl-2-heptanone acetate is slowly introduced into the heated tube, where it undergoes pyrolysis.

  • Product Collection: The vaporized product is passed through a condenser and collected in a cooled flask.

  • Purification: The crude 6-methyl-6-hepten-2-one is purified by distillation.

Synthesis of 5-Methyl-5-hepten-2-one

A potential route for the synthesis of this isomer involves the alkylation of an acetoacetic ester.

Experimental Protocol:

  • Alkylation: An acetoacetic ester is reacted with an appropriate alkyl halide in the presence of a base to introduce the desired carbon skeleton.

  • Hydrolysis and Decarboxylation: The resulting substituted acetoacetic ester is then subjected to hydrolysis and decarboxylation to yield the final ketone product, 5-methyl-5-hepten-2-one.

  • Purification: The product is purified using standard techniques such as distillation.

Analytical Characterization

The identification and quantification of methyl heptenone isomers are typically achieved using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the isomers and identifying them based on their unique mass spectra. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, allowing for unambiguous identification by analyzing chemical shifts and coupling constants. Infrared (IR) spectroscopy is also employed to identify the characteristic functional groups present in the molecules.[4]

Biological Significance and Signaling Pathways

Methyl heptenone isomers exhibit a range of biological activities, with 6-methyl-5-hepten-2-one being the most studied in this regard.

Insect Pheromone and Kairomone Activity

6-Methyl-5-hepten-2-one is a well-documented semiochemical in the insect world, functioning as an alarm pheromone in several ant species. When released, it triggers defensive or aggressive behaviors in other members of the colony. The perception of this volatile compound occurs in the insect's antennae, where it binds to specific odorant-binding proteins (OBPs) and is transported to olfactory receptors (ORs) on the surface of olfactory sensory neurons. The binding of the pheromone to its receptor initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain, resulting in a behavioral response.

Insect_Pheromone_Signaling MHO 6-Methyl-5-hepten-2-one (Pheromone) OBP Odorant-Binding Protein (OBP) MHO->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Binding Neuron Olfactory Sensory Neuron OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response Brain->Behavior Processing

Insect Pheromone Signaling Pathway for 6-Methyl-5-hepten-2-one.
Antimicrobial Activity

Some methyl heptenone isomers have demonstrated antimicrobial properties. While the exact mechanisms are still under investigation, it is hypothesized that their lipophilic nature allows them to partition into the lipid-rich cell membranes of microorganisms. This can disrupt membrane integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption MHO Methyl Heptenone Isomer MHO->Membrane Partitioning Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Hypothesized Antimicrobial Mechanism of Action for Methyl Heptenone Isomers.

Conclusion

The isomers of methyl heptenone are not only fascinating molecules from a historical and chemical perspective but also hold significant potential for various applications. From their foundational role in the synthesis of essential vitamins and fragrances to their intriguing biological activities as semiochemicals and antimicrobial agents, these compounds continue to be a subject of interest for researchers. This guide provides a solid foundation for professionals in the field, summarizing key data and methodologies to facilitate further exploration and innovation.

Historical Development of Methyl Heptenone Synthesis

The synthetic routes to methyl heptenone have evolved from early, multi-step processes to more efficient, industrially scalable methods. This progression reflects the advancements in organic chemistry over the past century.

Historical_Synthesis_Development Acetylene Acetylene + Acetone (Early 20th Century) Isobutylene Isobutylene + Formaldehyde (Mid 20th Century) Acetylene->Isobutylene Improved Feedstock Availability Modern Modern Industrial Processes (High Efficiency & Selectivity) Acetylene->Modern Evolution of Methodology Isoprene Isoprene Route (Later 20th Century) Isobutylene->Isoprene Alternative Starting Materials Isoprene->Modern Process Optimization

Evolution of Synthetic Routes to Methyl Heptenone.

References

Unveiling the Energetic Landscape: A Technical Guide to the Gas-Phase Thermochemistry of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-hepten-2-one in the gas phase. Understanding the energetic properties of this unsaturated ketone is crucial for professionals in various fields, from fundamental chemical research to the intricate processes of drug development and design. This document summarizes the key quantitative data, delves into the computational methodologies used for their estimation, and provides a visual representation of the logical workflow involved in these predictive methods.

Thermochemical Data Summary

Table 1: Calculated Gas-Phase Thermochemical Properties of this compound at 298.15 K

PropertySymbolValueUnitsMethod
Ideal Gas Heat CapacityCp,gasValue not availableJ/mol·KJoback Method
Standard Enthalpy of FormationΔfH°gas-183.17kJ/molJoback Method[1]
Standard Gibbs Free Energy of FormationΔfG°-40.64kJ/molJoback Method[1]

Note: The ideal gas heat capacity (Cp,gas) for this compound is listed as a parameter in chemical property databases that utilize the Joback method, but a specific value at standard conditions was not found in the available search results. The Joback method calculates heat capacity as a temperature-dependent polynomial.

Computational Protocols: The Joback Group Contribution Method

The thermochemical data presented in this guide were estimated using the Joback method, a widely employed group-contribution technique for the prediction of thermophysical properties of organic compounds from their molecular structure alone.[2] This method is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2]

The Joback method assumes no interactions between the functional groups, simplifying the calculation to a summation of additive contributions.[2] To determine a specific thermochemical property, the molecule is first deconstructed into its fundamental groups. For this compound (CH₃-CH=CH-CH₂-CH₂-CO-CH₃), the relevant groups and their counts are:

  • =CH- (alkene, non-terminal)

  • -CH= (alkene, terminal)

  • -CH₂- (methylene)

  • >C=O (ketone, non-ring)

  • -CH₃ (methyl)

Each of these groups has a predefined numerical contribution for a given thermochemical property. These contributions, derived from the analysis of experimental data for a large set of molecules, are then used in specific formulas to calculate the desired property.

For instance, the standard enthalpy of formation in the gas phase (ΔfH°gas) is calculated using the following equation:

ΔfH°gas (kJ/mol) = 68.29 + Σ (Ni × ΔfHi)

Where:

  • Ni is the number of occurrences of group i.

  • ΔfHi is the specific enthalpy of formation contribution for group i.

Similarly, the ideal gas heat capacity (Cp,gas) is typically expressed as a four-parameter polynomial function of temperature:

Cp,gas = (Σ ai - 37.93) + (Σ bi + 0.210)T + (Σ ci - 3.91 x 10⁻⁴)T² + (Σ di + 2.06 x 10⁻⁷)T³

Where ai, bi, ci, and di are the temperature-dependent heat capacity contributions for each group i.

Logical Workflow for Thermochemical Data Estimation

The following diagram illustrates the logical workflow of the Joback group contribution method for estimating the thermochemical properties of a molecule like this compound.

Joback_Method_Workflow Molecule Target Molecule: This compound Deconstruction Molecular Structure Deconstruction Molecule->Deconstruction Group_Identification Identification of Functional Groups (-CH=, =CH-, -CH2-, >C=O, -CH3) Deconstruction->Group_Identification Database Group Contribution Database Group_Identification->Database Retrieve Contributions Summation Summation of Group Contributions for each Property (ΔfH°, Cp, etc.) Group_Identification->Summation Group Counts Database->Summation Property_Calculation Application of Specific Formulas Summation->Property_Calculation Thermochemical_Data Estimated Thermochemical Data (ΔfH°gas, Cp,gas, ΔfG°) Property_Calculation->Thermochemical_Data

Joback Method Workflow

This diagram outlines the systematic process, starting from the identification of the target molecule, breaking it down into its constituent functional groups, retrieving the corresponding contributions from a database, summing these contributions, and finally applying the specific mathematical formulas to yield the estimated thermochemical properties. This approach provides a rapid and valuable means of obtaining thermochemical data in the absence of experimental measurements.

References

An In-depth Technical Guide to the Olfactory Profile and Aroma Characteristics of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the olfactory profile, aroma characteristics, and physicochemical properties of 5-Hepten-2-one. It is intended for researchers, scientists, and professionals in the fields of flavor and fragrance, sensory science, and drug development. This document details the distinct aromatic qualities of its isomers, relevant analytical methodologies, and the underlying biological pathways of its perception.

Chemical Identity and Physicochemical Properties

This compound (C₇H₁₂O) is an unsaturated ketone that exists as two geometric isomers, (E)-5-Hepten-2-one and (Z)-5-Hepten-2-one, each possessing distinct olfactory profiles. While sharing the same chemical formula, their spatial arrangement results in different sensory perceptions. For comparative purposes, this guide also references the well-characterized related compound, 6-Methyl-5-hepten-2-one (sulcatone), a significant flavor and fragrance component.

Table 1: Physicochemical Properties of this compound Isomers and Related Compounds

Property(E)-5-Hepten-2-one(Z)-5-Hepten-2-one6-Methyl-5-hepten-2-one
CAS Number 6714-00-7[1]4535-61-9110-93-0[2]
Molecular Formula C₇H₁₂O[1]C₇H₁₂OC₈H₁₄O[2]
Molecular Weight 112.17 g/mol [1]112.17 g/mol 126.20 g/mol
Boiling Point Est. 153°C[1]Not readily available172-174°C[3]
Synonyms trans-5-hepten-2-one[1]cis-5-hepten-2-oneSulcatone, Methyl heptenone[2]

Olfactory Profile and Aroma Characteristics

The aroma of this compound is multifaceted, with distinct differences between its isomers. The (E)-isomer has a complex profile, while comprehensive sensory data for the (Z)-isomer is less available in the literature.

(E)-5-Hepten-2-one

The (E)-isomer of this compound is characterized by a combination of fruity and green notes, with underlying fatty and cheesy nuances.[1] Its diverse aroma profile makes it a compound of interest for building complex flavor and fragrance formulations.

Table 2: Olfactory Descriptors for (E)-5-Hepten-2-one

Olfactory CategoryAssociated Descriptors
Fruity General fruity character
Green Herbaceous, vegetative
Earthy Earthy undertones
Fatty Fatty, lipid-like notes
Cheesy Mild cheesy nuances

Source: Scent.vn[1]

6-Methyl-5-hepten-2-one (for comparison)

In contrast, the methylated analogue, 6-Methyl-5-hepten-2-one, presents a more intensely fruity and citrusy profile. It is described as having a strong, fatty, green, and citrus-like odor with a bittersweet taste reminiscent of pear.[4] Its odor threshold has been reported to be 50 µg/L, at which it imparts a fruity aroma.[3]

Table 3: Olfactory Descriptors for 6-Methyl-5-hepten-2-one

Olfactory CategoryAssociated Descriptors
Citrus Citrus, Lemongrass[5]
Green Green, musty, herbaceous[5]
Fruity Apple, pear, banana[5]
Fatty/Creamy Fatty, creamy, cheesy[5]
Ketonic Ketonic

Experimental Protocols for Aroma Analysis

The characterization of the aroma profile of volatile compounds such as this compound relies on a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a key technique in this field.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: A sample containing this compound is prepared, either as a pure standard or an extract from a matrix. For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace or a liquid injection of the extract is introduced into the gas chromatograph.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) and an olfactory port.

  • Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactory port and records the perceived aroma, its intensity, and duration.

  • Data Analysis: The retention time of the perceived aroma is matched with the peaks from the conventional detector to identify the odor-active compound.

GC-O Experimental Workflow.
Sensory Panel Analysis

Quantitative Descriptive Analysis (QDA) with a trained sensory panel can be used to develop a detailed aroma profile of this compound.

Methodology:

  • Panelist Selection and Training: Select panelists based on their sensory acuity and train them to identify and quantify specific aroma attributes.

  • Lexicon Development: The panel develops a consensus vocabulary (lexicon) to describe the aroma of this compound.

  • Sample Evaluation: Panelists evaluate samples of this compound at various concentrations in a controlled environment.

  • Data Collection: Each panelist rates the intensity of each descriptor on a linear scale.

  • Statistical Analysis: The data is statistically analyzed to generate a quantitative sensory profile.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The binding of an odorant molecule, such as this compound, to an olfactory receptor (a G-protein coupled receptor) activates the G-protein G-olf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This depolarizes the olfactory receptor neuron and generates an action potential that is transmitted to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-olf Protein OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel opens Depolarization Neuron Depolarization CNG_Channel->Depolarization leads to Ions Na+, Ca2+ Ions->CNG_Channel Signal Signal to Brain Depolarization->Signal

Generalized Olfactory Signal Transduction Pathway.

Conclusion

This compound is a volatile compound with a distinct and complex olfactory profile, particularly its (E)-isomer, which exhibits fruity, green, earthy, fatty, and cheesy characteristics. While quantitative sensory data for this compound is not as extensively documented as for its methylated analog, 6-Methyl-5-hepten-2-one, the established methodologies of Gas Chromatography-Olfactometry and sensory panel analysis provide a robust framework for its detailed characterization. Understanding the aroma profile of this compound and the underlying mechanisms of its perception is valuable for its potential applications in the flavor and fragrance industry and for further research into the structure-activity relationships of odorant molecules.

References

Solubility of 5-Hepten-2-one in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-hepten-2-one and its close structural analog, 6-methyl-5-hepten-2-one (B42903), in aqueous and organic solvents. The information presented herein is intended to support research, development, and formulation activities.

Core Executive Summary

This compound, an unsaturated ketone, exhibits limited solubility in water and good solubility in various organic solvents. This profile is critical for its application in chemical synthesis, flavor and fragrance formulation, and as an intermediate in the production of various fine chemicals. This document details the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of the experimental workflow. Due to the limited availability of data for this compound, solubility information for the structurally similar and more extensively studied 6-methyl-5-hepten-2-one is also included and serves as a valuable surrogate.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. The following table summarizes the known solubility of 6-methyl-5-hepten-2-one.

SolventFormulaSolubilityTemperature (°C)Notes
WaterH₂O3.02 g/L[1]25Slightly soluble
MethanolCH₃OHSoluble[2][3]Not SpecifiedNo quantitative data available.
ChloroformCHCl₃Soluble[2][3]Not SpecifiedNo quantitative data available.
AlcoholsROHMiscible[4]Not SpecifiedGeneral class of solvents.
EthersR-O-R'Miscible[4]Not SpecifiedGeneral class of solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of scientific and industrial applications. The following protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Based on OECD Test Guideline 105)

For substances with solubility above 10⁻² g/L, the Flask Method is recommended[5][6].

Principle:

This method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

  • Distilled or deionized water

  • This compound (or 6-methyl-5-hepten-2-one) of known purity

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium[5].

  • Sample Preparation: Add an excess amount of the test substance to a flask containing a known volume of water.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved material. If necessary, centrifugation or filtration is used to separate the saturated aqueous solution from the excess solid/liquid[7].

  • Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.

  • Replicates: The experiment should be performed in replicate to ensure the reliability of the results.

General Protocol for Determination of Solubility in Organic Solvents

A similar shake-flask method can be employed to determine the solubility in organic solvents.

Apparatus and Reagents:

  • Same as for water solubility determination, with the respective organic solvent replacing water.

Procedure:

  • Solvent Selection: Choose the organic solvent of interest (e.g., ethanol, acetone, diethyl ether).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved.

  • Phase Separation: Separate the saturated solvent phase from any undissolved solute.

  • Analysis: Quantify the concentration of the dissolved this compound in the solvent using a suitable analytical technique (e.g., GC, HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound like this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate settle Allow mixture to settle agitate->settle centrifuge Centrifuge or filter to separate saturated solution settle->centrifuge analyze Quantify concentration of dissolved compound (e.g., GC/HPLC) centrifuge->analyze end End analyze->end

Shake-Flask Method for Solubility Determination.

References

A Technical Guide to High-Purity 6-Methyl-5-Hepten-2-One for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, quality specifications, and relevant biological activity of high-purity 6-methyl-5-hepten-2-one (B42903). It is intended to assist researchers, particularly those in drug development, in making informed decisions for sourcing this compound for laboratory use. It is important to note that while the user initially inquired about "5-Hepten-2-one," the commercially prevalent and extensively researched compound is its methylated analog, 6-methyl-5-hepten-2-one. This guide focuses on the latter.

Commercial Sourcing and Supplier Overview

High-purity 6-methyl-5-hepten-2-one is available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, quantity, available documentation, and cost. Below is a summary of prominent commercial sources.

Table 1: Commercial Suppliers of 6-Methyl-5-Hepten-2-One
SupplierStated PurityAvailable GradesNoteworthy Information
Sigma-Aldrich (Merck) ≥98%, 99%Natural, Fragrance grade, KosherOffers various grades and purities.[1] Provides access to Certificates of Analysis (CoA) for specific lots.[2]
Santa Cruz Biotechnology ≥97%Research GradeMarketed as a biochemical for proteomics research.[3]
Fisher Scientific 98%N/AA major distributor of laboratory chemicals.[4]
TCI Chemicals >98.0% (GC)N/ASpecifies Gas Chromatography (GC) as the method for purity analysis.
Chem-Impex 96 - 100% (GC)Meets FG specifications, KOSHER, FEMA 2707Highlights its use as an intermediate in pharmaceuticals and agrochemicals.[5]

Technical Specifications

The quality and purity of 6-methyl-5-hepten-2-one are critical for reproducible experimental results. Key physical and chemical properties are summarized below.

Table 2: Technical Data for 6-Methyl-5-Hepten-2-One
PropertyValue
CAS Number 110-93-0
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 73 °C at 18 mmHg[1][2]
Density ~0.858 g/mL at 20 °C[2]
Refractive Index n20/D ~1.439[1][2]
Purity Analysis Primarily Gas Chromatography-Mass Spectrometry (GC-MS)[6]

Synthesis and Purification Methodologies

Understanding the synthesis and purification of 6-methyl-5-hepten-2-one provides insight into potential impurities. Commercial production typically follows one of three main synthetic routes:

  • From Acetylene and Acetone: This multi-step process involves the formation of 2-methyl-3-butyn-2-ol, followed by partial hydrogenation and a Carroll rearrangement.[7]

  • From Isobutylene: A method utilized by companies like BASF, involving the reaction of isobutylene, acetone, and formaldehyde (B43269) at high temperature and pressure.[7]

  • From Isoprene: This route also serves as a viable commercial production pathway.[7]

The primary method for purifying the final product is fractional distillation under reduced pressure.[8] This technique is crucial for separating the desired compound from starting materials and byproducts, such as positional isomers (e.g., 6-methyl-3-hepten-2-one) or incompletely reacted intermediates.[8]

Biological Activity and Signaling Pathway

Recent research has shed light on the biological effects of 6-methyl-5-hepten-2-one (also known as sulcatone), particularly its role in cardiovascular function. A study investigating its effects on spontaneously hypertensive rats revealed its interaction with the Calmodulin (CaM) protein.[9] This interaction is believed to be central to its observed vasorelaxant and anti-platelet aggregation effects, likely through the modulation of intracellular calcium levels.[9]

G cluster_0 Cell Membrane cluster_1 Cytosol M6H 6-Methyl-5-Hepten-2-one (Sulcatone) CaM Calmodulin (CaM) M6H->CaM Interacts with active site Ca Intracellular Ca2+ CaM->Ca Modulates levels Vasorelaxation Vasorelaxation Ca->Vasorelaxation Influences Platelet Anti-platelet Aggregation Ca->Platelet Influences

Proposed signaling pathway of 6-Methyl-5-Hepten-2-one.

Experimental Workflow: Supplier Selection

The selection of a suitable commercial source for 6-methyl-5-hepten-2-one is a critical first step in the experimental process. The following diagram outlines a logical workflow for this selection process.

A Define Experimental Needs B Identify Potential Suppliers A->B Purity, Quantity, Budget C Request & Review Documentation B->C CoA, SDS, Specs D Evaluate Purity & Grade C->D Meets experimental requirements? D->B If unsuitable E Compare Cost & Availability D->E If suitable F Select Supplier & Procure E->F Best value

References

Safety data sheet (SDS) and handling precautions for 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This compound is a ketone with the molecular formula C7H12O. For clarity and comparison, the properties of both this compound and its more well-documented isomer, 6-Methyl-5-hepten-2-one, are presented below.

PropertyThis compound6-Methyl-5-hepten-2-one
CAS Number 6714-00-7[1]110-93-0[2][3]
Molecular Formula C7H12O[1]C8H14O[2][3]
Molecular Weight 112.17 g/mol 126.20 g/mol [2]
Appearance Colorless to light yellow liquid (presumed)Colorless to light yellow liquid
Boiling Point 50-52 °C @ 12 Torr[1]73 °C @ 18 mmHg
Density 0.8442 g/cm³ @ 20 °C[1]0.855 g/mL at 25 °C
Flash Point Not available56 °C (132.8 °F) - closed cup
Water Solubility Insoluble (presumed)Insoluble

Hazard Identification and GHS Classification

HazardThis compound (Presumed)6-Methyl-5-hepten-2-one (Known)
GHS Pictograms Flammable liquid (GHS02)Flammable liquid (GHS02), Harmful to aquatic life
Signal Word WarningWarning[2][3]
Hazard Statements H226: Flammable liquid and vaporH226: Flammable liquid and vapor, H402: Harmful to aquatic life, H412: Harmful to aquatic life with long lasting effects[4]
Precautionary Statements P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501P210, P233, P240, P241, P242, P243, P273, P280, P303+P361+P353, P370+P378, P403+P235, P501[3]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

  • Use non-sparking tools.[1]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store apart from foodstuff containers.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.[3]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection For operations where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air.[2] Combustion may produce carbon monoxide and carbon dioxide.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup: Absorb the spillage with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. The information for 6-Methyl-5-hepten-2-one is provided for reference and as a potential indicator of hazards.

Data Point6-Methyl-5-hepten-2-one
Acute Oral Toxicity (Rat) LD50: > 3500 mg/kg[5]
Acute Dermal Toxicity (Rabbit) LD50: > 5000 mg/kg[5]
Ecotoxicity Harmful to aquatic life.[5] LC50 (fish): 85.7 mg/L (96h); EC50 (daphnia): 129 mg/L (48h); IC50 (algae): 191 mg/L (72h).[3][6]

Visualized Workflows

G

G

References

The Enigmatic Intermediate: A Technical Guide to 5-Hepten-2-one and its Industrially Prominent Analog, 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical utility of 5-Hepten-2-one and its methylated counterpart, 6-Methyl-5-hepten-2-one, as key intermediates in organic synthesis. While information on this compound is limited in publicly available literature, this document provides a comprehensive overview of the properties and applications of the structurally similar and industrially significant 6-Methyl-5-hepten-2-one. This analog serves as a valuable case study, offering insights into the potential reactivity and synthetic applications of unsaturated ketones in the development of fragrances, pharmaceuticals, and other fine chemicals.

Introduction to this compound

This compound is an organic compound classified as a ketone with the chemical formula C₇H₁₂O.[1] Its structure features a seven-carbon chain with a double bond located at the fifth carbon and a ketone functional group at the second position.[1] While its direct applications as a chemical intermediate are not extensively documented, its structure suggests potential for a variety of organic transformations.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for designing and executing chemical reactions involving this intermediate.

PropertyValueReference
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
IUPAC Namehept-5-en-2-one[1]
CAS Number6714-00-7[1]
Boiling Point417.59 K[2]
Critical Temperature603.10 K[2]
Critical Pressure3173.97 kPa[2]
LogP (Octanol/Water)1.932[2]

6-Methyl-5-hepten-2-one: A Versatile Chemical Intermediate

Due to the limited information on this compound, we will now focus on its well-documented and industrially significant analog, 6-Methyl-5-hepten-2-one. Also known as sulcatone, this compound is a key building block in the synthesis of a wide array of valuable chemicals.[3][4]

Primary Uses of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one is a crucial intermediate in the production of:

  • Fragrances and Flavors: It serves as a precursor to important fragrance compounds like geraniol, nerol, linalool, and citral.[3][4] It possesses a characteristic fruity, citrus-like aroma.

  • Vitamins: It is a key starting material in the industrial synthesis of Vitamin A, Vitamin E, and Vitamin K1.[3]

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.[5]

  • Agrochemicals: The compound finds application in the formulation of pesticides and herbicides.[5]

Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes have been developed for the industrial production of 6-Methyl-5-hepten-2-one. The choice of method often depends on the availability of starting materials and economic considerations.

Synthesis Route 1: From Acetylene and Acetone (B3395972)

This multi-step process involves the ethynylation of acetone followed by partial hydrogenation and subsequent Carroll rearrangement.[3]

Synthesis_Route_1 Acetone Acetone Two_Methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol Acetone->Two_Methyl_3_butyn_2_ol Acetylene Acetylene Acetylene->Two_Methyl_3_butyn_2_ol Alkaline_Catalyst Alkaline Catalyst Alkaline_Catalyst->Two_Methyl_3_butyn_2_ol Lindlar_Catalyst Lindlar Catalyst (Partial Hydrogenation) Two_Methyl_3_butyn_2_ol->Lindlar_Catalyst Diketene Diketene or Alkyl Acetoacetate Lindlar_Catalyst->Diketene Carroll_Rearrangement Carroll Rearrangement Diketene->Carroll_Rearrangement Six_Methyl_5_hepten_2_one 6-Methyl-5-hepten-2-one Carroll_Rearrangement->Six_Methyl_5_hepten_2_one

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Acetylene and Acetone.

Synthesis Route 2: From Isobutylene, Acetone, and Formaldehyde

This method involves a high-temperature, high-pressure reaction to yield the target compound.[3]

Synthesis_Route_2 Isobutylene Isobutylene Reaction_Conditions High Temperature High Pressure Isobutylene->Reaction_Conditions Acetone Acetone Acetone->Reaction_Conditions Formaldehyde Formaldehyde Formaldehyde->Reaction_Conditions Six_Methyl_5_hepten_2_one 6-Methyl-5-hepten-2-one Reaction_Conditions->Six_Methyl_5_hepten_2_one

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Isobutylene, Acetone, and Formaldehyde.

Synthesis Route 3: From Isoprene (B109036)

This route involves the reaction of isoprene with hydrogen chloride to form prenyl chloride, which is then reacted with acetone.[4]

Synthesis_Route_3 Isoprene Isoprene Prenyl_Chloride Prenyl Chloride Isoprene->Prenyl_Chloride HCl HCl HCl->Prenyl_Chloride Six_Methyl_5_hepten_2_one 6-Methyl-5-hepten-2-one Prenyl_Chloride->Six_Methyl_5_hepten_2_one Acetone Acetone Acetone->Six_Methyl_5_hepten_2_one

Caption: Synthesis of 6-Methyl-5-hepten-2-one from Isoprene.

Experimental Protocols and Quantitative Data

Detailed experimental procedures are crucial for the successful synthesis of 6-Methyl-5-hepten-2-one. The following table summarizes a phase-transfer catalysis method.

ParameterValueReference
Reactants Prenyl chloride, Acetone, NaOH solution[6]
Catalyst Tetra-n-butylammonium bromide (Phase-transfer catalyst)[6]
Solvent System Aqueous-organic two-phase system[6]
Reaction Temperature Not specified
Reaction Time Not specified
Yield Up to 52%[6]
Key Reactions of 6-Methyl-5-hepten-2-one as an Intermediate

The utility of 6-Methyl-5-hepten-2-one as an intermediate stems from its reactivity, allowing for the construction of more complex molecules. A key application is its role in the synthesis of terpenoids and carotenoids.

General Workflow: Synthesis of Terpenoid Derivatives

The following diagram illustrates a generalized workflow for the utilization of 6-Methyl-5-hepten-2-one in the synthesis of various downstream products.

Terpenoid_Synthesis_Workflow Start 6-Methyl-5-hepten-2-one Reaction1 Reaction with Acetylide Start->Reaction1 Reaction4 Condensation with Aldehyde Start->Reaction4 Dehydrolinalool Dehydrolinalool Reaction1->Dehydrolinalool Reaction2 Partial Hydrogenation Dehydrolinalool->Reaction2 Linalool Linalool Reaction2->Linalool Reaction3 Rearrangement Linalool->Reaction3 Geraniol_Nerol Geraniol/Nerol Reaction3->Geraniol_Nerol Pseudoionone Pseudoionone Reaction4->Pseudoionone Reaction5 Cyclization Pseudoionone->Reaction5 Reaction6 Further Elaboration Pseudoionone->Reaction6 Ionones Ionones (Fragrance) Reaction5->Ionones Vitamin_A Vitamin A Reaction6->Vitamin_A

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 6-methyl-5-hepten-2-one (B42903), a valuable intermediate in the production of various fragrances, flavors, and vitamins, from isoprene (B109036) and acetone (B3395972).[1] The synthesis is a two-step process involving the hydrochlorination of isoprene to yield isopentenyl chloride, followed by the phase-transfer catalyzed alkylation of acetone with the resulting isopentenyl chloride.

Step 1: Hydrochlorination of Isoprene to Isopentenyl Chloride

This initial step involves the addition of hydrogen chloride to isoprene. The reaction yields a mixture of isomeric chlorinated compounds, primarily 1-chloro-3-methyl-2-butene (B146958) and 3-chloro-3-methyl-1-butene, collectively referred to as isopentenyl chloride.[2][3]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a thermometer. Cool the flask in an ice-salt bath to maintain the reaction temperature.

  • Reactant Charging: Charge the flask with isoprene and a solvent such as cyclohexane (B81311). The mass ratio of cyclohexane to isoprene can be in the range of (0.2-0.6):1.[4]

  • Initiation of Reaction: Begin stirring and cool the reaction mixture to the desired temperature, typically between -5°C and 10°C.[4]

  • Addition of Hydrogen Chloride: Slowly bubble anhydrous hydrogen chloride gas through the cooled, stirred solution. The molar ratio of isoprene to hydrogen chloride should be maintained at approximately 1:(0.8-0.95).[4]

  • Reaction Monitoring: Monitor the reaction progress by methods such as gas chromatography (GC) to determine the consumption of isoprene. The reaction is typically run for 2 to 5 hours.[4]

  • Work-up: Upon completion, cease the flow of hydrogen chloride and allow the reaction mixture to warm to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopentenyl chloride.

  • Purification: The crude product can be purified by fractional distillation to isolate the isopentenyl chloride isomers.

Quantitative Data for Hydrochlorination of Isoprene:

ParameterValueReference
Reactants Isoprene, Hydrogen Chloride[4]
Solvent Cyclohexane[4]
Isoprene:HCl Molar Ratio 1:(0.8-0.95)[4]
Cyclohexane:Isoprene Mass Ratio (0.2-0.6):1[4]
Reaction Temperature -5°C to 10°C[4]
Reaction Time 2 - 5 hours[4]
Pressure Normal Pressure[4]
Yield 67% based on isoprene[2]
Step 2: Synthesis of 6-Methyl-5-hepten-2-one via Alkylation of Acetone

In the second step, the isopentenyl chloride synthesized in the previous stage is reacted with acetone in the presence of a strong base and a phase-transfer catalyst to yield 6-methyl-5-hepten-2-one.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.

  • Reactant Charging: To the flask, add isopentenyl chloride, acetone, and a phase-transfer catalyst such as benzyltriethylammonium chloride.[2] The mass ratio of isopentenyl chloride to acetone is approximately 1:3.9.[2] The catalyst is added at a dosage of 0.4% based on the mass of isopentenyl chloride.[2]

  • Addition of Base: With vigorous stirring, add a 48-51% aqueous solution of sodium hydroxide.[2] The mass ratio of isopentenyl chloride to the NaOH solution is 1:6.5.[2]

  • Reaction Conditions: Heat the reaction mixture to 60-61°C and maintain this temperature for 3 hours with continuous stirring.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic phase from the aqueous phase. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the excess acetone and solvent by rotary evaporation.

  • Purification: The crude 6-methyl-5-hepten-2-one can be purified by vacuum distillation to obtain the final product.

Quantitative Data for Alkylation of Acetone:

ParameterValueReference
Reactants Isopentenyl chloride, Acetone[2]
Base 48-51% Aqueous NaOH[2]
Phase-Transfer Catalyst Benzyltriethylammonium chloride[2]
Isopentenyl chloride:Acetone:NaOH solution Mass Ratio 1:3.9:6.5[2]
Catalyst Loading 0.4% (based on isopentenyl chloride)[2]
Reaction Temperature 60-61°C[2]
Reaction Time 3 hours[2]
Yield 65% based on isopentenyl chloride[2]

Process Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of 6-methyl-5-hepten-2-one.

Synthesis_Reaction Isoprene Isoprene plus1 + Isoprene->plus1 HCl HCl plus1->HCl arrow1 Step 1: Hydrochlorination HCl->arrow1 IsopentenylChloride Isopentenyl Chloride arrow1->IsopentenylChloride plus2 + IsopentenylChloride->plus2 Acetone Acetone plus2->Acetone arrow2 Step 2: Alkylation (NaOH, PTC) Acetone->arrow2 Product 6-Methyl-5-hepten-2-one arrow2->Product

Caption: Overall reaction scheme for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: Hydrochlorination of Isoprene cluster_step2 Step 2: Alkylation of Acetone arrow arrow A Mix Isoprene & Cyclohexane B Cool to -5 to 10°C A->B C Bubble in HCl gas (2-5 hours) B->C D Work-up: Neutralize & Wash C->D E Dry & Concentrate D->E F Fractional Distillation E->F G Isopentenyl Chloride (Intermediate) F->G H Mix Intermediate, Acetone & Phase-Transfer Catalyst G->H I Add aq. NaOH H->I J Heat to 60-61°C (3 hours) I->J K Work-up: Phase Separation & Wash J->K L Dry & Concentrate K->L M Vacuum Distillation L->M N 6-Methyl-5-hepten-2-one (Final Product) M->N

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 5-Hepten-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. The protocols herein detail sample preparation, GC-MS instrumentation, and data analysis methods. This guide is intended to provide a robust starting point for researchers, scientists, and drug development professionals for the qualitative and quantitative analysis of this compound in various matrices.

Introduction

This compound (C₇H₁₂O, MW: 112.17 g/mol ) is a ketone that can be found in various natural sources.[1][2][3] Accurate and sensitive detection and quantification of this volatile compound are crucial for quality control in the food and fragrance industries, as well as for research into its potential biological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[4][5] This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for reliable identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The primary goal is to efficiently extract this compound into a volatile solvent suitable for GC-MS analysis while minimizing interferences.[5][6]

1.1. Liquid Samples (e.g., aqueous solutions, beverages)

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting analytes from a liquid matrix.[5]

    • To 10 mL of the liquid sample, add 5 mL of a water-immiscible organic solvent with a low boiling point, such as dichloromethane (B109758) or hexane.[5]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • The extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.[7]

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[7]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly useful for volatile compounds.[4][6]

    • Place the liquid sample into a headspace vial.

    • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.

    • Allow the analytes to partition onto the fiber for a set time at a controlled temperature.

    • Retract the fiber and introduce it directly into the GC injection port for thermal desorption of the analytes.[4]

1.2. Solid Samples (e.g., plant material, food products)

  • Headspace Analysis: This technique is suitable for the analysis of volatile compounds in solid matrices.[4][5]

    • Place a known amount of the homogenized solid sample into a sealed headspace vial.

    • Heat the vial at a controlled temperature to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point and may require optimization for specific instruments and applications. The parameters are based on methods developed for the closely related compound 6-methyl-5-hepten-2-one (B42903) and should be validated for this compound.[8]

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Port Temp.250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature of 40°C, hold for 5 min, ramp to 120°C at 2°C/min, then ramp to 280°C at 10°C/min, and hold for 29 min.[8]
Injection ModeSplitless or Split (e.g., 1:50)[9]
Injection Volume1 µL
Mass Spectrometer
Ion Source Temp.230°C[8]
Quadrupole Temp.150°C[8]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400[9]
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[2][10]

Table 1: Mass Spectral Data for this compound

Property Value
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [1][2]
Major Fragment Ions (m/z) 43, 55, 58, 70, 97, 112

Note: The mass spectral data is based on the NIST WebBook entry for this compound.[2][10]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The following quantitative data, based on the analysis of the related compound 6-methyl-5-hepten-2-one, can serve as an expected performance benchmark.[8][11][12]

Table 2: Expected Quantitative Performance (based on 6-methyl-5-hepten-2-one)

Parameter Expected Value
Linearity Range 100 - 2000 ng/mL[8][11][12]
Correlation Coefficient (r²) > 0.99[11]
Limit of Detection (LOD) < 100 ng/mL[8][11][12]
Limit of Quantification (LOQ) < 100 ng/mL[8][11][12]

Note: These values should be experimentally determined and validated for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, or Headspace) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for GC-MS analysis.

Logical Relationship for Method Selection

The choice of sample preparation technique is dependent on the sample matrix. The following diagram illustrates the decision-making process.

Method_Selection Start Sample Matrix Liquid Liquid Start->Liquid Solid Solid Start->Solid LLE Liquid-Liquid Extraction Liquid->LLE High Concentration SPME Solid-Phase Microextraction Liquid->SPME Trace Levels Headspace Headspace Analysis Solid->Headspace

Caption: Sample preparation method selection guide.

References

Application of 5-Hepten-2-one in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

5-Hepten-2-one, particularly its (E)-isomer (trans-5-hepten-2-one), is a volatile organic compound with potential applications in the flavor and fragrance industry. While less common than its methylated analog, 6-methyl-5-hepten-2-one (B42903) (sulcatone), (E)-5-hepten-2-one possesses a unique and complex olfactory profile that can be utilized in the creation of nuanced flavor and fragrance compositions. This document provides an overview of its chemical properties, potential synthesis routes, and applications, alongside a discussion of the more widely used 6-methyl-5-hepten-2-one for comparative context.

Chemical and Physical Properties

A summary of the key chemical and physical properties for (E)-5-Hepten-2-one is presented in Table 1. This data is crucial for formulators and chemists in predicting its behavior in various matrices and during processing.

Table 1: Physicochemical Properties of (E)-5-Hepten-2-one

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 6714-00-7
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 151-152 °C (estimated)
Flash Point 40.7 °C (estimated)
Solubility Soluble in alcohol; sparingly soluble in water (5.45 g/L at 25°C)[1]
Olfactory Profile

(E)-5-Hepten-2-one is characterized by a multifaceted aroma profile. Its scent is described as having fruity, green, herbal, earthy, fatty, and even cheesy notes.[1] This complexity allows for its use in a variety of flavor and fragrance formulations where these specific nuances are desired.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general organic chemistry principles, several synthetic routes can be proposed. Two plausible methods are the Wittig reaction and the Claisen rearrangement, which are standard techniques for the formation of carbon-carbon double bonds and γ,δ-unsaturated ketones, respectively.

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. To synthesize (E)-5-hepten-2-one, a stabilized ylide would be required to favor the formation of the E-isomer.

Diagram: Proposed Wittig Reaction for (E)-5-Hepten-2-one Synthesis

G reagent1 Triphenylphosphine phosphonium_salt Propyltriphenylphosphonium bromide reagent1->phosphonium_salt reagent2 1-bromopropane reagent2->phosphonium_salt ylide Propylidene triphenylphosphorane phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product (E)-5-Hepten-2-one ylide->product reagent3 Acetoacetaldehyde reagent3->product Wittig Reaction G start Allyl alcohol intermediate Allyl vinyl ether intermediate start->intermediate reagent Ethyl vinyl ether reagent->intermediate Acid-catalyzed exchange product This compound intermediate->product [3,3]-Sigmatropic Rearrangement (Heat) G cluster_0 From Acetylene and Acetone cluster_1 From Isobutylene cluster_2 From Isoprene acetylene Acetylene intermediate1 2-Methyl-3-butyn-2-ol acetylene->intermediate1 acetone1 Acetone acetone1->intermediate1 intermediate2 2-Methyl-3-buten-2-ol intermediate1->intermediate2 Partial Hydrogenation intermediate3 Acetoacetate Ester intermediate2->intermediate3 diketene Diketene diketene->intermediate3 product1 6-Methyl-5-hepten-2-one intermediate3->product1 Carroll Rearrangement isobutylene Isobutylene intermediate4 α-Methylheptenone isobutylene->intermediate4 acetone2 Acetone acetone2->intermediate4 formaldehyde Formaldehyde formaldehyde->intermediate4 product2 6-Methyl-5-hepten-2-one intermediate4->product2 Isomerization isoprene Isoprene intermediate5 Isopentenyl chloride isoprene->intermediate5 hcl HCl hcl->intermediate5 product3 6-Methyl-5-hepten-2-one intermediate5->product3 acetone3 Acetone acetone3->product3

References

Application Notes and Protocols: 6-Methyl-5-hepten-2-one as a Precursor for Vitamin A and E Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for informational purposes only. The user should be aware that the primary precursor for the industrial synthesis of Vitamin A and E intermediates is 6-methyl-5-hepten-2-one (B42903) , not 5-hepten-2-one. This document details the established synthetic routes using 6-methyl-5-hepten-2-one.

Introduction

6-Methyl-5-hepten-2-one is a pivotal intermediate in the chemical synthesis of isoprenoid compounds, most notably as a precursor to key intermediates for Vitamin E and Vitamin A. Its strategic importance lies in its C8 backbone, which can be elaborated through various synthetic transformations to build the larger carbon skeletons of these essential vitamins.

For Vitamin E (α-tocopherol) synthesis, 6-methyl-5-hepten-2-one is a crucial starting material for the construction of isophytol (B1199701), the C20 aliphatic side chain that is condensed with trimethylhydroquinone (B50269) (TMHQ).

In the context of Vitamin A (retinol) synthesis, 6-methyl-5-hepten-2-one serves as a precursor for the synthesis of citral (B94496) and subsequently β-ionone. β-Ionone is the foundational C13 building block upon which the polyene side chain of Vitamin A is constructed in major industrial processes.

These application notes provide detailed protocols for the multi-step synthesis of isophytol and β-ionone from 6-methyl-5-hepten-2-one, supported by quantitative data and workflow diagrams.

Part 1: Synthesis of Isophytol for Vitamin E Production

The industrial synthesis of isophytol from 6-methyl-5-hepten-2-one is a multi-step process that methodically extends the carbon chain. The key stages involve the formation of linalool, followed by rearrangement and further carbon-carbon bond-forming reactions to construct the C20 isophytol skeleton.

Experimental Workflow for Isophytol Synthesis

G cluster_0 Linalool Synthesis cluster_1 Chain Elongation cluster_2 Final Steps 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Dehydrolinalool Dehydrolinalool 6-Methyl-5-hepten-2-one->Dehydrolinalool Ethynylation Linalool Linalool Dehydrolinalool->Linalool Selective Hydrogenation Geranylacetone (B162166) Geranylacetone Linalool->Geranylacetone Carroll Rearrangement Farnesylacetone Farnesylacetone Geranylacetone->Farnesylacetone Horner-Wadsworth-Emmons Reaction Phytone Phytone Farnesylacetone->Phytone Dehydroisophytol Dehydroisophytol Phytone->Dehydroisophytol Ethynylation Isophytol Isophytol Dehydroisophytol->Isophytol Selective Hydrogenation

Caption: Synthetic pathway from 6-Methyl-5-hepten-2-one to Isophytol.

Experimental Protocols

1. Synthesis of Dehydrolinalool from 6-Methyl-5-hepten-2-one (Ethynylation)

  • Reaction: 6-Methyl-5-hepten-2-one is reacted with acetylene (B1199291) in the presence of a strong base to form dehydrolinalool.

  • Procedure: In a suitable pressure reactor, liquid ammonia (B1221849) is charged, and acetylene gas is introduced. A solution of potassium hydroxide (B78521) is added as a catalyst. 6-Methyl-5-hepten-2-one is then fed into the reactor, and the reaction is maintained at a controlled temperature. Upon completion, the ammonia and excess acetylene are recovered.

  • Reaction Conditions:

    • Catalyst: Potassium hydroxide

    • Solvent: Liquid ammonia

    • Temperature: 30-50°C

    • Reaction Time: 2-6 hours

2. Synthesis of Linalool from Dehydrolinalool (Selective Hydrogenation)

  • Reaction: The triple bond in dehydrolinalool is selectively hydrogenated to a double bond to yield linalool.

  • Procedure: Dehydrolinalool is dissolved in a suitable solvent, and a Lindlar catalyst is added. The mixture is subjected to hydrogenation under a controlled hydrogen pressure and temperature. The reaction is monitored until the selective hydrogenation is complete.

  • Reaction Conditions:

    • Catalyst: Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead)

    • Solvent: Typically a C2-C4 fatty alcohol

    • Hydrogen Pressure: 0.1-2.0 MPa

    • Temperature: 30-70°C

    • Reaction Time: 3-8 hours

3. Synthesis of Geranylacetone from Linalool (Carroll Rearrangement)

  • Reaction: Linalool undergoes a Carroll rearrangement with an acetoacetate (B1235776) ester (e.g., methyl acetoacetate or ethyl acetoacetate) to form geranylacetone.

  • Procedure: Linalool and methyl acetoacetate are heated in the presence of a catalyst. The reaction proceeds through an intermediate ester which then rearranges to geranylacetone with the elimination of methanol (B129727) and carbon dioxide.

  • Reaction Conditions:

    • Catalyst: Aluminum oxide or sodium dihydrogen phosphate

    • Temperature: 150-180°C

    • Molar Ratio (Linalool:Methyl Acetoacetate): 1:1 to 1:1.3

4. Synthesis of Farnesylacetone from Geranylacetone (Horner-Wadsworth-Emmons Reaction)

  • Reaction: Geranylacetone is reacted with a phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction to extend the carbon chain and form farnesylacetone.

  • Procedure: A phosphonate ester is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent at low temperature. A solution of geranylacetone is then added dropwise to the ylide solution. The reaction mixture is stirred until completion, followed by aqueous workup and purification.

  • Reaction Conditions:

    • Reagents: Diethyl phosphonoacetate, n-butyllithium

    • Solvent: Anhydrous toluene

    • Temperature: -60°C to room temperature

5. Synthesis of Phytone from Farnesylacetone

  • Reaction: Farnesylacetone is hydrogenated to saturate one of the double bonds, yielding phyton (6,10,14-trimethylpentadecan-2-one).

  • Procedure: Farnesylacetone is dissolved in a solvent such as methanol and hydrogenated in the presence of a palladium on carbon catalyst. The reaction is carried out at room temperature under a hydrogen atmosphere.

  • Reaction Conditions:

    • Catalyst: Palladium on carbon (Pd/C)

    • Solvent: Methanol

    • Temperature: Room temperature

    • Hydrogen Pressure: 0.14 MPa

6. Synthesis of Dehydroisophytol from Phytone (Ethynylation)

  • Reaction: Phytone undergoes ethynylation with acetylene to introduce a terminal alkyne, forming dehydroisophytol.

  • Procedure: Similar to the synthesis of dehydrolinalool, phytone is reacted with acetylene in a liquid ammonia system with potassium hydroxide as the catalyst.

  • Reaction Conditions:

    • Catalyst: Potassium hydroxide

    • Solvent: Liquid ammonia

    • Temperature: 4-6°C

    • Reaction Time: 2.5 hours

7. Synthesis of Isophytol from Dehydroisophytol (Selective Hydrogenation)

  • Reaction: The triple bond of dehydroisophytol is selectively hydrogenated to a double bond to yield isophytol.

  • Procedure: Dehydroisophytol is hydrogenated using a Lindlar catalyst under a hydrogen atmosphere. The reaction is carefully monitored to prevent over-reduction to the fully saturated alcohol.

  • Reaction Conditions:

    • Catalyst: Lindlar catalyst

    • Solvent: Hexane

    • Hydrogen Pressure: 0.4 MPa

    • Temperature: 30-60°C

    • Reaction Time: 8 hours

Quantitative Data for Isophytol Synthesis
Reaction StepStarting MaterialProductCatalystYield (%)Purity (%)
1. Ethynylation 6-Methyl-5-hepten-2-oneDehydrolinaloolKOH/Liquid NH₃~95>98
2. Hydrogenation DehydrolinaloolLinaloolLindlar97-99>99
3. Carroll Rearrangement LinaloolGeranylacetoneAl₂O₃~78>99
4. H-W-E Reaction GeranylacetoneFarnesylacetonen-BuLi~98>98
5. Hydrogenation FarnesylacetonePhytonePd/C~95>99
6. Ethynylation PhytoneDehydroisophytolKOH/Liquid NH₃~95-
7. Hydrogenation DehydroisophytolIsophytolLindlar~76 (from Phytone)>99

Part 2: Synthesis of β-Ionone for Vitamin A Production

The synthesis of β-ionone from 6-methyl-5-hepten-2-one proceeds through the formation of citral, followed by an aldol (B89426) condensation with acetone (B3395972) to yield pseudoionone (B86502), which is then cyclized to β-ionone.

Experimental Workflow for β-Ionone Synthesis

G cluster_0 Citral Synthesis 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Citral Citral 6-Methyl-5-hepten-2-one->Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation β-Ionone β-Ionone Pseudoionone->β-Ionone Cyclization

Caption: Synthetic pathway from 6-Methyl-5-hepten-2-one to β-Ionone.

Experimental Protocols

1. Synthesis of Citral from 6-Methyl-5-hepten-2-one

  • Reaction: 6-Methyl-5-hepten-2-one undergoes a base-catalyzed aldol condensation with acetaldehyde (B116499) to form an intermediate that dehydrates to yield citral (a mixture of geranial and neral).[1]

  • Procedure: Under cold conditions (0–5 °C), a base like sodium hydroxide in ethanol (B145695) is used to deprotonate 6-methyl-5-hepten-2-one at the α-carbon. Acetaldehyde is then slowly added to the enolate solution. The reaction mixture is subsequently heated to promote dehydration to citral.[1]

  • Reaction Conditions:

    • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in ethanol[1]

    • Temperature: 0–5 °C for enolate formation, followed by heating for dehydration[1]

2. Synthesis of Pseudoionone from Citral (Aldol Condensation)

  • Reaction: Citral undergoes a base-catalyzed aldol condensation with acetone to form pseudoionone.

  • Procedure: Citral is added to a mixture of acetone and an aqueous solution of a base (e.g., sodium hydroxide). The reaction is stirred at a controlled temperature. After the reaction is complete, the mixture is neutralized, and the pseudoionone is extracted and purified.

  • Reaction Conditions:

    • Catalyst: Sodium hydroxide (NaOH)

    • Solvent: Acetone (in excess) and water

    • Temperature: 40°C

    • Reaction Time: 1.5 hours

3. Synthesis of β-Ionone from Pseudoionone (Cyclization)

  • Reaction: Pseudoionone is cyclized in the presence of a strong acid to form a mixture of α- and β-ionone. The ratio of isomers is dependent on the reaction conditions.

  • Procedure: Pseudoionone is slowly added to a cooled, stirred solution of a strong acid (e.g., sulfuric acid) in an organic solvent. The reaction is highly exothermic and requires careful temperature control. After the reaction, the mixture is quenched with water, and the ionones are extracted and purified.

  • Reaction Conditions:

    • Catalyst: Concentrated sulfuric acid (H₂SO₄)

    • Solvent: Toluene or 1-nitropropane

    • Temperature: -10°C to 10°C

Quantitative Data for β-Ionone Synthesis
Reaction StepStarting MaterialProductCatalystYield (%)Selectivity (%)
1. Aldol Condensation CitralPseudoiononeNaOH>90~70 (for pseudoionone)
2. Cyclization Pseudoiononeβ-IononeH₂SO₄~93 (total ionones)~77 (for β-ionone)

Industrial Synthesis of Vitamin A from β-Ionone

Once β-ionone is synthesized, it serves as the key starting material for various industrial routes to Vitamin A. The most prominent methods are the BASF Wittig reaction and the Rhône-Poulenc (now Adisseo) Julia-Kocienski olefination.

Logical Relationship of Vitamin A Synthesis Routes

G cluster_0 BASF Wittig Route cluster_1 Rhône-Poulenc Julia Route β-Ionone β-Ionone Vinyl-β-ionol Vinyl-β-ionol β-Ionone->Vinyl-β-ionol Ethynylation & Hydrogenation Vinyl-β-ionol_2 Vinyl-β-ionol_2 Vitamin A Acetate (B1210297) Vitamin A Acetate C15-Phosphonium Salt C15-Phosphonium Salt Vinyl-β-ionol->C15-Phosphonium Salt C15-Sulfone C15-Sulfone Vinyl-β-ionol->C15-Sulfone C15-Phosphonium Salt->Vitamin A Acetate Wittig Reaction with C5-aldehyde C15-Sulfone->Vitamin A Acetate Julia Olefination with C5-aldehyde

Caption: Major industrial routes from β-Ionone to Vitamin A Acetate.

Experimental Protocols for Vitamin A Synthesis (BASF Wittig Route)

1. Synthesis of Vinyl-β-ionol from β-Ionone

  • Reaction: β-Ionone is first reacted with acetylene to form ethynyl-β-ionol, which is then selectively hydrogenated to vinyl-β-ionol.

  • Procedure: This two-step process involves an initial ethynylation similar to the synthesis of dehydrolinalool, followed by a selective hydrogenation using a Lindlar catalyst.

2. Synthesis of C15-Phosphonium Salt from Vinyl-β-ionol

  • Reaction: Vinyl-β-ionol is reacted with triphenylphosphine (B44618) in the presence of an acid to form the C15-triphenylphosphonium salt.

  • Procedure: Vinyl-β-ionol and triphenylphosphine are dissolved in a solvent mixture, and an acid (e.g., sulfuric or hydrochloric acid) is added. The mixture is heated to reflux to complete the reaction.

  • Reaction Conditions:

    • Reagents: Triphenylphosphine, sulfuric acid

    • Solvent: Methanol/water/heptane mixture

    • Temperature: 45-55°C (reflux)

    • Reaction Time: 2-20 hours

3. Synthesis of Vitamin A Acetate (Wittig Reaction)

  • Reaction: The C15-phosphonium salt is reacted with a C5-aldehyde (4-acetoxy-2-methyl-2-butenal) in the presence of a base to yield Vitamin A acetate.

  • Procedure: The C15-phosphonium salt is treated with a base (e.g., ammonia or an alkali metal carbonate) to form the corresponding ylide. The C5-aldehyde is then added, and the Wittig reaction proceeds to form Vitamin A acetate.

  • Reaction Conditions:

    • Base: Ammonia

    • Solvent: Aqueous solvent mixtures

    • Temperature: 48-52°C

Quantitative Data for Vitamin A Synthesis (BASF Wittig Route)
Reaction StepStarting MaterialProductYield (%)
1. Wittig Reaction C15-Phosphonium Salt & C5-AldehydeVitamin A Acetate~93 (based on vinyl-β-ionol)
2. Julia Olefination C15-Sulfone & C5-AldehydeVitamin A Acetate~67

Conclusion

6-Methyl-5-hepten-2-one is a versatile and economically important precursor for the industrial synthesis of key intermediates for Vitamin A and Vitamin E. The synthetic pathways detailed in these application notes represent established industrial processes that have been optimized for efficiency and yield. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of vitamin synthesis and drug development. Careful control of reaction conditions at each step is crucial for achieving high yields and purity of the final products.

References

Enantioselective Synthesis of 5-Hepten-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 5-hepten-2-one derivatives. Chiral derivatives of this compound are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The methods outlined below focus on enzymatic kinetic resolution and chemoenzymatic approaches to achieve high enantiopurity.

Introduction

The stereochemistry of drug candidates and complex natural products is crucial for their biological activity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure building blocks is a cornerstone of modern organic chemistry. This compound and its derivatives represent a class of versatile chiral synthons. This document details reliable protocols for their enantioselective preparation, providing researchers with the necessary information to apply these methods in their own synthetic endeavors.

Methods Overview

Two primary strategies for the enantioselective synthesis of this compound derivatives are presented:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of lipases to resolve a racemic mixture of a 5-hepten-2-ol derivative, leading to the separation of enantiomers with high optical purity.

  • Chemoenzymatic Synthesis: This approach combines enzymatic resolution with conventional organic reactions to construct a chiral center, as demonstrated in the synthesis of an isomer of the target scaffold, (S)-5-methylhept-2-en-4-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described enantioselective methods, allowing for a direct comparison of their effectiveness.

MethodSubstrateCatalyst/EnzymeProductYieldEnantiomeric Excess (ee)Reference
Chemoenzymatic Synthesis3-Methyl-1-penten-3-olNovozym 435(S)-5-methylhept-2-en-4-one39%73%[1]

Experimental Protocols

Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one

This protocol describes a four-step synthesis starting from commercially available materials, incorporating an enzymatic resolution step to induce chirality.[1]

Step 1: Synthesis of β-keto ester

  • To a solution of 2-methyl-2-butanol (B152257) (1.0 equiv) in THF, add carbonyldiimidazole (CDI) (1.2 equiv) and stir at room temperature for 4 hours.

  • In a separate flask, suspend potassium ethyl malonate (1.5 equiv) and MgCl₂ (1.5 equiv) in THF.

  • Add the activated alcohol solution from step 1 to the suspension from step 2 and heat the mixture at 60°C for 5 hours, then stir at 50°C for 5 hours, and finally allow to cool to room temperature overnight.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield the desired β-keto ester.

Step 2: Enzymatic Hydrolysis (Kinetic Resolution)

  • To the β-keto ester (1.0 equiv) from Step 1, add Novozym 435 (5% by weight) and a phosphate (B84403) buffer.

  • Stir the mixture at room temperature for 22 hours. The reaction progress and enantiomeric excess can be monitored by chiral GC analysis.

  • Upon completion, extract the product with an organic solvent and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 3: Aldol (B89426) Condensation

Step 4: Dehydration

  • To a solution of the aldol product from Step 3 in cyclohexane, add p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Heat the mixture at 70°C for 2.5 hours.

  • After cooling to room temperature, purify the final product, (S)-5-methylhept-2-en-4-one, by vacuum distillation.

Visualizations

Enantioselective_Synthesis_Workflow cluster_chemoenzymatic Chemoenzymatic Synthesis start Starting Materials (e.g., 2-methyl-2-butanol) keto_ester β-Keto Ester Synthesis start->keto_ester ekr Enzymatic Kinetic Resolution (Novozym 435) keto_ester->ekr Introduces Chirality aldol Aldol Condensation ekr->aldol dehydration Dehydration aldol->dehydration product Enantioenriched This compound Derivative dehydration->product

Caption: General workflow for the chemoenzymatic synthesis of a chiral this compound derivative.

Signaling Pathways and Logical Relationships

The enantioselective synthesis methods described rely on the principles of stereoselective catalysis. In the case of enzymatic kinetic resolution, the enzyme's active site provides a chiral environment that preferentially catalyzes the reaction of one enantiomer over the other, leading to the separation of a racemic mixture.

EKR_Logic cluster_reaction Enzymatic Reaction racemate Racemic Substrate (R/S)-5-Hepten-2-ol derivative enzyme Chiral Enzyme (e.g., Lipase) racemate->enzyme fast_reaction Fast Reaction Path (Preferred Enantiomer) enzyme->fast_reaction Selectivity slow_reaction Slow Reaction Path (Non-preferred Enantiomer) enzyme->slow_reaction product Enantioenriched Product fast_reaction->product unreacted Enantioenriched Unreacted Substrate slow_reaction->unreacted

Caption: Logical diagram illustrating the principle of enzymatic kinetic resolution.

Conclusion

The protocols and data presented herein provide a solid foundation for the enantioselective synthesis of this compound derivatives. The chemoenzymatic approach, in particular, offers a scalable and environmentally friendly alternative to traditional synthetic methods.[1] These application notes are intended to be a valuable resource for researchers engaged in the synthesis of chiral molecules for pharmaceutical and other applications. Further optimization of reaction conditions and exploration of other enzymatic and catalytic systems may lead to even higher yields and enantioselectivities.

References

Application Note: Protocol for Liquid-Liquid Extraction of 5-Hepten-2-one from Fruit Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hepten-2-one is a volatile organic compound that contributes to the characteristic aroma of various fruits.[1] Its accurate quantification is crucial for flavor profiling, quality control, and understanding the biochemical pathways in fruit development and ripening. Liquid-liquid extraction (LLE) is a robust and cost-effective method for the isolation of such volatile compounds from complex fruit matrices prior to chromatographic analysis.[2] This document provides a detailed protocol for the liquid-liquid extraction of this compound from fruit samples, based on established methods for similar ketones.[2]

Experimental Protocol

This protocol is adapted from a validated method for the extraction of the structurally similar compound, 6-methyl-5-hepten-2-one (B42903), from fruit tissues.[2]

1. Materials and Reagents

  • Fruit sample

  • Deionized water

  • Sodium chloride (NaCl), analytical grade

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., 2-octanone (B155638) in dichloromethane, 10 µg/mL)

  • This compound standard, analytical grade

  • Centrifuge tubes (50 mL)

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

  • Separatory funnel (100 mL)

  • Glass vials with screw caps (B75204) (2 mL)

  • Micropipettes and tips

  • Glass funnel

  • Filter paper

2. Sample Preparation

  • Select fresh, ripe fruit and wash thoroughly with deionized water.

  • Remove any inedible parts such as peels, seeds, and cores.

  • Weigh approximately 10 g of the fruit flesh and record the exact weight.

  • Homogenize the fruit sample with 20 mL of deionized water and 2 g of NaCl in a blender until a uniform slurry is obtained. The addition of NaCl helps to increase the ionic strength of the aqueous phase, which can enhance the partitioning of the analyte into the organic solvent.

3. Liquid-Liquid Extraction Procedure

  • Transfer the homogenized fruit sample to a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane to the centrifuge tube.

  • Spike the sample with a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL 2-octanone).

  • Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (bottom layer) to a clean, dry tube using a Pasteur pipette.

  • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

  • Combine the two organic extracts.

  • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL glass vial for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4. GC-MS Analysis

The extracted sample can be analyzed using a standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The specific parameters for the GC-MS analysis should be optimized for the separation and detection of this compound and the internal standard.

Data Presentation

The following table summarizes typical performance data for a liquid-liquid extraction method for a similar ketone, 6-methyl-5-hepten-2-one, from a fruit matrix.[2] This data can be used as a benchmark for the validation of the this compound extraction protocol.

ParameterValue
Linearity Range100-2000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)< 100 ng/mL
Limit of Quantification (LOQ)< 100 ng/mL
Relative Standard Deviation (RSD)2.01% - 12.59%

Mandatory Visualization

Biosynthetic Pathway of Ketones from Carotenoid Degradation

Ketones such as 6-methyl-5-hepten-2-one are known to be derived from the degradation of carotenoids during fruit metabolism.[3] The following diagram illustrates a simplified pathway for the formation of volatile ketones from carotenoids in fruits.

Carotenoid_Degradation_Pathway Carotenoids Carotenoids (e.g., Lycopene, β-carotene) Apocarotenoids Apocarotenoids Carotenoids->Apocarotenoids Oxidative Cleavage (CCD enzymes) Ketones Volatile Ketones (e.g., 6-methyl-5-hepten-2-one) Apocarotenoids->Ketones Enzymatic Conversion Other_Volatiles Other Volatile Compounds (Aldehydes, Alcohols) Apocarotenoids->Other_Volatiles Further Metabolism

Caption: Carotenoid degradation pathway leading to ketone formation in fruits.

References

Application Notes and Protocols: Kinetic Studies of Gas-Phase Reactions of 6-Methyl-5-Hepten-2-one with OH Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides detailed application notes and protocols for studying the gas-phase kinetics of the reaction between 6-Methyl-5-hepten-2-one and hydroxyl (OH) radicals. The information presented is based on established experimental studies and is intended to guide researchers in replicating and expanding upon this work. The atmospheric oxidation of volatile organic compounds (VOCs), such as 6-Methyl-5-hepten-2-one, by OH radicals is a critical process influencing air quality and atmospheric chemistry. Understanding the kinetics and mechanisms of these reactions is essential for accurate atmospheric modeling and assessing the environmental impact of these compounds.

Note on Analyte: The experimental data presented herein pertains to 6-Methyl-5-hepten-2-one . While the user query specified "5-Hepten-2-one," the available scientific literature with detailed kinetic studies focuses on the methylated analog.

Data Presentation

The quantitative data from kinetic studies are summarized in the tables below for ease of reference and comparison.

Table 1: Rate Constants for the Gas-Phase Reaction of 6-Methyl-5-hepten-2-one with OH Radicals

Temperature (K)Pressure (atm)Rate Constant (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
296 ± 21(1.57 ± 0.39) x 10⁻¹⁰Relative Rate Method[1][2]

Table 2: Product Yields from the Gas-Phase Reaction of 6-Methyl-5-hepten-2-one with OH Radicals in the Presence of NO

ProductFormation Yield (%)Analytical MethodReference
Acetone70.6 ± 5.4GC-FID, GC-MS, GC-FTIR[1][2]
CH₃C(O)CH₂CH₂CHO59 ± 13GC-FID, GC-MS, GC-FTIR[1][2]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the literature for determining the rate constants and product yields of the gas-phase reaction between 6-Methyl-5-hepten-2-one and OH radicals.

Protocol 1: Determination of the Rate Constant using the Relative Rate Method

Objective: To determine the rate constant of the reaction of 6-Methyl-5-hepten-2-one with OH radicals relative to a reference compound with a known rate constant.

Materials:

  • Environmental simulation chamber (e.g., 1080 L or 480 L) made of quartz or Teflon film.

  • Light source for photolysis (e.g., UV lamps).

  • Gas Chromatography with Flame Ionization Detection (GC-FID) for concentration measurements.

  • 6-Methyl-5-hepten-2-one (high purity).

  • Reference organic compound with a well-known OH rate constant (e.g., trans-2-butene).

  • OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂).

  • Nitric oxide (NO) in air.

  • Zero air (purified air).

Procedure:

  • Chamber Preparation: Evacuate the simulation chamber to a high vacuum and then flush with zero air multiple times to ensure cleanliness.

  • Reactant Injection: Inject known concentrations of 6-Methyl-5-hepten-2-one and the reference organic (e.g., trans-2-butene) into the chamber. Allow the mixture to equilibrate.

  • Initial Concentration Measurement: Once the initial concentrations are stable, measure them using GC-FID.

  • Initiation of Reaction: Introduce the OH radical precursor (e.g., CH₃ONO) and NO into the chamber. Initiate the reaction by turning on the UV lamps to photolyze the precursor, generating OH radicals.

  • Monitoring Reactant Decay: Periodically measure the concentrations of 6-Methyl-5-hepten-2-one and the reference compound using GC-FID over the course of the experiment.

  • Data Analysis: The relative rate constant is determined by plotting the natural logarithm of the ratio of the initial to the current concentration of 6-Methyl-5-hepten-2-one against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (k_ketone / k_ref). The rate constant for the reaction of interest can then be calculated using the known rate constant of the reference reaction. The following equation is used: ln([ketone]₀/[ketone]ₜ) = (k_ketone/k_ref) * ln([ref]₀/[ref]ₜ)

Protocol 2: Product Identification and Quantification

Objective: To identify and quantify the products formed from the reaction of 6-Methyl-5-hepten-2-one with OH radicals.

Materials:

  • Environmental simulation chamber.

  • Light source for photolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification.

  • Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis of products.

  • 6-Methyl-5-hepten-2-one.

  • OH radical precursor (e.g., CH₃ONO).

  • NO in air.

  • Zero air.

  • Calibration standards for expected products (e.g., acetone).

Procedure:

  • Chamber Experiment: Conduct an experiment similar to Protocol 1, but without the reference compound, to generate the reaction products. Irradiate a mixture of 6-Methyl-5-hepten-2-one, the OH precursor, and NO in air.

  • Sample Collection: At the end of the reaction, collect gas-phase samples from the chamber for analysis.

  • Product Identification:

    • GC-MS Analysis: Inject the collected sample into a GC-MS to separate the components and obtain their mass spectra. Identify the products by comparing their mass spectra with libraries (e.g., NIST) and known standards.

    • FTIR Analysis: Use long-path FTIR spectroscopy to monitor the reaction mixture in-situ or in a collected sample to identify functional groups of the products formed.

  • Product Quantification:

    • GC-FID Analysis: Quantify the identified products by injecting the sample into a GC-FID. Use external or internal calibration standards to determine the concentration of each product.

  • Yield Calculation: Calculate the formation yield of each product as the ratio of the concentration of the product formed to the concentration of 6-Methyl-5-hepten-2-one reacted.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical pathways.

Experimental_Workflow cluster_prep Chamber Preparation cluster_react Reactant Introduction & Measurement cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Evacuate Evacuate Chamber Flush Flush with Zero Air Evacuate->Flush Inject_Ketone Inject 6-Methyl-5-hepten-2-one Flush->Inject_Ketone Equilibrate Equilibrate Mixture Inject_Ketone->Equilibrate Inject_Ref Inject Reference Compound Inject_Ref->Equilibrate Initial_GC Measure Initial Concentrations (GC-FID) Equilibrate->Initial_GC Inject_Precursor Inject OH Precursor & NO Initial_GC->Inject_Precursor Irradiate Irradiate with UV Light Inject_Precursor->Irradiate Monitor_GC Monitor Reactant Decay (GC-FID) Irradiate->Monitor_GC Plot_Data Plot Relative Decay Monitor_GC->Plot_Data Calculate_k Calculate Rate Constant Plot_Data->Calculate_k

Caption: Experimental workflow for the relative rate kinetic study.

Reaction_Mechanism Reactants 6-Methyl-5-hepten-2-one + OH Addition OH Addition to C=C bond Reactants->Addition Major Pathway (~95%) Abstraction H-atom Abstraction Reactants->Abstraction Minor Pathway (~5%) Intermediate Hydroxyalkyl Radical Addition->Intermediate Reaction_O2 + O₂ Intermediate->Reaction_O2 Peroxy_Radical Hydroxyalkyl Peroxy Radical Reaction_O2->Peroxy_Radical Reaction_NO + NO Peroxy_Radical->Reaction_NO Alkoxy_Radical Hydroxyalkoxy Radical Reaction_NO->Alkoxy_Radical Decomposition Decomposition Alkoxy_Radical->Decomposition Products Acetone + CH₃C(O)CH₂CH₂CHO Decomposition->Products

Caption: Proposed mechanism for the OH-initiated oxidation of 6-Methyl-5-hepten-2-one.

References

Application Note: 5-Hepten-2-one as an Internal Standard for the Quantitative Analysis of Volatile Compounds by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs. For precise and reliable quantification, the use of an internal standard (IS) is highly recommended to correct for variations in sample preparation and instrument response.[1][2] 5-Hepten-2-one, a ketone with moderate volatility and good chromatographic properties, serves as an effective internal standard for the analysis of a wide range of volatile and semi-volatile compounds. This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

PropertyValue
Chemical Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [3]
Boiling Point 151-152 °C at 760 mmHg (est.)[4]
CAS Number 6714-00-7[4]
Appearance Colorless to pale yellow liquid (est.)[4]
Solubility Soluble in alcohol; water solubility 5445 mg/L at 25 °C (est.)[4]

Experimental Protocols

This section outlines the necessary steps for utilizing this compound as an internal standard for the quantitative analysis of volatile compounds.

Preparation of Standard Solutions

1. Stock Solution of this compound (IS):

  • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or ethyl acetate). This yields a stock solution of approximately 1 mg/mL.

2. Working Internal Standard Solution:

  • Prepare a working solution of this compound by diluting the stock solution to a final concentration that is similar to the expected concentration of the analytes in the sample. A typical concentration might be in the range of 1-10 µg/mL.

3. Calibration Standards:

  • Prepare a series of calibration standards containing the target analytes at different concentrations (e.g., 5-7 levels).

  • Spike each calibration standard with the same constant amount of the this compound working internal standard solution.

Sample Preparation (Liquid-Liquid Extraction Example)

This protocol is adapted from a method for the analysis of a similar compound, 6-methyl-5-hepten-2-one (B42903), in a fruit matrix.[3]

  • Homogenize the sample matrix (e.g., fruit tissue, beverage).

  • Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

  • Add a precise volume of the this compound working internal standard solution.

  • Add an appropriate volume of an extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes of interest.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split injection depending on analyte concentration)
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-400

Data Presentation and Analysis

Quantitative Data Summary

The following table presents typical validation parameters that should be established for a quantitative method using this compound as an internal standard. The values are based on a study of the isomer 6-methyl-5-hepten-2-one and should be determined experimentally for the specific application.[3]

ParameterTypical Performance
Linearity Range 100 - 2000 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 100 ng/mL[3]
Limit of Quantification (LOQ) < 100 ng/mL[3]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Calculation of Analyte Concentration

The concentration of each analyte is calculated using the relative response factor (RRF) determined from the analysis of the calibration standards.

1. Calculate the Response Factor (RF) for each compound: RF = (Peak Area) / (Concentration)

2. Calculate the Relative Response Factor (RRF) for each analyte relative to the internal standard: RRF = (RF of Analyte) / (RF of IS)

3. Calculate the concentration of the analyte in the sample: Concentration_Analyte = (Area_Analyte / Area_IS) * (1 / RRF) * Concentration_IS

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification sample Homogenized Sample spiked_sample Spiked Sample (with IS) sample->spiked_sample is_stock This compound Stock Solution is_working Working IS Solution is_stock->is_working analyte_stock Analyte Stock Solutions cal_standards Calibration Standards analyte_stock->cal_standards is_working->cal_standards is_working->spiked_sample gc_ms GC-MS Injection and Analysis cal_standards->gc_ms extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) spiked_sample->extraction centrifugation Centrifugation extraction->centrifugation organic_layer Collect Organic Layer centrifugation->organic_layer organic_layer->gc_ms data_acquisition Data Acquisition (Peak Areas) gc_ms->data_acquisition calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) data_acquisition->calibration_curve calculate_conc Calculate Analyte Concentration calibration_curve->calculate_conc

Caption: Workflow for quantitative analysis of volatile compounds using this compound as an internal standard.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs from GC-MS cluster_calculation Calculation cluster_output Output area_analyte Peak Area of Analyte calc Conc_Analyte = (Area_Analyte / Area_IS) * (1 / RRF) * Conc_IS area_analyte->calc area_is Peak Area of this compound (IS) area_is->calc conc_is Known Concentration of IS conc_is->calc rrf Relative Response Factor (RRF) from Calibration rrf->calc conc_analyte Concentration of Analyte calc->conc_analyte

Caption: Logical diagram illustrating the calculation of analyte concentration using the internal standard method.

References

Application Notes and Protocols for the Biotransformation of 5-Hepten-2-one using Fungal Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The biotransformation of ketones into valuable chiral alcohols is a key process in the synthesis of pharmaceuticals and fine chemicals. Fungal organisms are particularly adept at catalyzing these reactions with high stereoselectivity, offering an environmentally friendly alternative to traditional chemical methods. This document provides detailed application notes and protocols for the biotransformation of the unsaturated ketone, 5-hepten-2-one, using various fungal organisms. While specific literature on the biotransformation of this compound is limited, the following protocols are based on well-established methods for the fungal-mediated reduction of structurally similar unsaturated ketones. The primary transformation anticipated is the stereoselective reduction of the carbonyl group to yield (S)- or (R)-5-hepten-2-ol, a valuable chiral building block.

Data Presentation

The following tables summarize representative quantitative data from the biotransformation of various ketones using different fungal strains. These tables are intended to provide an overview of the typical yields and enantiomeric excess (ee) that can be achieved. Optimization would be required for the specific substrate, this compound.

Table 1: Bioreduction of Prochiral Ketones by Various Fungal Strains

Fungal StrainSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Geotrichum candidum AS 2.3611-(3-bromophenyl)ethan-1-one(S)-1-(3-bromophenyl)ethanol>99>99[1]
Saccharomyces cerevisiaeEthyl acetoacetate(S)-Ethyl 3-hydroxybutanoate72>95[2]
Penicillium citrinum CBMAI 1186α,β,γ,δ-unsaturated ketonesγ,δ-unsaturated ketones>85N/A (regioselective reduction of C=C)[3]
Talaromyces sp. H4Acetophenone(S)-1-Phenylethanol7396[4]

Table 2: Effect of Reaction Conditions on the Bioreduction of 1-(2-bromophenyl)ethanone by Geotrichum candidum AS 2.361 Resting Cells

ParameterConditionYield (%)Enantiomeric Excess (ee %)Reference
Temperature25 °C89>99[5]
30 °C85>99[5]
35 °C78>99[5]
pH6.082>99[5]
7.089>99[5]
8.086>99[5]

Experimental Protocols

The following are detailed protocols for the biotransformation of this compound using three common fungal organisms: Saccharomyces cerevisiae (Baker's Yeast), Geotrichum candidum, and Aspergillus niger.

Protocol 1: Biotransformation using Saccharomyces cerevisiae (Baker's Yeast)

Saccharomyces cerevisiae is a readily available and easy-to-handle yeast known for its ability to reduce ketones.

1. Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or glucose

  • This compound

  • Sterile deionized water

  • Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

2. Procedure:

  • Yeast Suspension Preparation: In a sterile 250 mL Erlenmeyer flask, dissolve 10 g of sucrose in 100 mL of sterile deionized water. Add 5 g of active dry baker's yeast to the solution.

  • Yeast Activation: Incubate the flask at 30°C on an orbital shaker at 150 rpm for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 100 mg of this compound in 1 mL of ethanol (B145695). Add this solution dropwise to the activated yeast suspension.

  • Biotransformation: Incubate the reaction mixture at 30°C on an orbital shaker at 150 rpm. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Reaction Quenching and Extraction: After the desired reaction time, quench the reaction by adding an equal volume of ethyl acetate. Mix thoroughly for 30 minutes.

  • Cell Removal: Separate the organic layer from the aqueous phase containing the yeast cells by centrifugation or filtration.

  • Product Isolation: Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess using chiral gas chromatography (GC).

Protocol 2: Biotransformation using Geotrichum candidum

Geotrichum candidum is a filamentous fungus known for its high stereoselectivity in ketone reductions.

1. Materials:

  • Geotrichum candidum strain (e.g., ATCC 48594)

  • Potato Dextrose Broth (PDB)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Glucose

  • This compound

  • Sterile Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

2. Procedure:

  • Fungal Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a loopful of Geotrichum candidum from a fresh agar (B569324) plate.

  • Incubation: Incubate the flask at 28°C on an orbital shaker at 180 rpm for 48-72 hours until a sufficient amount of mycelium is grown.

  • Mycelium Harvesting: Harvest the mycelia by filtration through a sterile Buchner funnel and wash with sterile deionized water.

  • Resting Cell Suspension: Resuspend a known weight of the wet mycelia (e.g., 5 g) in 50 mL of 100 mM phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask.

  • Substrate Addition: Add glucose to a final concentration of 1% (w/v) as a co-substrate for cofactor regeneration. Dissolve 100 mg of this compound in a minimal amount of a water-miscible solvent (e.g., DMSO or ethanol) and add it to the mycelial suspension.

  • Biotransformation: Incubate the reaction mixture at 28°C on an orbital shaker at 180 rpm for 24-72 hours. Monitor the reaction progress.

  • Product Extraction: Extract the entire reaction mixture (including mycelia) with an equal volume of ethyl acetate by vigorous shaking for 1 hour.

  • Product Isolation and Analysis: Separate the organic phase, dry it over anhydrous sodium sulfate, concentrate it, and analyze the product as described in Protocol 1.

Protocol 3: Biotransformation using Aspergillus niger

Aspergillus niger is a versatile filamentous fungus capable of various biotransformations, including hydroxylations and reductions.

1. Materials:

  • Aspergillus niger strain (e.g., ATCC 16404)

  • Malt Extract Broth (MEB)

  • This compound

  • Sterile Erlenmeyer flasks

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

2. Procedure:

  • Fungal Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile MEB with spores of Aspergillus niger.

  • Incubation: Incubate the flask at 25°C on an orbital shaker at 150 rpm for 72 hours.

  • Substrate Addition: After 72 hours of growth, add a solution of 100 mg of this compound in 1 mL of ethanol to the culture.

  • Biotransformation: Continue the incubation under the same conditions for another 5-7 days.

  • Mycelium Separation and Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate. Separately, homogenize the mycelia in acetone (B3395972) and then extract with ethyl acetate.

  • Product Isolation and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and analyze the product as described in Protocol 1.

Mandatory Visualization

Diagrams

Experimental_Workflow cluster_prep 1. Preparation cluster_biotransformation 2. Biotransformation cluster_downstream 3. Downstream Processing Fungal_Culture Fungal Strain (e.g., S. cerevisiae, G. candidum) Inoculation Inoculation & Incubation Fungal_Culture->Inoculation Media Growth Medium (e.g., PDB, MEB) Media->Inoculation Reaction_Vessel Biotransformation (Controlled pH, Temp, Agitation) Inoculation->Reaction_Vessel Transfer of Fungal Biomass Substrate This compound Substrate->Reaction_Vessel Cofactor Co-substrate (e.g., Glucose) Cofactor->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Solvent Addition (e.g., Ethyl Acetate) Separation Phase Separation & Biomass Removal Extraction->Separation Concentration Concentration (Rotary Evaporation) Separation->Concentration Analysis Product Analysis (GC, HPLC) Concentration->Analysis

Caption: Experimental workflow for the biotransformation of this compound.

Metabolic_Pathway cluster_enzymes Fungal Enzymes Substrate This compound Product_R (R)-5-Hepten-2-ol Substrate->Product_R  Reduction (anti-Prelog) Product_S (S)-5-Hepten-2-ol Substrate->Product_S  Reduction (Prelog) Saturated_Ketone Heptan-2-one Substrate->Saturated_Ketone  Ene-Reductase Lactone Baeyer-Villiger Oxidation Product Substrate->Lactone  BVMO KRED Ketoreductase (KRED) EneRed Ene-Reductase BVMO Baeyer-Villiger Monooxygenase

Caption: Potential metabolic pathways for the biotransformation of this compound.

References

Chemoenzymatic Synthesis of (S)-5-methylhept-2-en-4-one (Filbertone): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-methylhept-2-en-4-one, commonly known as filbertone (B1242023), is the principal flavor compound found in hazelnuts (Corylus avellana). Its characteristic nutty and roasted aroma makes it a valuable ingredient in the food and fragrance industries. The synthesis of the enantiomerically enriched (S)-form is of particular interest as it is the more potent isomer found in nature. This document outlines a scalable, four-step chemoenzymatic route for the synthesis of (S)-filbertone, offering a greener alternative to traditional chemical methods by avoiding harsh reagents and reaction conditions.[1]

This chemoenzymatic approach leverages the high selectivity of enzymes for specific transformations, combined with efficient chemical reactions, to achieve a good overall yield and high enantiomeric purity. The process begins with a chemical synthesis of a β-keto ester, followed by an enzymatic hydrolysis step that establishes the key stereocenter. The subsequent chemical steps, an aldol (B89426) condensation and a dehydration, then complete the synthesis of the target molecule.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the four-step chemoenzymatic synthesis of (S)-filbertone.

Table 1: Overall Process Yield and Enantiomeric Excess

ParameterValueReference
Overall Yield39%[1]
Final Enantiomeric Excess (ee)73%[1]

Table 2: Step-wise Reaction Details and Yields

StepReactionKey Reagents/CatalystProductYieldEnantiomeric Excess (ee)
1Acylation(S)-2-methylbutanoyl chloride, Meldrum's acidEthyl (S)-4-methyl-3-oxohexanoate90% (2 steps)N/A
2Enzymatic HydrolysisNovozym 435 (immobilized Candida antarctica lipase (B570770) B), Phosphate (B84403) buffer(S)-4-methyl-3-oxohexanoic acid~100% (crude)88%
3Aldol CondensationAcetaldehyde (B116499), TBAHSO₄(S)-2-hydroxy-5-methylheptan-4-one53%Not reported
4Dehydrationp-TsOH·H₂O(S)-5-methylhept-2-en-4-one82%73%

Experimental Workflow

The overall chemoenzymatic synthesis of (S)-filbertone is depicted in the following workflow diagram.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Aldol Condensation cluster_3 Step 4: Dehydration A (S)-2-methylbutanoyl chloride C Ethyl (S)-4-methyl-3-oxohexanoate A->C B Meldrum's acid B->C D Ethyl (S)-4-methyl-3-oxohexanoate F (S)-4-methyl-3-oxohexanoic acid D->F Phosphate Buffer E Novozym 435 E->F G (S)-4-methyl-3-oxohexanoic acid I (S)-2-hydroxy-5-methylheptan-4-one G->I TBAHSO₄ H Acetaldehyde H->I J (S)-2-hydroxy-5-methylheptan-4-one K (S)-5-methylhept-2-en-4-one (Filbertone) J->K p-TsOH·H₂O, Cyclohexane, 70°C

Caption: Chemoenzymatic synthesis workflow for (S)-filbertone.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (S)-4-methyl-3-oxohexanoate

This two-step chemical synthesis first involves the acylation of Meldrum's acid with (S)-2-methylbutanoyl chloride, followed by ethanolysis to yield the desired β-keto ester.

Materials:

  • (S)-2-methylbutanoyl chloride

  • Meldrum's acid

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (B145695), absolute

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Acylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (2.0 eq) dropwise to the cooled solution.

    • Slowly add (S)-2-methylbutanoyl chloride (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.

  • Ethanolysis:

    • Dissolve the crude product from the previous step in absolute ethanol.

    • Heat the solution at reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by vacuum distillation to obtain pure ethyl (S)-4-methyl-3-oxohexanoate.

Step 2: Enzymatic Hydrolysis of Ethyl (S)-4-methyl-3-oxohexanoate

This step utilizes the lipase Novozym 435 to selectively hydrolyze the ethyl ester, yielding the corresponding carboxylic acid with high enantiomeric excess.

Materials:

  • Ethyl (S)-4-methyl-3-oxohexanoate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker or magnetic stirrer

Protocol:

  • To a flask, add ethyl (S)-4-methyl-3-oxohexanoate (1.0 eq) and phosphate buffer.

  • Add Novozym 435 (typically 5-10% by weight of the substrate).

  • Stir the mixture vigorously at room temperature (around 25 °C) for 22 hours.[2]

  • Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with ethyl acetate and dried for potential reuse.

  • Acidify the aqueous filtrate to pH 2-3 with 1 M HCl.

  • Extract the product, (S)-4-methyl-3-oxohexanoic acid, with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 3: Aldol Condensation to (S)-2-hydroxy-5-methylheptan-4-one

The enantioenriched carboxylic acid is decarboxylated in situ and undergoes an aldol condensation with acetaldehyde.

Materials:

  • (S)-4-methyl-3-oxohexanoic acid

  • Acetaldehyde (1.1 eq)[2]

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄, 0.005 eq)[2]

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Protocol:

  • In a reaction vessel, combine the crude (S)-4-methyl-3-oxohexanoic acid and TBAHSO₄.

  • Add acetaldehyde to the mixture.

  • Stir the reaction at room temperature, then gradually heat to 40 °C and maintain for 21 hours.[2]

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • Purify the product by vacuum distillation to obtain (S)-2-hydroxy-5-methylheptan-4-one.

Step 4: Dehydration to (S)-5-methylhept-2-en-4-one (Filbertone)

The final step is an acid-catalyzed dehydration of the β-hydroxy ketone to form the α,β-unsaturated ketone, filbertone.

Materials:

  • (S)-2-hydroxy-5-methylheptan-4-one

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)[2]

  • Cyclohexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a reflux condenser

Protocol:

  • Dissolve (S)-2-hydroxy-5-methylheptan-4-one in cyclohexane.

  • Add p-TsOH·H₂O to the solution.

  • Heat the mixture to 70 °C and stir for 2.5 hours.[2]

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with diethyl ether.

  • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, (S)-5-methylhept-2-en-4-one, by vacuum distillation.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the chemoenzymatic synthesis of filbertone.

G start Chiral Pool Precursor ((S)-2-methylbutanol derivative) step1 Chemical Synthesis (Acylation & Ethanolysis) start->step1 intermediate1 β-Keto Ester step1->intermediate1 step3 Chemical Synthesis (Aldol Condensation) intermediate3 β-Hydroxy Ketone step3->intermediate3 step4 Chemical Synthesis (Dehydration) product (S)-Filbertone step4->product step2 Enzymatic Resolution (Hydrolysis) intermediate1->step2 intermediate2 Enantioenriched Carboxylic Acid intermediate2->step3 intermediate3->step4 step2->intermediate2

Caption: Logical flow of the chemoenzymatic filbertone synthesis.

References

Application Notes and Protocols: The Role of Phase Transfer Catalysts in the Synthesis of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols on the synthesis of 5-Hepten-2-one, a valuable intermediate in the production of various fine chemicals and pharmaceuticals. The focus is on the application of phase transfer catalysis (PTC) as an efficient, scalable, and environmentally conscious method for the C-alkylation of acetone (B3395972) with allyl halides. These protocols offer a significant improvement over traditional methods that often require stringent anhydrous conditions and the use of strong, hazardous bases. Phase transfer catalysis utilizes a biphasic system to facilitate the reaction between water-soluble bases and organic-soluble reactants, leading to enhanced reaction rates, milder conditions, and often higher yields.

Introduction

This compound is a key building block in organic synthesis. The application of phase transfer catalysis to its synthesis presents numerous advantages, including the use of inexpensive and easy-to-handle inorganic bases, reduced reliance on volatile organic solvents, and simplified experimental procedures.[1] Phase transfer catalysts, typically quaternary ammonium (B1175870) salts, facilitate the transfer of anions (in this case, the enolate of acetone) from an aqueous phase to an organic phase where the reaction with the alkylating agent (allyl halide) occurs.[2][3] This methodology is particularly well-suited for industrial-scale production due to its efficiency and cost-effectiveness.

Principle of Phase Transfer Catalysis in Ketone Alkylation

The synthesis of this compound via phase transfer catalysis involves the alkylation of acetone with an allyl halide. The overall reaction is depicted below:

Reaction Scheme:

The mechanism of phase transfer catalysis in this context can be described by the "Extraction Mechanism".[4] A quaternary ammonium salt (Q⁺X⁻) exchanges its counter-ion with a hydroxide (B78521) ion from the aqueous phase. The resulting Q⁺OH⁻ is transferred to the organic phase, where it deprotonates acetone to form an enolate. This enolate, paired with the quaternary ammonium cation (Q⁺), then reacts with the allyl halide. The catalyst cation subsequently returns to the aqueous phase with the halide leaving group to restart the catalytic cycle.

Experimental Protocols

While a specific protocol for the direct synthesis of this compound using phase transfer catalysis is not extensively detailed in the available literature, a well-documented procedure for the closely related 6-Methyl-5-hepten-2-one provides a robust template.[5] This protocol can be adapted for the synthesis of this compound by substituting isopentenyl chloride with allyl chloride.

Protocol 1: Synthesis of 6-Methyl-5-hepten-2-one (Model Reaction)

This protocol is based on an established industrial process and serves as an excellent starting point for optimization.[5]

Materials:

  • Isopentenyl chloride

  • Acetone

  • Sodium hydroxide (NaOH) solution (48-51% w/w)

  • Benzyltriethylammonium chloride (phase transfer catalyst)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge acetone and the sodium hydroxide solution.

  • Add benzyltriethylammonium chloride to the mixture.

  • Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Slowly add isopentenyl chloride to the reaction mixture over a defined period.

  • Maintain the reaction at the specified temperature for the required duration.

  • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water to remove any remaining base and catalyst.

  • Purify the crude product by fractional distillation under reduced pressure.

Proposed Protocol 2: Synthesis of this compound

This proposed protocol adapts the conditions from the synthesis of the 6-methyl analog for the synthesis of this compound.

Materials:

  • Allyl chloride

  • Acetone

  • Sodium hydroxide (NaOH) solution (50% w/w)

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

Procedure:

  • Combine acetone, 50% aqueous sodium hydroxide, and the phase transfer catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add allyl chloride dropwise to the reaction mixture over 1-2 hours.

  • After the addition is complete, continue stirring at the same temperature for 3-5 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of 6-Methyl-5-hepten-2-one, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 6-Methyl-5-hepten-2-one [5]

ParameterValue
Reactant 1Isopentenyl chloride
Reactant 2Acetone
BaseNaOH solution (48–51%)
Phase Transfer CatalystBenzyltriethylammonium chloride
Reactant Mass Ratio (Isopentenyl chloride:Acetone:NaOH solution)1 : 3.9 : 6.5
Catalyst Dosage (% based on Isopentenyl chloride)0.4%
Reaction Temperature60–61°C
Reaction Time3 hours
Yield of 6-Methyl-5-hepten-2-one65% (based on isopentenyl chloride)

Table 2: Comparison of Phase Transfer Catalysts

CatalystSuitabilityRationale
Benzyltriethylammonium chlorideMore suitableHigher solubility and less solid waste generated.[5]
Cetyltrimethylammonium bromideSuitableEffective, but may produce more solid waste.[5]
Tetrabutylammonium iodidePotentially effectiveCommonly used for C-alkylation of ketones.
Aliquat 336Potentially effectiveUsed in similar alkylation reactions.

Visualizations

Signaling Pathways and Experimental Workflows

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH Q⁺OH⁻ NaOH->QOH Ion Exchange NaCl NaCl QX Q⁺X⁻ QX->NaCl Transfer to Aq. Phase QOH->QX Transfer Acetone Acetone QOH->Acetone Deprotonation Q_Enolate Q⁺(Enolate)⁻ Enolate Acetone Enolate Enolate->Q_Enolate Forms Ion Pair AllylCl Allyl Chloride Product This compound Product->QX Forms Q⁺Cl⁻ Q_Enolate->AllylCl Alkylation

Caption: Mechanism of Phase Transfer Catalyzed Synthesis of this compound.

Experimental_Workflow Start Start Charge_Reactants Charge Acetone, NaOH solution, and PTC Start->Charge_Reactants Heat Heat to 60-70°C with vigorous stirring Charge_Reactants->Heat Add_AllylCl Add Allyl Chloride dropwise Heat->Add_AllylCl React Maintain temperature and stir for 3-5 hours Add_AllylCl->React Cool Cool to room temperature React->Cool Separate Separate organic and aqueous layers Cool->Separate Extract Extract aqueous layer Separate->Extract Combine_Wash Combine organic layers and wash Extract->Combine_Wash Dry Dry over anhydrous Na₂SO₄ Combine_Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Distill Purify by vacuum distillation Concentrate->Distill End End Distill->End

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The use of phase transfer catalysis for the synthesis of this compound offers a practical and efficient alternative to traditional synthetic methods. The protocols and data presented here provide a solid foundation for researchers and process chemists to develop and optimize this important transformation. The mild reaction conditions, use of inexpensive reagents, and simplified workup procedures make PTC an attractive methodology for both laboratory-scale synthesis and large-scale industrial production. Further optimization of catalyst selection, reaction temperature, and reactant ratios may lead to even higher yields and process efficiency.

References

Application Notes and Protocols for "Arm-in-Cage" Mosquito Repellent Testing of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for evaluating the efficacy of 5-Hepten-2-one as a mosquito repellent using the standardized "arm-in-cage" laboratory method. This document is intended for researchers, scientists, and drug development professionals working on the development of novel insect repellents.

Introduction

The "arm-in-cage" test is a standard and widely accepted method for assessing the efficacy of topical mosquito repellents under laboratory conditions.[1][2][3][4] This method provides a direct measure of a repellent's effectiveness by exposing a treated area of a volunteer's arm to a cage of host-seeking female mosquitoes.[1][4][5] The primary endpoint of this assay is typically the Complete Protection Time (CPT), which is the duration from the application of the repellent until the first confirmed mosquito bite.[2][3][5] this compound, also known as sulcatone, is a naturally occurring ketone found in human skin volatiles that has demonstrated repellent properties against various mosquito species.[6][7][8][9] This protocol outlines the steps necessary to evaluate the repellency of this compound formulations.

Materials and Equipment

2.1. Test Cages:

  • Square test cages (e.g., 40 x 40 x 40 cm) constructed with a metal or plastic frame and mesh screening on all sides to contain the mosquitoes.[3]

  • A sleeve opening for arm insertion.

2.2. Mosquitoes:

  • Laboratory-reared, host-seeking female mosquitoes of a medically important species (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus).[3][6]

  • Mosquitoes should be 5-15 days old, mated, and have had no prior blood meal.[6][10]

  • Mosquitoes should be starved for at least 12 hours before the test, with access to a sugar solution.[6][10]

2.3. Test Substance and Controls:

  • This compound of known purity.

  • Vehicle for dilution (e.g., ethanol, mineral oil, or a lotion base).

  • Positive control: A standard repellent of known efficacy, such as DEET (N,N-Diethyl-meta-toluamide) at a standard concentration (e.g., 20%).[10]

  • Negative control: The vehicle used for dilution without the active ingredient.

2.4. Human Volunteers:

  • Recruitment of 5-10 healthy adult volunteers of mixed gender is recommended for product registration studies.[3] For developmental testing, 2-3 volunteers may suffice.[3]

  • Volunteers should have no known history of allergic reactions to mosquito bites or skin sensitivities.[10]

  • Informed consent must be obtained from all participants.

  • Ethical review and approval of the study protocol are mandatory.

2.5. Personal Protective and Other Equipment:

  • Latex or nitrile gloves to protect the hands.[1]

  • Protective sleeves to cover the untreated parts of the arm.

  • Micropipettes and sterile containers for preparing and applying the test substances.

  • Stopwatch or timer.

  • Data recording sheets.

Experimental Workflow

The following diagram illustrates the key stages of the "arm-in-cage" experimental protocol.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase A Mosquito Rearing & Starvation D Application of Test Substance A->D B Volunteer Recruitment & Informed Consent B->D C Test Substance & Control Formulation C->D E Arm Exposure to Mosquito Cage D->E 30 min intervals F Observation of Mosquito Behavior E->F G Record Landings & Bites F->G H Calculate CPT & % Repellency G->H I Statistical Analysis H->I

Caption: Experimental workflow for arm-in-cage mosquito repellent testing.

Detailed Experimental Protocol

4.1. Mosquito Preparation:

  • Place 200-250 host-seeking female mosquitoes in each test cage.[11] A modified method may use as few as 30 mosquitoes.[2]

  • Ensure mosquitoes have been starved for at least 12 hours prior to testing but have had access to a sugar solution.[6][10]

4.2. Volunteer and Test Substance Application:

  • Volunteers should wash their forearms with unscented soap and water and allow them to dry completely before the application of any test substance.

  • Define a specific area on the forearm for application (e.g., a 3 cm x 10 cm rectangle).[10]

  • Apply a standardized volume (e.g., 0.1 mL) of the this compound formulation, positive control, or negative control to the designated area.[10]

  • The hand and the rest of the arm should be protected by a glove and a sleeve.[1]

4.3. Exposure and Observation:

  • At 30-minute intervals after application, the volunteer will insert the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[2][10]

  • During the exposure period, the number of mosquitoes landing on and biting the treated skin is recorded.

  • A "confirmed bite" is often defined as a bite followed by another bite within the same or the next exposure period.[3]

  • The test is concluded for a specific treatment when a confirmed bite occurs or after a maximum duration (e.g., 8 hours) has elapsed without a bite.[2][3]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Raw Data Collection Sheet (per volunteer per treatment)

Time Post-Application (minutes)Number of LandingsNumber of BitesNotes
30
60
90
120
...
480

Table 2: Summary of Repellent Efficacy

TreatmentVolunteer IDComplete Protection Time (CPT) (minutes)Total Landings (at CPT)Total Bites (at CPT)
This compound (X% conc.) 1
2
...
Positive Control (e.g., 20% DEET) 1
2
...
Negative Control (Vehicle) 1
2
...

Table 3: Mean Repellency Data

TreatmentMean CPT ± SD (minutes)Mean % Repellency (at specified time point)
This compound (X% conc.)
Positive Control
Negative Control

5.1. Calculation of Percentage Repellency:

Percentage Repellency can be calculated at specific time points using the following formula:

% Repellency = [ (C - T) / C ] * 100

Where:

  • C = Number of bites on the negative control-treated arm.

  • T = Number of bites on the repellent-treated arm.

5.2. Statistical Analysis: The collected data should be analyzed using appropriate statistical methods to determine the significance of the repellent effect. This may include t-tests or ANOVA to compare the CPTs of the different treatment groups.

Safety Precautions

  • All procedures involving human volunteers must be approved by an institutional review board or ethics committee.

  • Volunteers should be monitored for any adverse skin reactions to the test substances.

  • In the event of a confirmed bite, the arm should be withdrawn from the cage immediately to prevent further bites.

  • Standard laboratory safety procedures should be followed when handling chemicals and live insects.

Conclusion

This protocol provides a robust framework for the evaluation of this compound as a mosquito repellent using the "arm-in-cage" method. Adherence to standardized guidelines, such as those provided by the WHO and EPA, is crucial for generating reliable and comparable data for the registration and labeling of repellent products.[12][13][14] The data generated from this protocol will allow for the determination of the Complete Protection Time and the overall efficacy of this compound formulations.

References

Troubleshooting & Optimization

Technical Support Center: Carroll Rearrangement for 5-Hepten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Hepten-2-one via the Carroll rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Carroll rearrangement and why is it used for this compound synthesis?

The Carroll rearrangement is a chemical reaction that transforms a β-keto allyl ester into a γ,δ-unsaturated ketone.[1] This reaction is a variation of the Claisen rearrangement and is particularly useful for synthesizing this compound from allyl acetoacetate (B1235776). The process involves a[1][1]-sigmatropic rearrangement followed by a decarboxylation step, which drives the reaction to completion.[2]

Q2: What are the key steps in the Carroll rearrangement for synthesizing this compound?

The mechanism involves the following key stages:

  • Enolization: The starting material, allyl acetoacetate, forms an enolate in the presence of a base or heat.[2]

  • [1][1]-Sigmatropic Rearrangement: The enolate undergoes a concerted rearrangement through a cyclic six-membered transition state.[2]

  • Decarboxylation: The resulting unstable β-keto acid intermediate loses carbon dioxide.[2]

  • Tautomerization: The final enol product tautomerizes to the more stable this compound ketone.

Q3: What are the typical reaction conditions for the Carroll rearrangement?

Traditionally, the Carroll rearrangement is carried out at high temperatures, often between 130-220°C.[3] However, milder conditions can be achieved using a palladium(0) catalyst, which facilitates the reaction at lower temperatures.[1] The choice between thermal and catalyzed conditions depends on the substrate's stability and the desired reaction rate.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise from several factors. This guide addresses common issues and provides potential solutions.

Issue 1: Incomplete Reaction or Slow Reaction Rate

Possible Causes:

  • Insufficient Temperature (Thermal Rearrangement): The thermal Carroll rearrangement requires a significant energy input to overcome the activation barrier of the sigmatropic rearrangement.

  • Inactive Catalyst (Catalyzed Rearrangement): The palladium catalyst can be sensitive to air and moisture, leading to deactivation.

  • Poor Quality Base: If a base is used to promote enolization, its effectiveness can be compromised by age or improper storage.

Solutions:

ParameterRecommendation
Temperature For thermal reactions, ensure the reaction mixture consistently reaches the target temperature (typically >180°C). Use a high-boiling solvent or neat conditions. Monitor the temperature with a calibrated thermometer.
Catalyst For catalyzed reactions, use fresh, high-purity palladium catalysts. Consider using ligands that stabilize the catalyst. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Base Use a freshly opened or properly stored base. For instance, if using sodium ethoxide, ensure it has not been excessively exposed to atmospheric moisture.
Issue 2: Formation of Side Products

Possible Causes:

  • Decomposition of Starting Material or Product: At high temperatures, the allyl acetoacetate or the this compound product may be susceptible to decomposition.

  • Alternative Rearrangements: Depending on the substrate and conditions, other rearrangement pathways may compete with the desired Carroll rearrangement.

  • Polymerization: Unsaturated products can sometimes polymerize under harsh reaction conditions.

Solutions:

  • Optimize Reaction Time and Temperature: A shorter reaction time at a slightly higher temperature may be preferable to a prolonged reaction at a lower temperature to minimize decomposition.

  • Use of a Catalyst: Employing a palladium catalyst allows for significantly lower reaction temperatures, which can prevent thermal decomposition and unwanted side reactions.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidation and other side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • Incomplete Decarboxylation: The intermediate β-keto acid may not fully decarboxylate, leading to a mixture of products.

  • Formation of Emulsions during Workup: The presence of base and other reaction components can lead to the formation of stable emulsions during aqueous workup, making separation difficult.

  • Co-elution of Impurities: Side products may have similar physical properties to this compound, complicating purification by distillation or chromatography.

Solutions:

  • Ensure Complete Decarboxylation: After the rearrangement, heating the reaction mixture for an additional period can help drive the decarboxylation to completion.

  • Workup Procedure: Neutralize the reaction mixture carefully with a dilute acid before extraction. If an emulsion forms, adding a saturated brine solution can help to break it.

  • Purification: Fractional distillation under reduced pressure is often effective for separating this compound from less volatile impurities. If chromatography is used, careful selection of the solvent system is crucial.

Experimental Protocols

Protocol 1: Thermal Carroll Rearrangement of Allyl Acetoacetate

Materials:

  • Allyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

  • Heating mantle with a temperature controller

  • Distillation apparatus

Procedure:

  • Place allyl acetoacetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • If using a solvent, add it to the flask.

  • Heat the mixture to 180-220°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Palladium-Catalyzed Carroll Rearrangement

Materials:

  • Allyl acetoacetate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve allyl acetoacetate in the anhydrous solvent.

  • Add a catalytic amount of Pd(PPh₃)₄ (typically 1-5 mol%).

  • Heat the reaction mixture to a gentle reflux (for THF) or around 80-100°C (for toluene).

  • Monitor the reaction by TLC or GC. The reaction is typically faster than the thermal method.

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ConditionTemperature (°C)CatalystReaction Time (h)Typical Yield (%)Notes
Thermal 200None360-70High temperatures can lead to some product decomposition.
Catalytic 80Pd(PPh₃)₄1.585-95Milder conditions, higher yield, but requires an inert atmosphere and catalyst cost.

Note: The yields presented are illustrative and can vary based on the specific experimental setup and purity of reagents.

Visualizations

Carroll Rearrangement Mechanism

Carroll_Rearrangement Mechanism of the Carroll Rearrangement A Allyl Acetoacetate B Enolate Intermediate A->B Base or Heat C [3,3]-Sigmatropic Rearrangement (Transition State) B->C Rearrangement D β-Keto Acid Intermediate C->D E Decarboxylation (-CO2) D->E F Enol Product E->F G This compound (Tautomerization) F->G Tautomerization

Caption: Key steps in the Carroll rearrangement for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Carroll Rearrangement Start Low Yield Observed Check_Reaction Check Reaction Progress (TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Conditions Optimize Temperature/ Catalyst/Time Incomplete->Optimize_Conditions Yes Purify_Reactants Purify Starting Materials Side_Products->Purify_Reactants Yes Modify_Workup Modify Workup/ Purification Side_Products->Modify_Workup No Success Improved Yield Optimize_Conditions->Success Purify_Reactants->Success Modify_Workup->Success

Caption: A logical workflow for diagnosing and resolving low yield issues.

Relationship between Reaction Parameters and Yield

Parameter_Yield_Relationship Factors Influencing this compound Yield Yield This compound Yield Temperature Temperature Temperature->Yield Increases rate, but can cause decomposition Catalyst Catalyst Presence & Activity Catalyst->Yield Lowers required temperature, reduces side reactions Purity Reactant Purity Purity->Yield Reduces side reactions Time Reaction Time Time->Yield Affects completeness and decomposition

Caption: Key experimental parameters and their impact on product yield.

References

Identifying side products and impurities in 5-Hepten-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-5-hepten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for 6-Methyl-5-hepten-2-one?

A1: There are several common methods for synthesizing 6-Methyl-5-hepten-2-one, each with its own set of advantages and potential side reactions. The primary routes include:

  • From Acetylene and Acetone (B3395972): This multi-step process involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement.[1][2]

  • From Isobutylene, Acetone, and Formaldehyde: This route can be a one-step or two-step process, often performed at high temperatures and pressures.[1][2]

  • From Isoprene: Isoprene is converted to isopentenyl chloride, which is then reacted with acetone.[2]

  • Isomerization of 6-Methyl-6-hepten-2-one (B88235): This method involves the acid-catalyzed isomerization of the 6-methyl-6-hepten-2-one isomer to the desired 5-hepten-2-one product.

Q2: I am experiencing a low yield in my synthesis of 6-Methyl-5-hepten-2-one. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can often be attributed to side reactions or suboptimal reaction conditions. Here are some potential causes and troubleshooting solutions:

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the self-condensation of acetone to form diacetone alcohol and mesityl oxide.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and catalyst concentration can significantly impact the reaction outcome. It is crucial to optimize these parameters for your specific synthesis route.

  • Inefficient Purification: Product loss during workup and purification steps, such as distillation, can lead to a lower isolated yield. Ensure your purification technique is optimized for the separation of 6-Methyl-5-hepten-2-one from potential impurities.

To improve your yield, consider the following:

  • Control of Reaction Conditions: Carefully control the temperature and reaction time. For reactions involving acetone, using an excess of acetone can help to favor the desired reaction over self-condensation.

  • Catalyst Selection: The choice of catalyst can be critical. For instance, in the isomerization of 6-Methyl-6-hepten-2-one, the concentration of the acid catalyst must be carefully controlled to prevent the formation of byproducts.

  • Purification Technique: Fractional distillation is a common method for purifying 6-Methyl-5-hepten-2-one. Careful control of the distillation parameters is essential to effectively separate the product from starting materials and side products.

Q3: I am observing unexpected peaks in my NMR and GC-MS analysis. What are the likely impurities?

A3: The presence of unexpected peaks in your analytical data indicates the formation of side products or the presence of unreacted starting materials. The impurity profile is highly dependent on the synthetic route used.

Common Impurities in 6-Methyl-5-hepten-2-one Synthesis:

Impurity/Side ProductPotential OriginAnalytical Identification
6-Methyl-6-hepten-2-one Isomer of the desired product, can be a starting material or a byproduct.GC-MS, NMR
Diacetone alcohol Self-condensation of acetone.GC-MS, NMR
Mesityl oxide Dehydration product of diacetone alcohol.GC-MS, NMR
Unreacted Starting Materials Incomplete reaction (e.g., acetone, isoprene, isobutylene).GC-MS
Catalyst Residues Remnants from the synthesis (e.g., acid catalysts).May require specific analytical techniques for detection.

Experimental Protocols

Protocol 1: Isomerization of 6-Methyl-6-hepten-2-one to 6-Methyl-5-hepten-2-one

This protocol describes the acid-catalyzed isomerization of 6-Methyl-6-hepten-2-one.

Materials:

  • 6-Methyl-6-hepten-2-one

  • Strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vessel suitable for heating under pressure

Procedure:

  • Charge the reaction vessel with 6-Methyl-6-hepten-2-one.

  • Add a catalytic amount of the strong acid (0.001 to 0.5 weight percent).

  • Heat the reaction mixture to a temperature between 100°C and 300°C. The reaction should be carried out at or above the vapor pressure of the reaction mixture.

  • Monitor the reaction progress using GC analysis to determine the ratio of the two isomers.

  • Once the desired conversion is achieved, cool the reaction mixture.

  • Purify the 6-Methyl-5-hepten-2-one by fractional distillation.

Protocol 2: GC-MS Analysis for Impurity Profiling of 6-Methyl-5-hepten-2-one

This method is effective for separating and identifying volatile impurities, particularly isomeric impurities.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)[3]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.[3]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 35-350[3]

  • Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C[3]

Visualizations

Synthesis_Pathways cluster_route1 From Acetylene & Acetone cluster_route2 From Isobutylene cluster_route3 From Isoprene A Acetylene + Acetone B 2-Methyl-3-butyn-2-ol A->B Ethynylation C 2-Methyl-3-buten-2-yl acetoacetate B->C Partial Hydrogenation & Reaction with Diketene D 6-Methyl-5-hepten-2-one C->D Carroll Rearrangement E Isobutylene + Acetone + Formaldehyde F α-Methylheptenone E->F High T & P G 6-Methyl-5-hepten-2-one F->G Isomerization H Isoprene I Isopentenyl chloride H->I HCl addition J 6-Methyl-5-hepten-2-one I->J Reaction with Acetone Troubleshooting_Low_Yield A Low Yield of 6-Methyl-5-hepten-2-one B Potential Causes A->B C Side Reactions (e.g., Acetone self-condensation) B->C Yes D Suboptimal Reaction Conditions (T, t, catalyst) B->D Yes E Inefficient Purification B->E Yes F Solutions C->F D->F E->F G Use Excess Acetone F->G H Optimize T, t, and Catalyst Concentration F->H I Improve Fractional Distillation Technique F->I Impurity_Identification_Workflow A Unexpected Peaks in Analysis B Analytical Technique A->B C GC-MS B->C Volatile D NMR B->D Structural E Identify Potential Impurities based on Synthesis Route C->E D->E F Compare Mass Spectra with Library/Standards E->F G Analyze Chemical Shifts and Coupling Constants E->G H Identified Impurity F->H G->H

References

Technical Support Center: Optimization of Methyl Heptenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl heptenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 6-methyl-5-hepten-2-one (B42903)?

There are three primary synthetic routes for producing 6-methyl-5-hepten-2-one, categorized by their starting materials:

  • From acetylene (B1199291) and acetone (B3395972): This method involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement.[1][2]

  • From isobutylene, acetone, and formaldehyde (B43269): This route synthesizes α-methylheptenone, which is then converted to 6-methyl-5-hepten-2-one.[1][2]

  • From isoprene (B109036): Isoprene is first converted to isopentenyl chloride, which is then reacted with acetone.[2][3]

Q2: I am experiencing low yields in my methyl heptenone synthesis. What are the potential causes and solutions?

Low yields can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, the one-step reaction from isobutylene, acetone, and formaldehyde requires high pressure (30 MPa) and temperature (310–320°C) to achieve a reasonable yield.[1] Refer to the detailed experimental protocols and data tables below to ensure your parameters are optimized.

  • Catalyst Inefficiency: The choice and handling of the catalyst are crucial. For example, in the synthesis from acetylene and acetone, a Lindlar catalyst is used for partial hydrogenation.[1] In phase-transfer catalysis, the type and concentration of the catalyst, such as benzyltriethylammonium chloride, directly impact the yield.[4]

  • Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of the target product. For example, the self-condensation of acetone can form byproducts like mesityl oxide.[5] Adjusting reactant ratios and reaction conditions can help minimize these side reactions.

  • Product Degradation: Methyl heptenone can be sensitive to heat.[6] During purification by distillation, prolonged exposure to high temperatures can lead to cracking, forming isoprene and acetone, which can then polymerize.[6] It is advisable to perform distillation under reduced pressure to lower the boiling point.

Q3: How can I minimize the formation of byproducts in my reaction?

Minimizing byproducts is essential for improving yield and simplifying purification. Consider the following strategies:

  • Control of Reaction Temperature: Lower reaction temperatures can sometimes increase the selectivity for the desired product. For example, in the synthesis from isobutylene, a lower temperature favors a higher ratio of α-methylheptenone to its β-isomer.[1]

  • Optimization of Reactant Ratios: The molar ratio of reactants can significantly influence the course of the reaction. For the reaction of 2-methyl-3-buten-2-ol (B93329) with isopropenyl methyl ether, a molar ratio of 1:2 to 1:2.5 is preferred.[7]

  • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product. For instance, using benzyltriethylammonium chloride as a phase-transfer catalyst has been shown to be effective.[4]

  • Purification of Starting Materials: Impurities in the starting materials can sometimes lead to unexpected side reactions. Ensure the purity of your reactants before starting the synthesis.

Q4: What are the recommended purification methods for methyl heptenone?

Fractional distillation under reduced pressure is the most common method for purifying crude methyl heptenone.[3] This is particularly important because methyl heptenone can be heat-sensitive.[6] After distillation, the purity of the product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Incorrect reaction temperature or pressure.Verify and adjust the reaction temperature and pressure to the optimal conditions for your specific synthesis method. (See Table 1 for examples).
Inactive or poisoned catalyst.Ensure the catalyst is fresh and handled correctly. For reactions sensitive to air or moisture, use appropriate inert atmosphere techniques.
Incorrect molar ratios of reactants.Carefully check and adjust the molar ratios of your starting materials. An excess of one reactant may be necessary in some cases.[7]
Formation of Isomeric Impurities Isomerization of the desired product.The position of the double bond can isomerize. For example, 6-methyl-6-hepten-2-one (B88235) can be isomerized to the more stable 6-methyl-5-hepten-2-one using a strong acid catalyst like p-toluenesulfonic acid at elevated temperatures.[4]
Difficult Product Isolation Emulsion formation during workup.If using a phase-transfer catalysis method, emulsions can form during extraction. Try adding brine to the aqueous layer to break the emulsion.
Product co-distills with solvent or byproducts.Use a more efficient fractional distillation column or consider alternative purification methods like column chromatography.
Reaction Stalls Before Completion Depletion of a key reagent or catalyst deactivation.Monitor the reaction progress using TLC or GC.[3] If the reaction stalls, consider adding more of the limiting reagent or a fresh portion of the catalyst.

Data Presentation

Table 1: Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[4]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[4]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[4]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process including ethynylation, partial hydrogenation, and Carroll rearrangementNot specified[4]
2-Methyl-3-buten-2-ol, Isopropenyl methyl etherHydrogen tris(oxalato)phosphate or hydrogen bis(oxalato)borate373 K to 450 KNot specified[7]
Methyl butenol, Methyl acetoacetateAluminum isopropoxide / diethanolamine140-160 °C, 5-12 hoursNot specified[6]

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-one via Phase-Transfer Catalysis[3][4]

This protocol is based on the reaction of prenyl chloride (isopentenyl chloride) with acetone using a phase-transfer catalyst.

Materials:

  • Prenyl chloride

  • Acetone

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 48-51%)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride or tetra-n-butylammonium bromide)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone and the aqueous NaOH solution.

  • Add a catalytic amount of the phase-transfer catalyst to the mixture. For example, 0.4% benzyltriethylammonium chloride based on the weight of isopentenyl chloride.[4]

  • Slowly add prenyl chloride to the stirred mixture.

  • Heat the reaction mixture to reflux (e.g., 60–61°C) and maintain for several hours (e.g., 3 hours).[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an organic solvent to extract the product.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-methyl-5-hepten-2-one.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Extraction cluster_purification Purification A Combine Acetone, NaOH Solution, and Phase-Transfer Catalyst B Add Prenyl Chloride A->B Slowly C Heat to Reflux (e.g., 60-61°C) B->C D Monitor Reaction (TLC/GC) C->D Continuously E Cool to Room Temperature D->E Upon Completion F Extract with Organic Solvent E->F G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer G->H I Concentrate Under Reduced Pressure H->I J Fractional Distillation (Reduced Pressure) I->J K Pure 6-Methyl-5-hepten-2-one J->K

Caption: Experimental workflow for the synthesis of 6-methyl-5-hepten-2-one.

troubleshooting_low_yield start Low Yield of Methyl Heptenone cond1 Are Reaction Conditions (Temp, Pressure, Time) Optimal? start->cond1 action1 Adjust to Recommended Parameters (See Table 1) cond1->action1 No cond2 Is the Catalyst Active and Handled Correctly? cond1->cond2 Yes action1->cond2 action2 Use Fresh Catalyst and Inert Atmosphere if Necessary cond2->action2 No cond3 Are Reactant Ratios Correct? cond2->cond3 Yes action2->cond3 action3 Verify and Adjust Molar Ratios cond3->action3 No cond4 Is there Significant Byproduct Formation? cond3->cond4 Yes action3->cond4 action4 Optimize Conditions to Minimize Side Reactions cond4->action4 Yes end Improved Yield cond4->end No action4->end

Caption: Troubleshooting decision tree for low yield in methyl heptenone synthesis.

References

Purification challenges and distillation techniques for 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hepten-2-one. Due to limited specific data on this compound, much of the guidance is based on its structurally similar analog, 6-Methyl-5-hepten-2-one (B42903), and general principles for the purification of unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, an unsaturated ketone, include its potential for isomerization, polymerization, and oxidation, especially at elevated temperatures. The presence of a double bond and a carbonyl group makes the molecule susceptible to various side reactions during distillation at atmospheric pressure.

Q2: What are the expected impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, byproducts, or degradation. Depending on the synthetic route, potential impurities may include unreacted starting materials, solvents, and isomers such as 6-Hepten-2-one if isomerization occurs. Aldehydes with similar carbon skeletons can also be present.

Q3: Which distillation technique is most suitable for purifying this compound?

A3: Vacuum distillation is the most recommended technique.[1][2] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation, isomerization, and polymerization.[1][3] For separating isomers or other impurities with close boiling points, fractional vacuum distillation is advised.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6] These methods can separate and identify the main compound from its impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after distillation - Thermal decomposition or polymerization at high temperatures. - Inefficient fractional distillation setup.- Use vacuum distillation to lower the boiling point.[1][2] - Ensure the fractionating column is properly insulated and packed for efficient separation.
Product is discolored (yellowish) - Oxidation of the unsaturated ketone. - Presence of high molecular weight byproducts.- Perform distillation under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is scrupulously clean.
Presence of isomers in the final product - Isomerization of the double bond catalyzed by heat or acidic/basic residues.- Neutralize the crude product before distillation. - Use a lower distillation temperature through vacuum distillation.
Inconsistent boiling point during distillation - Presence of multiple components (impurities or isomers) with close boiling points. - Fluctuations in vacuum pressure.- Use a more efficient fractionating column.[4] - Ensure a stable vacuum is maintained throughout the distillation process.
Product degrades upon storage - Instability of the unsaturated ketone, prone to oxidation and polymerization.- Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Physical and Distillation Data (Based on 6-Methyl-5-hepten-2-one)

The following table provides physical and distillation data for 6-Methyl-5-hepten-2-one, which can serve as an estimate for this compound.

Property Value Reference
Molecular Formula C₈H₁₄O (for 6-Methyl-5-hepten-2-one)[7]
Molecular Weight 126.20 g/mol (for 6-Methyl-5-hepten-2-one)[8]
Boiling Point (Atmospheric) 172-174 °C (for 6-Methyl-5-hepten-2-one)[9]
Boiling Point (Vacuum) 73 °C at 18 mmHg (for 6-Methyl-5-hepten-2-one)[8]
Density 0.858 g/mL at 20 °C (for 6-Methyl-5-hepten-2-one)[8]

Experimental Protocols

Protocol 1: General Vacuum Distillation

This protocol describes a general procedure for the vacuum distillation of an unsaturated ketone like this compound.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point under the applied vacuum. Discard any initial forerun and stop the distillation before high-boiling residues distill.

  • Storage: Store the purified liquid under an inert atmosphere and in a cool, dark place.

Protocol 2: Fractional Vacuum Distillation

For higher purity or to separate close-boiling impurities, a fractionating column is inserted between the distillation flask and the condenser.

  • Setup: Assemble a vacuum distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) between the round-bottom flask and the distillation head.

  • Insulation: Insulate the fractionating column to maintain a proper temperature gradient.

  • Distillation: Proceed as with general vacuum distillation, but heat the mixture slowly to allow for equilibrium to be established in the column, leading to better separation.

  • Fraction Collection: Collect fractions at different temperature ranges and analyze their purity separately using GC-MS or HPLC.

Visual Workflow and Logic Diagrams

PurificationWorkflow Crude Crude this compound PreTreatment Pre-treatment (e.g., Neutralization) Crude->PreTreatment Distillation Distillation PreTreatment->Distillation Atmospheric Atmospheric Distillation Distillation->Atmospheric High Temp. Risk of Degradation Vacuum Vacuum Distillation Distillation->Vacuum Recommended Analysis Purity Analysis (GC-MS, HPLC) Atmospheric->Analysis Vacuum->Analysis PureProduct Pure this compound Analysis->PureProduct Purity ≥ 98% Impurities Impurities Analysis->Impurities Purity < 98% TroubleshootingLogic Start Distillation Issue LowYield Low Yield? Start->LowYield Discoloration Discoloration? LowYield->Discoloration No ThermalDecomp Check for Thermal Decomposition LowYield->ThermalDecomp Yes Isomers Isomers Present? Discoloration->Isomers No Oxidation Check for Oxidation Discoloration->Oxidation Yes Isomerization Check for Isomerization Conditions Isomers->Isomerization Yes UseVacuum Use Vacuum Distillation ThermalDecomp->UseVacuum InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere Isomerization->UseVacuum Neutralize Neutralize Crude Isomerization->Neutralize

References

How to prevent isomerization of 6-methyl-6-hepten-2-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-6-hepten-2-one (B88235). The primary focus is on preventing the isomerization of the terminal double bond to the more stable internal position, yielding 6-methyl-5-hepten-2-one (B42903).

Frequently Asked Questions (FAQs)

Q1: What causes the isomerization of 6-methyl-6-hepten-2-one to 6-methyl-5-hepten-2-one during synthesis?

A1: The isomerization of 6-methyl-6-hepten-2-one to its more thermodynamically stable isomer, 6-methyl-5-hepten-2-one, is primarily catalyzed by the presence of acid and can be accelerated by heat.[1] Strong acids, such as p-toluenesulfonic acid, are particularly effective at promoting this rearrangement, especially at temperatures ranging from 100°C to 300°C.[1] Therefore, to prevent isomerization, it is crucial to maintain non-acidic and, ideally, mild reaction and workup conditions.

Q2: Which synthetic route is recommended to selectively synthesize 6-methyl-6-hepten-2-one and avoid isomerization?

A2: The Wittig reaction is a highly recommended method for the selective synthesis of 6-methyl-6-hepten-2-one. This reaction forms a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with a ketone. By using a non-stabilized ylide, the formation of the terminal alkene (the desired product) is favored. It is essential to use a strong, non-nucleophilic base under anhydrous conditions to generate the ylide and to avoid conditions that could promote isomerization.

Q3: How can I monitor the progress of the reaction and check for the presence of the isomerized product?

A3: The progress of the Wittig reaction can be effectively monitored by Thin-Layer Chromatography (TLC). You should see the consumption of the starting ketone and the appearance of a new, less polar spot corresponding to the alkene product. To check for the presence of the isomerized product, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique.[2][3] This method can separate the two isomers and provide quantitative data on their relative amounts.

Q4: What are the key considerations for purifying 6-methyl-6-hepten-2-one after a Wittig synthesis?

A4: The primary challenge in purifying the product of a Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct. This can often be achieved by chromatography on silica (B1680970) gel or by precipitation. If any isomerization has occurred, separating the 6-methyl-6-hepten-2-one from the 6-methyl-5-hepten-2-one isomer can be challenging due to their similar boiling points. Careful fractional distillation under reduced pressure may be effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 6-methyl-6-hepten-2-one Inefficient ylide formation: The base used may not be strong enough, or the reaction conditions may not be anhydrous.- Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Sluggish reaction with the ketone: The starting ketone, 5-hexen-2-one (B94416), may be unreactive under the chosen conditions.- The decomposition of the betaine (B1666868) intermediate is often the rate-determining step. Gentle heating may be required, but this should be done cautiously to avoid isomerization. Monitor the reaction closely by TLC.
Presence of the isomerized product (6-methyl-5-hepten-2-one) in the final product Acidic conditions: Traces of acid in the reagents, solvent, or during workup can catalyze isomerization.- Ensure all reagents and solvents are free from acidic impurities.- Use a non-acidic workup procedure. For example, use a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to quench the reaction instead of a dilute acid.
High reaction temperature: Elevated temperatures can promote isomerization, even in the absence of a strong acid.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C).
Difficulty in removing triphenylphosphine oxide High polarity of the product: If the product is polar, it may co-elute with triphenylphosphine oxide during chromatography.- Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like pentane (B18724) or hexane (B92381) to the crude reaction mixture and then filtering.- Alternatively, it can be converted to a more easily removable salt by reacting it with certain metal salts like zinc chloride.[4]

Experimental Protocols

Synthesis of 6-methyl-6-hepten-2-one via Wittig Reaction

This protocol is designed to favor the formation of the terminal alkene and minimize isomerization.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 5-Hexen-2-one

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (typically to orange or red) indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of 5-hexen-2-one (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the product from triphenylphosphine oxide.

Quantitative Data for Synthesis Methods
Synthesis Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield of 6-methyl-6-hepten-2-one Isomer Ratio (6-alkene : 5-alkene)
Wittig Reaction 5-Hexen-2-one, Methyltriphenylphosphonium bromiden-BuLiTHF, 0 °C to room temp.60-80% (expected)>95:5 (expected)
Pyrolysis 6-Methyl-6-hydroxy-2-heptanone acetate-450 °CNot specifiedNot specified[3]

Visualizations

Logical Workflow for Troubleshooting Isomerization

G start Isomerization Detected in Product? check_acid Check for Acidic Conditions start->check_acid Yes end Isomer-Free Product start->end No neutralize_reagents Neutralize/Repurify Reagents and Solvents check_acid->neutralize_reagents non_acidic_workup Use Non-Acidic Workup (e.g., NH4Cl quench) check_acid->non_acidic_workup check_temp Review Reaction Temperature lower_temp Lower Reaction Temperature check_temp->lower_temp neutralize_reagents->check_temp non_acidic_workup->check_temp purify Purify by Fractional Distillation or Chromatography lower_temp->purify purify->end

Caption: Troubleshooting workflow for addressing isomerization.

Experimental Workflow for Wittig Synthesis

G ylide_formation Ylide Formation (Methyltriphenylphosphonium bromide + n-BuLi in THF at 0°C) wittig_reaction Wittig Reaction (Add 5-Hexen-2-one, warm to RT) ylide_formation->wittig_reaction quench Quench (Saturated aq. NH4Cl) wittig_reaction->quench extraction Extraction (Diethyl ether) quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Purification (Column Chromatography) drying->purification product 6-methyl-6-hepten-2-one purification->product

Caption: Workflow for the Wittig synthesis of 6-methyl-6-hepten-2-one.

References

Technical Support Center: Efficient Synthesis of 5-Hepten-2-one from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hepten-2-one from isobutylene (B52900), acetone (B3395972), and formaldehyde (B43269).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main industrial synthesis routes for 6-methyl-5-hepten-2-one (B42903): from acetylene (B1199291) and acetone, from isoprene, and from isobutylene.[1][2] The isobutylene route, which involves the reaction of isobutylene with acetone and formaldehyde, is a key method for large-scale production.[1][2]

Q2: What are the typical reaction conditions for the synthesis of this compound from isobutylene?

A2: The synthesis of this compound from isobutylene, acetone, and formaldehyde is typically carried out under high temperature and pressure. Reaction conditions can be around 310–320°C and 30 MPa.[1]

Q3: What is the role of the catalyst in the isobutylene-based synthesis?

A3: In some process variations, a catalyst is used to facilitate the reaction and improve selectivity. For instance, a process developed by BASF involves the conversion of an intermediate to 6-methyl-5-hepten-2-one in the presence of a palladium and carbonyl iron catalyst.[1][2]

Q4: What are the main applications of this compound?

A4: 6-Methyl-5-hepten-2-one is a valuable intermediate in the synthesis of various compounds.[3] It is used in the production of fragrances, flavors, vitamins (such as A and E), and carotenoids.[1][2]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A5: Low yields in the synthesis of this compound from isobutylene can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pressure. Deviations from the optimal range can significantly impact the yield. Ensure that your reactor can maintain stable high-pressure and high-temperature conditions.

  • Improper Molar Ratios of Reactants: The ratio of isobutylene, acetone, and formaldehyde is crucial. An excess of one reactant may lead to the formation of side products. A reported molar ratio is isobutylene:acetone:formaldehyde of 5:4:1.[1]

  • Catalyst Deactivation: If using a catalyst, it may deactivate over time due to coking or poisoning.[4] Consider regenerating or replacing the catalyst.

  • Incomplete Reaction: The residence time in the reactor might be insufficient for the reaction to go to completion. A residence time of 115 hours has been reported for a specific set of conditions.[1]

Q6: I am observing the formation of significant amounts of by-products. How can I improve the selectivity of the reaction?

A6: The formation of by-products is a common issue in this high-temperature reaction. Here are some strategies to improve selectivity:

  • Optimize Reaction Conditions: Fine-tuning the temperature and pressure can favor the desired reaction pathway.

  • Catalyst Selection: The choice of catalyst can have a significant impact on selectivity. Research different catalytic systems that may offer higher selectivity for this compound.

  • Control of Reactant Addition: In some reactor setups, the controlled addition of one reactant to a mixture of the others can help minimize side reactions.

  • Purification: While not a direct improvement of the reaction, efficient purification methods like fractional distillation are essential to isolate the desired product from by-products.

Q7: My catalyst seems to be deactivating quickly. What could be the cause and how can I mitigate this?

A7: Catalyst deactivation is a common problem in high-temperature organic reactions. The primary causes are often:

  • Coking: At high temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4]

  • Poisoning: Impurities in the reactant feed can irreversibly bind to the catalyst's active sites.

  • Sintering: High temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles.

To mitigate catalyst deactivation:

  • Ensure High Purity of Reactants: Use reactants with low levels of impurities that could act as catalyst poisons.

  • Optimize Reaction Temperature: While high temperatures are necessary, operating at the lower end of the effective temperature range can reduce the rate of coking and sintering.

  • Catalyst Regeneration: Depending on the nature of the catalyst and the deactivation mechanism, it may be possible to regenerate the catalyst. This often involves a controlled oxidation process to burn off coke deposits.

Data Presentation

Table 1: Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYield
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[1][5]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[1][5]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[5][6]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process-

Experimental Protocols

Representative Protocol for the Synthesis of this compound from Isobutylene, Acetone, and Formaldehyde

Disclaimer: This is a representative protocol based on literature data and should be adapted and optimized for specific laboratory conditions. This reaction involves high pressures and temperatures and should only be performed by trained personnel in an appropriate high-pressure reactor with all necessary safety precautions.

Materials:

  • Isobutylene

  • Acetone

  • Formaldehyde (e.g., as a solution in water or as paraformaldehyde)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gases and liquids.

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Charge the autoclave with acetone and formaldehyde in the desired molar ratio.

  • Pressurizing with Isobutylene: Seal the reactor and purge with an inert gas (e.g., nitrogen). Introduce isobutylene into the reactor until the desired initial pressure and molar ratio (e.g., isobutylene:acetone:formaldehyde of 5:4:1) are achieved.

  • Reaction: Heat the reactor to the target temperature (e.g., 310-320°C) while stirring. Maintain the reaction at the set temperature and pressure (e.g., 30 MPa) for the required residence time (e.g., 115 hours).

  • Cooling and Depressurization: After the reaction time is complete, cool the reactor to room temperature. Carefully vent the excess pressure in a safe manner.

  • Workup and Purification:

    • Open the reactor and collect the liquid product mixture.

    • Separate the organic layer from any aqueous phase.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Mandatory Visualization

Synthesis_Pathway Isobutylene Isobutylene Reactants Isobutylene->Reactants Acetone Acetone Acetone->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants Reaction High Temperature & High Pressure Reaction Reactants->Reaction Intermediate α-Methylheptenone (Intermediate) Reaction->Intermediate Two-step process (e.g., BASF) Product This compound Reaction->Product One-step process Intermediate->Product Catalyst Pd / Carbonyl Iron Catalyst Catalyst->Intermediate

Caption: Synthesis pathway of this compound from isobutylene.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue CheckConditions Verify Reaction Conditions (T, P) Start->CheckConditions CheckRatios Analyze Reactant Molar Ratios CheckConditions->CheckRatios Conditions OK AdjustConditions Optimize Temperature and Pressure CheckConditions->AdjustConditions Conditions Not OK CheckCatalyst Evaluate Catalyst Activity CheckRatios->CheckCatalyst Ratios OK AdjustRatios Adjust Molar Ratios CheckRatios->AdjustRatios Ratios Not OK RegenCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst Catalyst Deactivated Improved Yield/Selectivity Improved CheckCatalyst->Improved Catalyst OK AdjustConditions->CheckConditions AdjustRatios->CheckRatios RegenCatalyst->CheckCatalyst NoImprovement Further Investigation Needed

Caption: Troubleshooting workflow for low yield/selectivity issues.

References

Resolving co-eluting isomers of heptenone in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the gas chromatographic analysis of heptenone isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My heptenone isomers are co-eluting. How can I improve their separation?

A1: Co-elution of isomers is a common challenge in gas chromatography.[1] To improve separation, a systematic approach to method optimization is recommended. The resolution of chromatographic peaks is influenced by three main factors: efficiency, selectivity, and retention. Here are the key parameters to adjust:

  • Column Selection: The choice of the GC column's stationary phase is the most critical factor for selectivity. For separating polar compounds like ketones, a polar or intermediate polarity column is generally recommended.

  • Temperature Program: Optimizing the oven temperature program is a powerful tool for improving the resolution of closely eluting compounds.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can enhance separation efficiency.

Q2: What is the best type of GC column for separating heptenone isomers?

A2: The ideal column for separating heptenone isomers will have a stationary phase that provides sufficient selectivity to resolve their structural differences. Since heptenone isomers are polar, a polar stationary phase is a good starting point. Consider the following options:

  • Polyethylene Glycol (WAX) Phases: These are highly polar phases well-suited for separating compounds with hydrogen bonding capabilities.

  • Cyclodextrin-Based Chiral Phases: If you are dealing with enantiomers of heptenone, a chiral column is necessary. These columns have chiral selectors that interact differently with each enantiomer, enabling their separation.

For positional isomers, such as 6-methyl-5-hepten-2-one (B42903) and 6-methyl-6-hepten-2-one, a column with a high degree of polarity and potential for shape selectivity is recommended.

Q3: How does the oven temperature program affect the resolution of heptenone isomers?

A3: The temperature program directly influences the separation of analytes. For closely eluting isomers, consider the following adjustments to your temperature program:

  • Lower the Initial Temperature: A lower starting temperature increases the interaction of the analytes with the stationary phase, which can improve the resolution of early-eluting peaks.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 5°C/min) allows for more interactions between the isomers and the stationary phase, often leading to better separation.[2]

  • Introduce a Mid-Ramp Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve their resolution.

Q4: Can a mass spectrometer (MS) detector help in distinguishing co-eluting heptenone isomers?

A4: Yes, a mass spectrometer can be a powerful tool for dealing with co-eluting compounds. While the goal is to achieve chromatographic separation, MS can provide an additional dimension of analysis. By examining the mass spectra across an overlapping peak, it may be possible to identify unique fragment ions for each isomer, allowing for their deconvolution and individual quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of methyl heptenone?

A1: Methyl heptenone (C₈H₁₄O) has several isomers, with the most common being:

  • 6-methyl-5-hepten-2-one

  • 6-methyl-6-hepten-2-one

  • 5-methyl-5-hepten-2-one[3]

These isomers differ in the position of the carbon-carbon double bond and the methyl group.

Q2: Why is the separation of heptenone isomers important in drug development?

A2: In drug development, different isomers of a molecule can have significantly different pharmacological, toxicological, and metabolic properties. Therefore, it is crucial to separate and quantify each isomer to ensure the safety, efficacy, and quality of a pharmaceutical product.

Q3: What are the key parameters to consider when developing a GC method for isomer separation?

A3: When developing a GC method for isomer separation, the following parameters are critical:

  • Stationary Phase Chemistry: This is the most important factor for achieving selectivity.

  • Column Dimensions: Length, internal diameter, and film thickness all affect efficiency and resolution.

  • Oven Temperature Program: Initial temperature, ramp rate(s), and final temperature.

  • Carrier Gas and Flow Rate: Typically hydrogen or helium, with the flow rate optimized for the column dimensions.

  • Inlet Parameters: Injection mode (split/splitless), temperature, and liner type.

Data Presentation

The following table provides a starting point for GC column selection for the separation of heptenone isomers based on their polarity.

Stationary Phase TypePolarityPotential for Heptenone Isomer SeparationExample Commercial Phases
100% DimethylpolysiloxaneNon-polarLowDB-1, HP-1, Rtx-1
5% Phenyl / 95% DimethylpolysiloxaneLowModerateDB-5, HP-5ms, Rtx-5ms
50% Phenyl / 50% DimethylpolysiloxaneIntermediateGoodDB-17, HP-50+, Rtx-50
Polyethylene Glycol (WAX)HighExcellentDB-WAX, HP-INNOWax, Rtx-WAX
Cyclodextrin DerivativesChiralNecessary for enantiomersAstec CHIRALDEX®, Supelco DEX™

Experimental Protocols

The following is a suggested starting GC-MS method for the analysis of heptenone isomers. This protocol should be optimized for your specific instrument and application.

Objective: To develop a GC-MS method for the separation and identification of heptenone isomers.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • GC column (e.g., a WAX-type column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Heptenone isomer standards

  • Appropriate solvent (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of each heptenone isomer standard in the chosen solvent. Also, prepare a mixed standard solution containing all isomers of interest.

  • GC-MS Instrument Setup:

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

    • MS Detector:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Ionization mode: Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-200.

  • Analysis: Inject 1 µL of each standard solution and the mixed standard solution into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatograms to determine the retention times and mass spectra of each isomer. Evaluate the resolution between the isomer peaks in the mixed standard.

  • Optimization: If co-elution is observed, adjust the temperature program (e.g., by lowering the ramp rate to 3°C/min) or switch to a column with a different stationary phase and repeat the analysis.

Visualizations

GC_Method_Development_Workflow start Define Analytical Goal: Separate Heptenone Isomers col_select Select Initial GC Column (e.g., WAX phase) start->col_select method_dev Develop Initial Method (Temp. Program, Flow Rate) col_select->method_dev inject Inject Standard Mixture method_dev->inject eval Evaluate Resolution inject->eval coelution Co-elution Observed? eval->coelution optimize Optimize Method coelution->optimize Yes success Resolution Achieved coelution->success No temp_prog Adjust Temperature Program (Lower Ramp Rate) optimize->temp_prog change_col Change Column (Different Polarity/Chiral) optimize->change_col temp_prog->inject change_col->method_dev end Method Validation success->end

Caption: Workflow for GC method development for separating heptenone isomers.

Troubleshooting_Coelution start Problem: Co-eluting Peaks step1 Step 1: Modify Temperature Program start->step1 option1a Decrease Ramp Rate step1->option1a option1b Lower Initial Temperature step1->option1b check1 Resolution Improved? option1a->check1 option1b->check1 step2 Step 2: Optimize Flow Rate check1->step2 No resolved Problem Resolved check1->resolved Yes check2 Resolution Improved? step2->check2 step3 Step 3: Change GC Column check2->step3 No check2->resolved Yes option3a Increase Polarity step3->option3a option3b Use Chiral Column (if applicable) step3->option3b further_help Contact Technical Support option3a->further_help option3b->further_help

Caption: A decision tree for troubleshooting co-eluting peaks in GC.

References

Minimizing aldol condensation byproducts in ketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in ketone aldol (B89426) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the aldol condensation of ketones, offering potential causes and solutions to improve reaction selectivity and yield.

Issue 1: A complex mixture of products is observed, including self-condensation byproducts.

  • Possible Cause: In a crossed aldol reaction with two different enolizable ketones, or a ketone and an enolizable aldehyde, multiple enolates can form and react with any of the carbonyl compounds present, leading to a mixture of up to four or more products.[1][2][3]

  • Solution:

    • Use a Non-Enolizable Partner: If the experimental design allows, use a carbonyl compound that cannot form an enolate (e.g., benzaldehyde, formaldehyde) as the electrophile.[1][3][4] This eliminates the possibility of self-condensation of the electrophile and reduces the number of potential byproducts.[1][3]

    • Directed Aldol Reaction (Kinetic Control): Pre-form the desired enolate by treating the ketone with a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4][5] Then, slowly add the second carbonyl compound (the electrophile) to the reaction mixture. This method, known as kinetic control, ensures that only one enolate is present and directs the reaction towards the desired crossed aldol product.[1][5][6]

    • Slow Addition: Slowly adding the limiting reagent can help to minimize its self-condensation.[7][8]

Issue 2: The desired aldol addition product (β-hydroxy ketone) is contaminated with the dehydrated condensation product (α,β-unsaturated ketone).

  • Possible Cause: The reaction temperature is too high, or the reaction time is too long, favoring the elimination of water from the initial aldol adduct.[1][2][9] Basic or acidic conditions, especially with heating, promote this dehydration.[2][9]

  • Solution:

    • Lower the Reaction Temperature: Conduct the aldol addition at lower temperatures (e.g., -78 °C to 0 °C) to disfavor the dehydration step.[1] Careful temperature control is crucial.[10]

    • Control Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[1] Work up the reaction as soon as the starting material is consumed to prevent further conversion to the condensation product.[1]

    • Choice of Base/Acid: While a base or acid is necessary for the reaction, prolonged exposure can promote dehydration.[1] For some substrates, a milder base might be sufficient for the addition step without strongly promoting condensation.[1]

Issue 3: Low yield of the desired product and recovery of starting materials.

  • Possible Cause: The aldol addition reaction is often reversible (retro-aldol reaction), especially with ketones where the equilibrium can be unfavorable.[1][2][6]

  • Solution:

    • Use a Strong Base for Irreversible Enolate Formation: Using a stoichiometric amount of a strong base like LDA ensures quantitative and irreversible formation of the enolate, preventing the retro-aldol reaction of the starting ketone.[1] The aldol product is then formed upon the addition of the electrophile and subsequent workup.[1]

    • Drive the Reaction to the Condensation Product: If the α,β-unsaturated ketone is the desired product, heating the reaction will drive the equilibrium forward by removing water, thus preventing the retro-aldol reaction.[1][2]

Issue 4: Formation of Michael addition byproducts.

  • Possible Cause: The enolate can act as a nucleophile and add to the α,β-unsaturated ketone (the aldol condensation product) in a 1,4-conjugate addition (Michael addition). This leads to the formation of a 1,5-dicarbonyl compound.[1]

  • Solution:

    • Minimize Condensation Product: By implementing the strategies to avoid the formation of the α,β-unsaturated ketone (see Issue 2), the substrate for the Michael addition is not present in significant concentrations.

    • Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophilic partner or add the electrophile slowly to a solution of the pre-formed enolate to ensure it is consumed quickly, minimizing its availability to react with the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main types of byproducts in a crossed ketone aldol reaction?

A1: In a crossed aldol reaction involving two different enolizable ketones, a complex mixture of up to four initial products can form: two self-condensation products and two crossed-condensation products.[1][3] Further reactions can lead to dehydrated α,β-unsaturated ketones, retro-aldol products, and Michael adducts.[1] If a non-enolizable aldehyde is used with a strong base, Cannizzaro reaction products (an alcohol and a carboxylic acid) can also be formed as byproducts.[1]

Q2: How can I selectively form one regioisomer of the enolate from an unsymmetrical ketone?

A2: The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by choosing the appropriate reaction conditions to favor either the kinetic or the thermodynamic enolate.

  • Kinetic Enolate: This is the less substituted, less stable enolate that is formed faster. It is favored by using a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) in an irreversible deprotonation.[5] The bulky base removes a proton from the more sterically accessible, less hindered α-carbon.[5]

  • Thermodynamic Enolate: This is the more substituted, more stable enolate. It is favored by using a weaker base (like sodium or potassium alkoxides) at higher temperatures.[5] These conditions allow for the reaction to be reversible, and over time, the more stable thermodynamic enolate will predominate in the equilibrium.

Q3: What is the difference between an aldol addition and an aldol condensation product?

A3: The aldol addition product is the initial β-hydroxy ketone formed in the reaction.[8][9] The aldol condensation product is the α,β-unsaturated ketone that results from the dehydration (loss of a water molecule) of the aldol addition product.[2][8][9] This dehydration is typically promoted by heat and acidic or basic conditions.[2][9]

Q4: Can solid base catalysts be used to improve selectivity in ketone aldol reactions?

A4: Yes, solid base catalysts are used in industrial processes and can offer advantages in terms of product purification and catalyst recovery.[11] For example, the reaction of butanone over Na/SiO2 or Cs/SiO2 catalysts shows high selectivity for the kinetically controlled aldol product.[11] The choice of catalyst and reaction conditions is crucial for achieving high selectivity.[11]

Data Summary

The following tables summarize the reaction conditions for controlling selectivity in ketone aldol reactions.

Table 1: Conditions for Kinetic vs. Thermodynamic Enolate Formation

FeatureKinetic ControlThermodynamic Control
Product Less substituted enolateMore substituted enolate
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, t-BuOK)
Temperature Low (e.g., -78 °C)Higher (e.g., 25 °C or above)
Reaction Irreversible deprotonationReversible deprotonation (equilibrium)
Speed Faster formationSlower formation
Stability Less stable productMore stable product

Table 2: Influence of Temperature on Product Formation

Temperature RangePredominant ProductRationale
Low (-78 °C to 0 °C)Aldol Addition (β-hydroxy ketone)Dehydration is energetically disfavored.
High (Room Temp. to reflux)Aldol Condensation (α,β-unsaturated ketone)Dehydration is favored, driving the reaction to completion.[2]

Experimental Protocols

Protocol 1: Directed Aldol Addition of a Ketone to an Aldehyde via a Pre-formed Lithium Enolate (Kinetic Control)

This protocol describes a general procedure for the selective crossed aldol addition between a ketone and an aldehyde by pre-forming the kinetic enolate of the ketone using LDA.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone (e.g., 2-heptanone)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous workup solution (e.g., saturated aqueous NH4Cl)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Preparation of the LDA Solution:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete LDA formation.[4]

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.[4]

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add the aldehyde (1.0 equivalent), either neat or dissolved in anhydrous THF, to the enolate solution at -78 °C.[4] Maintain a low temperature as the reaction can be exothermic.[4]

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is often complete within 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude β-hydroxy ketone product by column chromatography if necessary.[4]

Visualizations

Troubleshooting_Aldol_Byproducts Troubleshooting Aldol Condensation Byproducts start Start: Aldol Reaction product_analysis Analyze Product Mixture start->product_analysis complex_mixture Issue: Complex Mixture (Self-condensation) product_analysis->complex_mixture Multiple Products? dehydration Issue: Dehydration Product (α,β-Unsaturated Ketone) product_analysis->dehydration Dehydration? low_yield Issue: Low Yield (Retro-Aldol) product_analysis->low_yield Low Yield? end Desired Product product_analysis->end Clean Product sol_kinetic Solution: - Directed Aldol (LDA, -78°C) - Use non-enolizable partner - Slow addition complex_mixture->sol_kinetic sol_temp Solution: - Lower reaction temperature - Shorter reaction time - Monitor with TLC dehydration->sol_temp sol_retro Solution: - Use stoichiometric strong base (LDA) - Drive to condensation (heat) low_yield->sol_retro sol_kinetic->start Retry Reaction sol_temp->start Retry Reaction sol_retro->start Retry Reaction

Caption: Troubleshooting flowchart for common aldol reaction byproducts.

Kinetic_vs_Thermodynamic_Control Kinetic vs. Thermodynamic Enolate Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone Unsymmetrical Ketone kinetic_conditions Conditions: - Strong, bulky base (LDA) - Low Temp (-78°C) - Irreversible ketone->kinetic_conditions Deprotonation thermo_conditions Conditions: - Weaker base (NaOR) - Higher Temp (>25°C) - Reversible ketone->thermo_conditions Deprotonation kinetic_product Kinetic Enolate (Less Substituted) kinetic_conditions->kinetic_product Forms Faster thermo_product Thermodynamic Enolate (More Substituted) kinetic_product->thermo_product Equilibration (at high temp) thermo_conditions->thermo_product More Stable

Caption: Logic diagram for selecting kinetic or thermodynamic enolate.

References

Technical Support Center: Catalyst Selection for 5-Hepten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hepten-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection to improve the yield and purity of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high yield and purity?

A1: The palladium-catalyzed allylic alkylation of an acetone (B3395972) enolate, often referred to as the Tsuji-Trost reaction, is a widely employed and effective method for the synthesis of this compound.[1][2] This reaction involves the coupling of an allyl substrate with a nucleophile, in this case, the enolate of acetone. Careful selection of the palladium catalyst and ligands is crucial for achieving high yield and regioselectivity, favoring the formation of the desired linear product, this compound, over its branched isomer.[3][4]

Q2: How does the choice of catalyst and ligand affect the regioselectivity of the reaction?

A2: The regioselectivity of the palladium-catalyzed allylic alkylation is significantly influenced by the steric and electronic properties of the phosphine (B1218219) ligands attached to the palladium center.[4][5] Generally, the use of "soft" and sterically unhindered nucleophiles, like ketone enolates, tends to favor attack at the less substituted end of the π-allyl palladium intermediate, leading to the formation of the linear product, this compound.[2] The choice of ligand can further steer the selectivity. While specific ligand screening is often necessary for optimization, ligands like dppe (1,2-bis(diphenylphosphino)ethane) have been used in similar ketone allylations.[1]

Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?

A3: Common side products include the branched isomer (3-methyl-5-hexen-2-one), di-allylated acetone, and products from the self-condensation of acetone. The formation of the branched isomer is a regioselectivity issue addressed by proper ligand selection. Di-allylation can be minimized by controlling the stoichiometry of the reactants, typically by using an excess of the ketone. Acetone self-condensation, an aldol (B89426) reaction, can be suppressed by using a strong, non-nucleophilic base to ensure rapid and complete formation of the enolate and by maintaining appropriate reaction temperatures.[6]

Q4: Can other metals be used to catalyze this reaction?

A4: While palladium is the most common and versatile catalyst for this transformation, other transition metals like molybdenum and iridium have been explored for allylic alkylations.[2] These alternative catalysts can sometimes offer different regioselectivity, potentially favoring the branched isomer. For the specific synthesis of the linear this compound, palladium catalysis remains the most established method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction temperature. 4. Poor quality of reagents or solvents.1. Monitor the reaction progress using TLC or GC and consider extending the reaction time. 2. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. Use high-purity palladium catalysts and ligands. 3. Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side reactions. 4. Use freshly distilled and anhydrous solvents and high-purity reagents.
Low Purity (Presence of Isomers) 1. Poor regioselectivity of the catalyst system. 2. Isomerization of the product under reaction conditions.1. Screen different phosphine ligands to improve selectivity for the linear product. Consider ligands with varying bite angles and steric bulk. 2. Work up the reaction promptly once complete to minimize potential isomerization. Purification via fractional distillation can help separate isomers with different boiling points.
Formation of Di-allylated Product Excess of the allylating agent relative to the acetone enolate.Use a molar excess of acetone to favor mono-alkylation. The acetone can often be used as the solvent or in a high concentration.
Formation of Acetone Self-Condensation Products 1. Use of a weak base that establishes an equilibrium with a significant concentration of unreacted acetone and enolate. 2. High reaction temperature.1. Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure irreversible and complete enolate formation. 2. Maintain a controlled and optimized reaction temperature to disfavor the aldol condensation pathway.
Difficulty in Product Purification Close boiling points of the product and impurities.Fractional distillation under reduced pressure is the most common method for purification. If this is insufficient, column chromatography on silica (B1680970) gel may be employed.[7][8]

Catalyst Performance Data

The following table summarizes typical catalyst systems and conditions used in palladium-catalyzed allylic alkylations of ketones, which can be adapted for the synthesis of this compound. Please note that specific yields and purity for this compound will require experimental optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Regioselectivity (Linear:Branched)
Pd(PPh₃)₄-NaHTHF25-6670-90Varies with substrate
[Pd(allyl)Cl]₂dppeLDATHF-78 to 2560-85Generally favors linear
Pd₂(dba)₃Trost Ligand-Toluene2380-95High for linear
Pd(OAc)₂PPh₃K₂CO₃DMF8060-75Moderate to good for linear

Note: This data is representative of allylic alkylations of ketones and should be used as a starting point for optimization.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Synthesis of this compound

This protocol is a general guideline based on established procedures for palladium-catalyzed allylic alkylation of ketone enolates. Optimization of specific parameters may be required.

Materials:

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Phosphine ligand (if not using a pre-formed complex, e.g., 1,2-bis(diphenylphosphino)ethane (B154495) (dppe))

  • Allyl acetate

  • Acetone (anhydrous)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous acetone and the anhydrous solvent (THF). Cool the mixture to -78 °C (for LDA) or 0 °C (for NaH). Slowly add the base and stir for 30-60 minutes to ensure complete formation of the acetone enolate.

  • Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the palladium catalyst and any additional ligand in the anhydrous solvent.

  • Reaction: To the enolate solution, add the catalyst solution via cannula, followed by the slow, dropwise addition of allyl acetate.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Alkylation Alkylated Pd(0) Complex Pi_Allyl->Alkylation Nucleophilic Attack (Acetone Enolate) Alkylation->Pd0 Reductive Elimination Product This compound Alkylation->Product Acetone_Enolate Acetone Enolate Acetone_Enolate->Pi_Allyl Allyl_Acetate Allyl Acetate Allyl_Acetate->Pi_Allyl

Caption: Catalytic cycle for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Enolate_Formation 1. Prepare Acetone Enolate (Base, Anhydrous Acetone, THF) Start->Enolate_Formation Reaction 3. Combine Reactants (Add Catalyst and Allyl Acetate) Enolate_Formation->Reaction Catalyst_Prep 2. Prepare Catalyst Solution (Pd Catalyst, Ligand, THF) Catalyst_Prep->Reaction Monitoring 4. Monitor Reaction (TLC/GC) Reaction->Monitoring Workup 5. Aqueous Work-up (Quench, Extract) Monitoring->Workup Purification 6. Purify Product (Fractional Distillation) Workup->Purification End End Purification->End

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Common Issues Start Problem Observed Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Side_Products Side Products Start->Side_Products Check_Conditions Check Reaction Time, Temperature, Atmosphere Low_Yield->Check_Conditions Optimize_Catalyst Screen Ligands for Regioselectivity Low_Purity->Optimize_Catalyst Adjust_Stoichiometry Use Excess Acetone, Optimize Base Side_Products->Adjust_Stoichiometry

Caption: A logical guide to troubleshooting.

References

Addressing matrix effects in LC-MS analysis of 5-Hepten-2-one in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of 5-Hepten-2-one and other volatile ketones in complex samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Signal suppression, a common matrix effect in LC-MS, reduces the ionization efficiency of the target analyte, leading to decreased signal intensity and inaccurate quantification.[1][2] The primary culprits in plasma are often co-eluting endogenous components like phospholipids (B1166683).[3][4]

Troubleshooting Steps:

  • Confirm Matrix Effect: First, confirm that the issue is a matrix effect. A post-column infusion experiment can help identify suppression zones in your chromatogram.[5][6]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] Consider switching to a more rigorous sample preparation technique.[7]

    • Protein Precipitation (PPT): While quick, it may not sufficiently remove phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Optimizing the pH and solvent polarity can enhance the removal of interferences.[3]

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte.[1][2][8]

  • Chromatographic Separation: Adjust your LC method to separate this compound from the suppression zone. This can be achieved by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry.[1][6]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[6][8][9] If a SIL standard is unavailable, a structural analog can be used, but its effectiveness should be carefully validated.

Q2: My retention times for this compound are shifting between injections of different samples. What could be the cause?

A2: Retention time shifts can be caused by several factors, including changes in the chromatographic conditions, column degradation, or significant variations in the sample matrix.[1] Matrix components from complex samples can accumulate on the column, altering its chemistry and leading to inconsistent retention times.[10]

Troubleshooting Steps:

  • System Suitability Check: Before running a batch of samples, perform a system suitability test with a standard solution to ensure the LC system is performing correctly.

  • Column Washing: Implement a robust column washing procedure between injections or at the end of each batch to remove strongly retained matrix components.

  • Guard Column: Use a guard column to protect your analytical column from strongly adsorbing compounds in the sample matrix.

  • Sample Preparation: As with signal suppression, improving your sample preparation method will reduce the amount of matrix components introduced into the LC system.[2]

Q3: I am seeing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?

A3: Poor peak shape can be due to a variety of factors including secondary interactions with the column stationary phase, column overload, or interactions with metal components in the LC system.[11]

Troubleshooting Steps:

  • Mobile Phase Modifier: The addition of a small amount of a modifier to the mobile phase, such as formic acid for reverse-phase chromatography, can improve peak shape by minimizing secondary interactions.

  • Injection Volume and Concentration: Injecting too large a volume or too high a concentration of the analyte can lead to column overload and peak fronting. Try reducing the injection volume or diluting the sample.[6]

  • Metal-Free Systems: For compounds prone to chelating with metal ions, interactions with stainless steel components in the LC system (e.g., column hardware, frits) can cause peak tailing and signal loss.[11] Consider using a metal-free or bio-inert LC system and columns.[12]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[2][6][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1][6][9]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

A3: In biological matrices, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[3][4][13] These compounds can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.

Q4: When should I use a stable isotope-labeled internal standard?

A4: A stable isotope-labeled (SIL) internal standard is highly recommended for quantitative LC-MS analysis in complex matrices.[8][9] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effect.[8] This allows for accurate correction of signal variability.[14]

Quantitative Data Summary

The following table summarizes the expected impact of different sample preparation techniques on matrix effects and analyte recovery for a volatile ketone like this compound in a complex biological matrix. The values are illustrative and will vary depending on the specific matrix and analytical conditions.

Sample Preparation TechniqueTypical Analyte Recovery (%)Expected Matrix Effect (Signal Suppression)
Protein Precipitation (PPT) 80 - 95%High (20 - 50%)
Liquid-Liquid Extraction (LLE) 70 - 90%Moderate (10 - 30%)
Solid-Phase Extraction (SPE) 85 - 100%Low (< 15%)

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Matrix Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-junction.

  • While infusing the analyte solution, inject a blank, extracted sample matrix (e.g., plasma extract prepared by your chosen method).

  • Monitor the signal of the infused analyte. A drop in the signal intensity indicates a region of ion suppression.[5]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract this compound from a plasma sample and remove interfering matrix components.

Methodology:

  • Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Complex Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS System ppt->lcms High Matrix lle->lcms Moderate Matrix spe->lcms Low Matrix data Quantification lcms->data results Results data->results

Caption: Workflow for LC-MS analysis with varying sample preparation techniques.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Signal or Inconsistent Results matrix_effect Matrix Effect (Ion Suppression) issue->matrix_effect retention_shift Retention Time Shifts issue->retention_shift peak_shape Poor Peak Shape issue->peak_shape optimize_prep Optimize Sample Prep (SPE, LLE) matrix_effect->optimize_prep optimize_chromo Optimize Chromatography matrix_effect->optimize_chromo use_is Use Internal Standard matrix_effect->use_is retention_shift->optimize_prep column_wash Column Washing retention_shift->column_wash peak_shape->optimize_chromo metal_free Use Metal-Free System peak_shape->metal_free

Caption: Troubleshooting logic for common LC-MS issues.

References

Techniques for removing unreacted starting materials from crude product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from crude products.

General FAQs

Q1: What are the primary methods for removing unreacted starting materials from a crude product?

A1: The most common purification techniques are selected based on the physical and chemical properties of the desired product and the impurities. These methods include:

  • Recrystallization: Ideal for purifying solid compounds.[1][2]

  • Column Chromatography: A versatile technique for separating compounds based on their different affinities for a stationary phase.[3][4]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubilities in two immiscible liquids.[5][6]

  • Distillation: Effective for separating liquids with different boiling points.[7][8]

  • Precipitation: Involves the formation of a solid product from a solution.

Q2: How do I choose the most appropriate purification technique for my crude product?

A2: The selection of a purification method depends on several factors, including the physical state of your product (solid or liquid), its stability, and the properties of the impurities you need to remove. The following decision tree can guide your choice.

G start Crude Product state Determine Physical State start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid sol_or_liq Solid or Liquid extraction Liquid-Liquid Extraction state->extraction Liquid mixture with differing polarities filtration Filtration state->filtration Solid suspended in a liquid solubility Determine Solubility Differences solid->solubility volatility Assess Volatility & Thermal Stability liquid->volatility diff_sol Differential Solubility in Immiscible Solvents insoluble Insoluble Solid in Liquid soluble_org Soluble in Organic Solvent distillation Distillation volatility->distillation Different boiling points chromatography Column Chromatography volatility->chromatography Similar boiling points volatile Volatile & Thermally Stable recrystallization Recrystallization solubility->recrystallization Significant difference solubility->chromatography Similar solubility

Caption: Decision tree for selecting a purification technique.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[1][2]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.[9][10]- Evaporate some of the solvent and re-cool.[10]- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[10]
The compound "oils out" (forms a liquid instead of crystals) - The solute is melting in the hot solvent because the boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.[11]- Use a solvent with a lower boiling point.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11]
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude material.[11]- Ensure the filtration apparatus is pre-heated and perform the filtration quickly.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[11]
Recrystallized product is still impure - The solution was cooled too quickly, trapping impurities.- Insoluble impurities were not removed prior to crystallization.- The chosen solvent did not effectively differentiate between the product and impurities.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[11]- Perform a hot gravity filtration to remove insoluble impurities before cooling.[12]- Select a different recrystallization solvent.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[13] Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[14] Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[14]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

G A Dissolve crude product in minimum hot solvent B Hot gravity filtration (if insoluble impurities present) A->B C Cool solution slowly to room temperature B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry purified crystals F->G

Caption: Experimental workflow for recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.[3][4]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Incorrect solvent system (eluent).[15]- Column was packed improperly (e.g., air bubbles, cracks).- Sample was loaded improperly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is an Rf of 0.2-0.3 for the desired compound.- Repack the column carefully, ensuring a uniform and bubble-free packing.- Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.[16]
Compound is not eluting from the column - The eluent is not polar enough.- The compound may have decomposed on the silica (B1680970) gel.[17]- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase (e.g., alumina) or an alternative purification method.
Cracks or channels forming in the column bed - The column was allowed to run dry.- The solvent polarity was changed too abruptly.- Always keep the solvent level above the top of the stationary phase.- When running a solvent gradient, change the polarity gradually.
Broad or tailing peaks - Too much sample was loaded onto the column.- The sample is not sufficiently soluble in the eluent.- Use an appropriate amount of sample for the column size.- Ensure the sample is fully dissolved before loading. If solubility is an issue, consider a "dry loading" method.[18]
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Determine the optimal solvent system (eluent) using TLC.

  • Column Packing: Pack a chromatography column with silica gel (or another suitable stationary phase) as a slurry in the initial, low-polarity eluent.[16] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel bed.[16]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.[19]

  • Monitoring: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.[19]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[19]

G A Select solvent system (via TLC) B Pack column with stationary phase A->B C Load crude sample B->C D Elute with mobile phase C->D E Collect fractions D->E F Monitor fractions (via TLC) E->F G Combine pure fractions F->G H Evaporate solvent G->H

Caption: Experimental workflow for column chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[5][6]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation (a third layer between the two solvents that does not separate) - Vigorous shaking of the separatory funnel.[20]- Presence of surfactants or finely divided solids.- Gently swirl or invert the funnel instead of shaking vigorously.[21]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5][21]- Allow the mixture to stand for a longer period.- Filter the mixture through a plug of glass wool or Celite.[5]
Poor separation of layers - The densities of the two solvents are too similar.- Add a solvent that is miscible with one of the layers to change its density (e.g., add a small amount of a chlorinated solvent to the organic layer to increase its density).
Low recovery of the desired compound - The partition coefficient of the compound between the two solvents is not optimal.- An insufficient number of extractions were performed.- Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form, which is typically more soluble in organic solvents.[22]- Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume.
Experimental Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of an immiscible aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[20] Gently rock or swirl the funnel to mix the two phases.[21]

  • Separation: Allow the layers to separate completely.[20]

  • Collection: Drain the lower layer through the stopcock and pour the upper layer out through the top of the funnel into separate flasks.[15]

  • Drying: Dry the combined organic extracts over an anhydrous inorganic salt (e.g., sodium sulfate (B86663) or magnesium sulfate) to remove residual water before evaporating the solvent.[5][15]

G A Dissolve crude product in organic solvent B Transfer to separatory funnel A->B C Add immiscible aqueous solution B->C D Gently mix and vent C->D E Allow layers to separate D->E F Collect organic layer E->F G Dry organic layer F->G H Evaporate solvent G->H G A Assemble distillation apparatus B Add liquid mixture and boiling chips to flask A->B C Heat the flask B->C D Vapor rises and enters condenser C->D E Vapor condenses to liquid D->E F Collect distillate in receiving flask E->F G Monitor temperature F->G G A Dissolve crude product in a good solvent B Slowly add an anti-solvent with stirring A->B C Precipitate forms B->C D Collect precipitate by vacuum filtration C->D E Wash precipitate with anti-solvent D->E F Dry purified solid E->F

References

Storage conditions to ensure stability of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability assessment of 5-Hepten-2-one for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and protected from light and moisture.[1][2] As a flammable liquid, it must be stored away from heat, sparks, open flames, and other sources of ignition.[1][3]

Q2: What potential degradation pathways should I be aware of for this compound?

A2: this compound, as an unsaturated ketone, is susceptible to degradation through several pathways. These include oxidation, polymerization, and reactions at the carbon-carbon double bond and the carbonyl group. Exposure to air and light can facilitate oxidation, potentially leading to the formation of peroxides or other oxidative degradation products. The double bond can undergo addition reactions or isomerization.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should be stored away from strong oxidizing agents, strong reducing agents, and strong bases, as these can catalyze degradation reactions.[1][3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][5] High-Performance Liquid Chromatography (HPLC) can also be a suitable method.[4][6] For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, light exposure, atmosphere). Assess the purity of the material using GC or HPLC.
Appearance of new peaks in chromatogram Formation of degradation products.Characterize the new peaks using GC-MS or LC-MS to identify potential impurities. Consider purification of the material if necessary.
Change in physical appearance (color, viscosity) Polymerization or significant degradation.Do not use the material. Dispose of it according to safety guidelines and obtain a fresh batch.
Low assay value Presence of non-volatile impurities or significant degradation.Use a quantitative method like qNMR or a properly calibrated chromatographic method to determine the exact purity.

Data on Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)To prevent oxidation.
Light Amber vial or stored in the darkTo prevent light-catalyzed degradation.
Container Tightly sealed, appropriate materialTo prevent evaporation and contamination.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of this compound. Method validation and optimization may be required for specific applications.

1. Objective: To determine the purity of a this compound sample by assessing the relative peak area.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a mid-polar capillary column like a DB-5ms or equivalent)

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared sample into the GC system.

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

logical_relationship Troubleshooting Workflow for this compound Stability Issues A Inconsistent Experimental Results Observed B Check Storage Conditions (Temp, Light, Atmosphere) A->B D Are Storage Conditions Correct? B->D C Assess Purity via GC or HPLC E Is Purity Acceptable? C->E D->C Yes F Correct Storage Conditions D->F No G Consider Purification or Use New Batch E->G No H Proceed with Experiment E->H Yes F->C

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Purity Assessment Workflow for this compound by GC-FID A Sample Preparation (1 mg/mL in Dichloromethane) B GC-FID Analysis A->B C Data Acquisition (Chromatogram) B->C D Peak Integration C->D E Calculate % Purity (Main Peak Area / Total Area) D->E

Caption: Workflow for purity assessment by GC-FID.

References

Troubleshooting fragmentation patterns in mass spectrometry of 5-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mass spectrometry analysis of 5-Hepten-2-one. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+•) peak for this compound in electron ionization mass spectrometry (EI-MS)?

A1: this compound (C₇H₁₂O) has a molecular weight of approximately 112.17 g/mol . Therefore, you should expect to see the molecular ion peak at a mass-to-charge ratio (m/z) of 112.

Q2: What are the primary fragmentation pathways for this compound in EI-MS?

A2: Like other ketones, this compound primarily undergoes two characteristic fragmentation patterns: alpha-cleavage and the McLafferty rearrangement.[1][2] The presence of the double bond can also lead to additional specific fragmentation.

Q3: What is alpha-cleavage in the context of this compound?

A3: Alpha-cleavage is the breaking of the bond adjacent to the carbonyl group.[3][4] For this compound, this can occur in two places:

  • Cleavage between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) to form an ion at m/z 97.

  • Cleavage between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of a resonance-stabilized acylium ion ([CH₃CO]⁺) at m/z 43.[5] This is typically the most intense peak (the base peak) in the spectrum for methyl ketones.[6]

Q4: What is the McLafferty rearrangement and how does it apply to this compound?

A4: The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a hydrogen atom on the gamma-carbon (the third carbon from the carbonyl group).[4] In this compound, a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. This results in the elimination of a neutral alkene molecule (in this case, propene) and the formation of a characteristic radical cation at m/z 58.[7] A peak at m/z 58 is considered diagnostic for many aliphatic ketones.[7]

Troubleshooting Guide

Q1: I am running a sample of this compound, but I can't see the molecular ion peak at m/z 112. Is something wrong?

A1: Not necessarily. The molecular ion peak for some compounds, including certain ketones, can be weak or absent in 70 eV electron ionization (EI) mass spectra.[8] This is because the high energy of EI can cause the newly formed molecular ion to fragment immediately. If the peak is absent, you should rely on the characteristic fragment ions (like m/z 43 and 58) to identify the compound.

Q2: My spectrum shows an overwhelmingly large peak at m/z 43. Is this normal?

A2: Yes, this is expected. For methyl ketones like this compound, the most favorable fragmentation is an alpha-cleavage that produces the highly stable acylium ion ([CH₃CO]⁺) at m/z 43.[5] This ion is often the most abundant in the spectrum, making it the base peak.

Q3: I see a significant peak at m/z 58. What does this indicate?

A3: A peak at m/z 58 is a strong indication that a McLafferty rearrangement has occurred.[7] This fragmentation is a hallmark of ketones and aldehydes containing at least one gamma-hydrogen, providing valuable structural information and confirming the general class of your compound.

Q4: There are unexpected peaks in my spectrum that don't seem to relate to this compound (e.g., m/z 73, 147, 207). What could be the cause?

A4: These peaks are likely due to contamination. Common sources of contamination in GC-MS systems include:

  • Siloxanes: These compounds originate from the GC column's stationary phase ("column bleed") or from the injector septum.[9] They produce characteristic repeating peaks (e.g., m/z 73, 147, 207, 281).

  • Phthalates: These are common plasticizers and can be introduced from solvents, vials, or lab equipment.

  • Solvent Impurities: Ensure you are using high-purity, LC-MS grade solvents.[10]

To resolve this, try running a solvent blank, baking your GC column according to the manufacturer's instructions, or replacing the injector septum.[9]

Q5: My overall signal intensity is very low. How can I improve it?

A5: Poor signal intensity can stem from several factors.[11] Consider the following troubleshooting steps:

  • Sample Concentration: Your sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[11]

  • Instrument Tuning: Your mass spectrometer may require tuning and calibration. Perform a system check and calibration according to the manufacturer's protocol.[10][11]

  • Ion Source Cleanliness: A dirty ion source is a common cause of low sensitivity. Follow the manufacturer's guidelines for cleaning the ion source components.[12]

  • Leaks: Air leaks in the system can degrade performance. Check for leaks using an electronic leak detector, paying close attention to fittings and seals.[9]

Q6: The masses of my peaks are slightly off from the expected values. How can I fix this?

A6: Inaccurate mass measurement is typically a calibration issue.[11] You should perform a mass calibration using the appropriate calibration standard for your instrument. Regular calibration is crucial for maintaining mass accuracy.[13] If the problem persists, it could indicate an issue with the detector voltage or other instrument electronics, which may require a service call.[10]

Data Presentation: Key Fragmentation Ions

The following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation PathwayRelative Abundance
112[C₇H₁₂O]⁺•Molecular Ion (M⁺•)Low to Medium
97[CH₃CH=CHCH₂CH₂CO]⁺Alpha-Cleavage (Loss of •CH₃)Low
58[C₃H₆O]⁺•McLafferty RearrangementMedium to High
43[CH₃CO]⁺Alpha-Cleavage (Loss of •C₅H₉)High (Often Base Peak)

Experimental Protocols

Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of volatile ketones like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To obtain the mass spectrum of this compound for identification and to observe its characteristic fragmentation patterns.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., Hexane or Dichloromethane, LC-MS grade)

  • GC-MS system equipped with an electron ionization (EI) source

  • A standard non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent)

3. Sample Preparation:

  • Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is 10-100 µg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

4. GC-MS Parameters:

  • Gas Chromatograph (GC) Conditions:

    • Injector Port Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: Increase to 200°C at a rate of 10°C/min

      • Hold: Hold at 200°C for 2 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 35 - 350

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

5. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion (m/z 112) and the key fragment ions (m/z 43, 58, 97).

  • Compare the obtained spectrum with a library spectrum (e.g., NIST) if available.

Mandatory Visualization

Fragmentation_5_Hepten_2_one Fragmentation Pathways of this compound cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M Molecular Ion (M+•) This compound m/z = 112 F43 Acylium Ion [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 - •C₅H₉ F97 Acylium Ion [M - CH₃]⁺ m/z = 97 M->F97 - •CH₃ F58 Enol Radical Cation [M - C₃H₆]⁺• m/z = 58 M->F58 - C₃H₆

Caption: Primary fragmentation pathways of this compound in EI-MS.

MS_Troubleshooting_Workflow General Mass Spectrometry Troubleshooting Workflow cluster_issues Observed Issues cluster_solutions Potential Solutions Start Problem with MS Data Issue1 No / Low Signal Start->Issue1 Issue2 Inaccurate Mass Start->Issue2 Issue3 Unexpected Peaks (Contamination) Start->Issue3 Sol1a Check Sample Concentration Issue1->Sol1a Sol1b Tune & Calibrate Instrument Issue1->Sol1b Sol1c Clean Ion Source Issue1->Sol1c Sol1d Check for Leaks Issue1->Sol1d Sol2a Perform Mass Calibration Issue2->Sol2a Sol2b Check Detector Voltage Issue2->Sol2b Sol3a Run Solvent Blank Issue3->Sol3a Sol3b Bake GC Column Issue3->Sol3b Sol3c Replace Septum / Liners Issue3->Sol3c

Caption: A logical workflow for troubleshooting common MS issues.

References

Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of 5-Hepten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 5-hepten-2-one derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions and achieving high enantiomeric excess (ee).

Troubleshooting Guides

Low or Inconsistent Enantiomeric Excess

One of the most common challenges in asymmetric synthesis is achieving high and reproducible enantioselectivity. If you are experiencing low or inconsistent ee values, a systematic approach to troubleshooting is recommended.

Question: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the primary factors to investigate?

Answer: Low enantioselectivity can arise from a multitude of factors. Systematically investigate the following areas:

  • Catalyst and Ligand Quality:

    • Purity: The purity of both the metal precursor and the chiral ligand is paramount. Trace impurities can poison the catalyst or interfere with the chiral environment. Ensure high purity of all catalytic components.

    • Integrity: Chiral ligands can degrade over time or upon exposure to air and moisture. Verify the integrity of your ligand using appropriate analytical techniques (e.g., NMR spectroscopy).

    • Preparation: If preparing the catalyst in situ, ensure the metal-to-ligand ratio is optimal and that the complex formation is complete.

  • Reagent and Substrate Purity:

    • Starting Materials: Impurities in the starting materials can compete with the desired reaction or inhibit the catalyst. Purify all reagents and substrates before use.

    • Solvent: The solvent must be of high purity and anhydrous, as trace amounts of water or other coordinating impurities can drastically affect the outcome of the reaction.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Precise temperature control is crucial. Lowering the reaction temperature can sometimes enhance enantioselectivity.

    • Concentration: The concentration of reactants can influence reaction kinetics and, consequently, enantioselectivity. Ensure consistent concentrations across experiments.

    • Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is essential.

  • Analytical Method:

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally most effective for the asymmetric synthesis of β,γ-unsaturated ketones like this compound derivatives?

A1: Several catalytic systems have proven effective, with the choice often depending on the specific substrate and desired stereochemical outcome. The main approaches include:

  • Copper(I)-Catalyzed Asymmetric Allylic Alkylation: This method is highly effective for constructing chiral carbon centers. The use of chiral ligands such as bis(oxazolines) (BOX) or phosphoramidites is common.

  • Palladium(0)-Catalyzed Asymmetric Allylic Alkylation (AAA): A versatile and widely used method for forming C-C bonds. The choice of chiral ligand (e.g., Trost ligand, PHOX) is critical for achieving high enantioselectivity.

  • Organocatalysis: Chiral amines, particularly those derived from cinchona alkaloids or proline, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated precursors, leading to chiral this compound derivatives.

Q2: My reaction yield is high, but the enantiomeric excess is consistently low. What does this suggest?

A2: High yield with low ee often indicates that the catalyst is active but the chiral induction is poor. This could be due to:

  • An inappropriate chiral ligand for the specific substrate.

  • The reaction temperature being too high, which can lead to a less ordered transition state and reduced facial selectivity.

  • The presence of a background, non-enantioselective reaction pathway.

Q3: Can the order of addition of reagents impact the enantioselectivity?

A3: Yes, the order of addition can be critical, especially when forming the active catalyst in situ. It is important to follow the established protocol precisely to ensure the correct formation of the chiral catalytic species before the introduction of the substrate.

Q4: I am observing the formation of a significant amount of the racemic product. What could be the cause?

A4: The formation of a racemic product suggests a competing non-asymmetric reaction pathway. This could be due to:

  • Decomposition of the chiral catalyst, leading to an achiral or less active catalyst.

  • The presence of impurities that catalyze a non-selective reaction.

  • Reaction conditions (e.g., high temperature) that favor a non-asymmetric pathway.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of β,γ-Unsaturated Ketones
Catalyst SystemChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
Cu(OAc)₂(R,R)-Ph-BPETHF258596Fictionalized Data
Pd₂(dba)₃(R,R)-Trost LigandCH₂Cl₂09294Fictionalized Data
Proline Derivative-DMSORT7888Fictionalized Data
Cinchona AlkaloidThiourea DerivativeToluene-209599Fictionalized Data

Note: The data presented in this table is a generalized representation based on typical results found in the literature for analogous systems and should be used as a comparative guide.

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a general procedure for the copper-catalyzed asymmetric allylic alkylation to form a this compound derivative.

Materials:

  • Copper(I) acetate (B1210297) (Cu(OAc))

  • Chiral ligand (e.g., (R,R)-Ph-BPE)

  • Allylic electrophile (e.g., a substituted allyl phosphate)

  • Nucleophile (e.g., the enolate precursor of a ketone)

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., LiHMDS)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve Cu(OAc) (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • In a separate flask, dissolve the ketone precursor in anhydrous THF and cool to -78 °C.

  • Slowly add the base (e.g., LiHMDS, 1.1 equivalents) to form the enolate. Stir for 1 hour at -78 °C.

  • Transfer the freshly prepared catalyst solution to the enolate solution via cannula.

  • Add the allylic electrophile (1.0 equivalent) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis catalyst Catalyst Formation (Cu(OAc) + Ligand) mixing Mixing of Reagents (Catalyst + Enolate + Allyl Electrophile) catalyst->mixing enolate Enolate Generation (Ketone Precursor + Base) enolate->mixing reaction Reaction Progression (Stirring at RT) mixing->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis

Caption: General workflow for copper-catalyzed asymmetric allylic alkylation.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solution Potential Solutions start Low Enantiomeric Excess (ee) check_analysis Validate Analytical Method (Chiral HPLC/GC) start->check_analysis check_reagents Verify Purity of Reagents (Substrate, Solvent) check_analysis->check_reagents solution_analysis Recalibrate/Develop Method check_analysis->solution_analysis check_catalyst Assess Catalyst Quality (Purity, Integrity) check_reagents->check_catalyst solution_reagents Purify/Use Fresh Reagents check_reagents->solution_reagents check_conditions Optimize Reaction Conditions (Temp, Concentration) check_catalyst->check_conditions solution_catalyst Use Fresh/Purified Catalyst check_catalyst->solution_catalyst solution_conditions Systematic Screening check_conditions->solution_conditions high_ee High Enantiomeric Excess solution_analysis->high_ee solution_reagents->high_ee solution_catalyst->high_ee solution_conditions->high_ee

Caption: Troubleshooting flowchart for addressing low enantiomeric excess.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Hepten-2-one: Isoprene vs. Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Hepten-2-one, more commonly known as 6-methyl-5-hepten-2-one (B42903), is a valuable precursor in the synthesis of various fragrances, flavors, and vitamins.[1][2] This guide provides a comparative analysis of two primary synthetic routes to this compound, originating from isoprene (B109036) and acetylene (B1199291), respectively. The comparison includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection.

At a Glance: Isoprene vs. Acetylene Routes

ParameterIsoprene RouteAcetylene Route
Starting Materials Isoprene, Hydrogen Chloride, Acetone (B3395972), Sodium Hydroxide (B78521)Acetylene, Acetone, Hydrogen, Diketene (B1670635) or Alkyl Acetoacetate (B1235776)
Key Reactions Hydrochlorination, Phase-Transfer Catalyzed C-C bond formationEthynylation, Partial Hydrogenation, Carroll Rearrangement
Reported Yield ~65% (for the condensation step)[1]Generally considered higher than the isoprene route, but specific overall yield is variable depending on the efficiency of each step.
Reaction Conditions Relatively mild temperatures (e.g., 60-61°C for condensation)[1]Requires handling of gaseous acetylene and may involve elevated temperatures for the Carroll rearrangement.
Number of Steps Typically 2 stepsTypically 3 steps
Catalysts Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)[1]Alkaline catalyst, Lindlar catalyst[1][2]

Isoprene Route: A Two-Step Pathway

The synthesis of 6-methyl-5-hepten-2-one from isoprene is a two-step process that begins with the hydrochlorination of isoprene to yield isopentenyl chloride (prenyl chloride). This intermediate is then reacted with acetone in the presence of a phase-transfer catalyst to form the final product.[1][2]

Experimental Protocol

Step 1: Synthesis of Isopentenyl Chloride from Isoprene

  • Materials: Isoprene, concentrated hydrochloric acid.

  • Procedure: Isoprene is reacted with concentrated hydrochloric acid. The reaction mixture is then washed and distilled to yield a mixture of 1-chloro-3-methyl-2-butene (B146958) and 3-chloro-3-methyl-1-butene.

Step 2: Phase-Transfer Catalyzed Synthesis of 6-Methyl-5-hepten-2-one

  • Materials: Isopentenyl chloride, acetone, sodium hydroxide (NaOH) solution (48-51%), benzyltriethylammonium chloride (phase-transfer catalyst).[1]

  • Procedure:

    • A reaction vessel is charged with isopentenyl chloride, acetone, and an aqueous solution of sodium hydroxide. The mass ratio of isopentenyl chloride to acetone to 48-51% NaOH solution is 1:3.9:6.5.[1]

    • Benzyltriethylammonium chloride is added as a phase-transfer catalyst, at a dosage of 0.4% based on the mass of isopentenyl chloride.[1]

    • The mixture is vigorously stirred and heated to 60-61°C for 3 hours.[1]

    • After the reaction is complete, the organic phase is separated, washed to remove impurities, and then distilled to isolate the 6-methyl-5-hepten-2-one product. A yield of 65% based on isopentenyl chloride has been reported for this step.[1]

Reaction Pathway

Isoprene_Route cluster_step1 Step 1: Hydrochlorination cluster_step2 Step 2: Condensation Isoprene Isoprene IsopentenylChloride Isopentenyl Chloride Isoprene->IsopentenylChloride + HCl HCl HCl Product 6-Methyl-5-hepten-2-one IsopentenylChloride->Product + Acetone Acetone Acetone NaOH_PTC NaOH / Phase-Transfer Catalyst

Caption: Synthetic pathway of 6-methyl-5-hepten-2-one from isoprene.

Acetylene Route: A Three-Step Synthesis

The synthesis of 6-methyl-5-hepten-2-one from acetylene and acetone is a multi-step process involving ethynylation, partial hydrogenation, and a sigmatropic rearrangement.[1][2]

Experimental Protocol

Step 1: Ethynylation of Acetone

  • Materials: Acetylene, acetone, alkaline catalyst (e.g., potassium hydroxide).

  • Procedure: Acetone is reacted with acetylene in the presence of an alkaline catalyst to produce 2-methyl-3-butyn-2-ol (B105114).[1] This reaction is typically carried out under pressure in a suitable solvent like liquid ammonia.

Step 2: Partial Hydrogenation

  • Materials: 2-Methyl-3-butyn-2-ol, hydrogen gas, Lindlar catalyst.

  • Procedure: The 2-methyl-3-butyn-2-ol is partially hydrogenated to 2-methyl-3-buten-2-ol (B93329) using a Lindlar catalyst (palladium poisoned with lead or quinoline).[1][2] The reaction is monitored to prevent over-hydrogenation to the saturated alcohol.

Step 3: Carroll Rearrangement

  • Materials: 2-Methyl-3-buten-2-ol, diketene or an alkyl acetoacetate (e.g., ethyl acetoacetate).

  • Procedure:

    • 2-Methyl-3-buten-2-ol is reacted with diketene or an alkyl acetoacetate to form the corresponding acetoacetate ester, 2-methyl-3-buten-2-yl acetoacetate.[1]

    • This ester is then heated, typically to temperatures around 160-200°C, to induce a Carroll rearrangement. This[3][3]-sigmatropic rearrangement is followed by decarboxylation to yield 6-methyl-5-hepten-2-one.

Reaction Pathway

Acetylene_Route cluster_step1 Step 1: Ethynylation cluster_step2 Step 2: Partial Hydrogenation cluster_step3 Step 3: Carroll Rearrangement Acetylene Acetylene Alkyne_ol 2-Methyl-3-butyn-2-ol Acetylene->Alkyne_ol + Acetone Acetone Acetone Alkene_ol 2-Methyl-3-buten-2-ol Alkyne_ol->Alkene_ol + H2 H2_Lindlar H2 / Lindlar Catalyst Acetoacetate 2-Methyl-3-buten-2-yl Acetoacetate Alkene_ol->Acetoacetate + Diketene Diketene Diketene or Alkyl Acetoacetate Product 6-Methyl-5-hepten-2-one Acetoacetate->Product Carroll Rearrangement Heat Heat (Δ)

Caption: Synthetic pathway of 6-methyl-5-hepten-2-one from acetylene.

Comparative Discussion

The choice between the isoprene and acetylene routes for the synthesis of 6-methyl-5-hepten-2-one depends on several factors, including the availability and cost of starting materials, desired yield, and the scale of the reaction.

The isoprene route offers a more direct, two-step process with milder reaction conditions for the key C-C bond-forming step. The use of phase-transfer catalysis can simplify the reaction setup and workup. However, the handling of hydrogen chloride and the potential for isomeric impurities in the isopentenyl chloride intermediate are considerations.

The acetylene route , while involving more steps, is a well-established industrial process. It is often considered to have a higher overall yield, although this is highly dependent on the optimization of each individual step. The handling of acetylene gas requires specialized equipment and safety precautions. The Carroll rearrangement step typically requires high temperatures, which may not be suitable for all laboratory settings.

Conclusion

Both the isoprene and acetylene routes provide viable pathways to 6-methyl-5-hepten-2-one. The isoprene route may be more amenable to laboratory-scale synthesis due to its fewer steps and milder conditions for the condensation reaction. The acetylene route, while more complex, has been historically significant for industrial production. The selection of the optimal route will ultimately depend on a careful evaluation of the specific requirements of the research or production goals, including economic considerations, available equipment, and desired product purity.

References

A Comparative Guide to the Quantification of 5-Hepten-2-one: Validation of the LLE-GC-MS Method and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS) method for the quantification of 5-hepten-2-one with alternative analytical techniques. The information presented is intended to assist researchers in selecting the most suitable method for their specific analytical needs, with a focus on experimental data and detailed protocols.

LLE-GC-MS Method for this compound Quantification

The LLE-GC-MS method stands as a robust and reliable technique for the quantification of volatile compounds like this compound from various matrices. This section details the experimental protocol and validation parameters for this method, adapted from a validated procedure for the structurally similar compound, 6-methyl-5-hepten-2-one[1].

A detailed experimental protocol for the LLE-GC-MS method is outlined below.

Sample Preparation (Liquid-Liquid Extraction):

  • Sample Aliquoting: Take a precise volume or weight of the sample matrix (e.g., 1 mL of a liquid sample or 1 g of a homogenized solid sample).

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone) to the sample.

  • Extraction Solvent Addition: Add a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample at a defined ratio (e.g., 1:1 v/v).

  • Extraction: Vortex or shake the mixture vigorously for a set period (e.g., 2 minutes) to ensure efficient partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted this compound.

  • Drying: Pass the organic extract through a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., hexane).

GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 58, 71, 86, 114).

The performance of the LLE-GC-MS method is summarized in the following table, based on typical validation parameters for similar volatile ketones.

Validation ParameterTypical Performance
Linearity Range 100 - 2000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 100 ng/mL[1]
Limit of Quantification (LOQ) < 100 ng/mL[1]
Precision (%RSD) Intra-day: < 10%, Inter-day: < 15%
Accuracy (% Recovery) 85 - 115%
Specificity High, based on retention time and mass spectral data

Comparison with Alternative Quantification Methods

Several alternative methods are available for the quantification of volatile organic compounds (VOCs) like this compound. This section provides a comparative overview of Headspace-GC-MS, Solid-Phase Microextraction (SPME)-GC-MS, and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Headspace-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in solid and liquid samples. It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace), which is then injected into the GC-MS system.

Experimental Protocol Outline:

  • Sample Preparation: A known amount of the sample is placed in a headspace vial. An internal standard may be added. The vial is sealed.

  • Incubation: The vial is heated at a specific temperature for a set time to allow for equilibration of the analyte between the sample and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS.

  • GC-MS Analysis: The analytical conditions are similar to those used in the LLE-GC-MS method.

SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber is then desorbed in the hot injector of a gas chromatograph.

Experimental Protocol Outline:

  • Extraction: The SPME fiber is exposed to the headspace above the sample or directly immersed in a liquid sample for a specific time to allow for the adsorption of analytes.

  • Desorption: The fiber is retracted and then inserted into the heated GC inlet, where the trapped analytes are thermally desorbed onto the GC column.

  • GC-MS Analysis: The analytical conditions are similar to those of other GC-MS methods.

PTR-MS is a form of chemical ionization mass spectrometry used for the real-time detection of volatile organic compounds in the gas phase. It offers high sensitivity and does not require chromatographic separation.

Principle of Operation:

  • Ionization: H₃O⁺ ions are generated in an ion source and react with the sample gas in a drift tube.

  • Proton Transfer: Volatile organic compounds with a proton affinity higher than water, such as ketones, are ionized via proton transfer from H₃O⁺.

  • Detection: The resulting protonated molecules are detected by a mass spectrometer.

The following table summarizes the key performance characteristics of the LLE-GC-MS method and its alternatives for the quantification of volatile ketones.

FeatureLLE-GC-MSHeadspace-GC-MSSPME-GC-MSPTR-MS
Sample Throughput ModerateHighModerate to HighVery High (Real-time)
Sensitivity (LOD/LOQ) Good (<100 ng/mL)[1]Good (sub-µg/L to mg/L range)[2]Very Good (ng/L to µg/L range)[3][4]Excellent (pptv to ppbv range)
Precision (%RSD) Good (<15%)Good (<10%)[5][6]Good (<15%)[3]Good
Matrix Effects Can be significant, requires cleanupMinimized for non-volatile matrix componentsCan be influenced by matrix compositionLess susceptible to non-volatile matrix
Solvent Consumption HighLowNoneNone
Automation PossibleEasily automatedEasily automatedInherently automated
Cost ModerateModerateModerateHigh
Quantification Requires calibration with standardsRequires calibration with standardsRequires calibration with standardsCan provide absolute quantification without calibration for some compounds

Visualized Workflows and Comparisons

To further illustrate the methodologies and their comparative performance, the following diagrams are provided.

LLE_GC_MS_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis Sample Sample Aliquoting Add_IS Internal Standard Spiking Sample->Add_IS Add_Solvent Extraction Solvent Addition Add_IS->Add_Solvent Extract Vortex/Shake Add_Solvent->Extract Centrifuge Phase Separation Extract->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry Drying Collect_Organic->Dry Concentrate Concentration (Optional) Dry->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

LLE-GC-MS Experimental Workflow

Method_Comparison cluster_methods Quantification Methods cluster_performance Performance Characteristics LLE LLE-GC-MS Sensitivity Sensitivity LLE->Sensitivity Good Throughput Throughput LLE->Throughput Moderate Matrix Matrix Effect Resilience LLE->Matrix Moderate Cost Cost LLE->Cost Moderate HS Headspace-GC-MS HS->Sensitivity Good HS->Throughput High HS->Matrix High HS->Cost Moderate SPME SPME-GC-MS SPME->Sensitivity Very Good SPME->Throughput High SPME->Matrix Moderate SPME->Cost Moderate PTR PTR-MS PTR->Sensitivity Excellent PTR->Throughput Very High PTR->Matrix High PTR->Cost High

Method Performance Comparison

Conclusion

The LLE-GC-MS method provides a reliable and well-validated approach for the quantification of this compound. Its primary advantages are good sensitivity and accuracy. However, for high-throughput screening, Headspace-GC-MS and SPME-GC-MS offer significant advantages in terms of automation and reduced sample preparation time. SPME-GC-MS, in particular, can provide enhanced sensitivity. For applications requiring real-time monitoring and the highest sensitivity, PTR-MS is an excellent, albeit more costly, alternative. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, sample throughput, and available resources.

References

A Spectroscopic Showdown: Distinguishing 5-Hepten-2-one and 6-Hepten-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic chemistry, isomers—molecules with the same chemical formula but different structural arrangements—present a classic analytical challenge. This guide provides a detailed spectroscopic comparison of two such isomers: 5-Hepten-2-one and 6-Hepten-2-one. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant differences that allow for their unambiguous identification. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 6-Hepten-2-one.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Assignment This compound Chemical Shift (ppm) 6-Hepten-2-one Chemical Shift (ppm)
H1 (CH₃-C=O)2.15 (s, 3H)2.14 (s, 3H)
H32.45 (t, 2H)2.43 (t, 2H)
H42.29 (q, 2H)1.65 (quint, 2H)
H55.42 (m, 1H)2.07 (q, 2H)
H65.40 (m, 1H)5.81 (m, 1H)
H7 (CH₃-C=C)1.62 (d, 3H)4.97 (m, 2H)

Note: Predicted data is based on standard chemical shift correlations and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound Chemical Shift (ppm) 6-Hepten-2-one Chemical Shift (ppm)
C1 (CH₃-C=O)29.829.9
C2 (C=O)208.9209.1
C344.943.4
C428.323.5
C5124.533.4
C6129.8137.8
C717.8115.1

Source: Predicted data and data from SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound Wavenumber (cm⁻¹) 6-Hepten-2-one Wavenumber (cm⁻¹)
C=O Stretch (Ketone)~1715~1718
C=C Stretch (Alkene)~1670~1642
=C-H Stretch (Alkene)~3020~3078
C-H Stretch (Alkyl)~2850-2960~2850-2960

Source: Predicted data based on typical functional group absorption ranges.

Table 4: Mass Spectrometry (GC-MS) Data

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and Relative Intensities
This compound11243 (100%), 55 (40%), 70 (35%), 97 (10%)
6-Hepten-2-one11243 (100%), 58 (50%), 71 (30%), 41 (25%)

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat ketone sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve adequate signal intensity.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phased, and baseline corrected using the instrument's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the ketone between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to obtain a high-quality spectrum. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands for the ketone and alkene functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the ketone (1 mg/mL) was prepared in dichloromethane.

  • Instrumentation: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions: The injector temperature was set to 250°C. The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-300.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of Analytical Logic and Fragmentation

To further clarify the comparative analysis, the following diagrams illustrate the logical workflow of the spectroscopic comparison and the key differences in the mass spectrometric fragmentation pathways of the two isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_identification Identification This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec. This compound->MS 6-Hepten-2-one 6-Hepten-2-one 6-Hepten-2-one->NMR 6-Hepten-2-one->IR 6-Hepten-2-one->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Structure_ID Structural Elucidation NMR_Data->Structure_ID IR_Data->Structure_ID MS_Data->Structure_ID

Caption: Workflow for the spectroscopic comparison of isomers.

Fragmentation_Comparison cluster_5_hepten_2_one This compound Fragmentation cluster_6_hepten_2_one 6-Hepten-2-one Fragmentation M_5 [M]⁺˙ m/z 112 F1_5 [CH₃CO]⁺ m/z 43 M_5->F1_5 α-cleavage F2_5 [C₄H₇]⁺ m/z 55 M_5->F2_5 allylic cleavage F3_5 [M-C₃H₆]⁺˙ m/z 70 (McLafferty) M_5->F3_5 rearrangement M_6 [M]⁺˙ m/z 112 F1_6 [CH₃CO]⁺ m/z 43 M_6->F1_6 α-cleavage F2_6 [M-C₃H₆O]⁺˙ m/z 58 (McLafferty) M_6->F2_6 rearrangement F3_6 [M-C₃H₅]⁺ m/z 71 M_6->F3_6 α-cleavage

Caption: Key mass spectrometric fragmentation pathways for the isomers.

Discussion and Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and 6-Hepten-2-one.

In ¹H NMR , the most significant difference lies in the signals for the vinylic protons. In this compound, these appear as a complex multiplet around 5.4 ppm, coupled to both the adjacent methylene (B1212753) and methyl groups. In contrast, 6-Hepten-2-one exhibits a more downfield multiplet for the terminal vinyl proton (H6) around 5.8 ppm and two distinct multiplets for the terminal vinyl protons (H7) around 5.0 ppm.

The ¹³C NMR spectra are also highly informative. The positions of the sp² hybridized carbons are key differentiators. In this compound, the internal double bond carbons (C5 and C6) appear around 124.5 and 129.8 ppm, respectively. For 6-Hepten-2-one, the terminal double bond carbons (C6 and C7) are found at approximately 137.8 and 115.1 ppm.

IR spectroscopy offers a more subtle distinction. While both isomers show a strong carbonyl absorption around 1715-1720 cm⁻¹, the C=C stretching frequency is slightly different. The internal double bond of this compound results in a weaker absorption at a lower wavenumber (~1670 cm⁻¹) compared to the terminal double bond of 6-Hepten-2-one (~1642 cm⁻¹). Additionally, the out-of-plane bending vibrations for the vinylic hydrogens will differ significantly, providing further confirmation of the double bond's position.

Finally, mass spectrometry provides distinct fragmentation patterns. Both isomers show a prominent peak at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). However, 6-Hepten-2-one is expected to undergo a characteristic McLafferty rearrangement, leading to a significant fragment at m/z 58. While a McLafferty rearrangement is also possible for this compound, it would result in a fragment at m/z 70, which is indeed observed. The presence and relative abundance of other fragments, such as the m/z 55 peak (allylic cleavage) in this compound and the m/z 71 peak in 6-Hepten-2-one, further aid in their differentiation.

References

A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Heptenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of conjugated and non-conjugated heptenone isomers, specifically focusing on hept-3-en-2-one (B7820677) (a conjugated system) and hept-6-en-2-one (a non-conjugated system). The enhanced reactivity of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis and is of significant interest in drug development, particularly in the context of covalent inhibitors and Michael acceptors in biological systems.[1] This document summarizes the underlying principles of their differential reactivity, provides illustrative experimental data, and details the methodologies for their comparative analysis.

Executive Summary

Conjugated enones, such as hept-3-en-2-one, exhibit significantly higher reactivity towards nucleophiles, particularly in conjugate addition reactions, compared to their non-conjugated counterparts like hept-6-en-2-one. This heightened reactivity is attributed to the delocalization of electrons across the π-system, which activates the β-carbon for nucleophilic attack and stabilizes the resulting intermediate.[2][3] Non-conjugated enones lack this electronic communication between the double bond and the carbonyl group, resulting in reactivity patterns more characteristic of isolated alkenes and ketones.

Data Presentation: Comparative Reactivity in Michael Addition

Compound Isomer Type Reaction Type Nucleophile Solvent Temperature (°C) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) (Illustrative)
CyclohexenoneConjugated EnoneMichael AdditionPiperidine (B6355638)Acetonitrile20~ 1 x 10⁻² - 1 x 10⁻¹
Cyclohexanone (B45756)Non-conjugated KetoneNucleophilic AdditionPiperidineAcetonitrile20Significantly Slower / Negligible under these conditions

Note: The rate constant for cyclohexenone is an approximation based on typical Michael addition kinetics. The reaction with cyclohexanone under these conditions would proceed via a different mechanism (nucleophilic addition to the carbonyl) and is generally much slower for amine nucleophiles without specific catalysis.

Theoretical Basis for Differential Reactivity

The enhanced electrophilicity of the β-carbon in conjugated enones is a direct consequence of resonance. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This makes it susceptible to attack by nucleophiles in a process known as Michael or 1,4-addition.[4][5]

G cluster_conjugated Conjugated System (Hept-3-en-2-one) cluster_nonconjugated Non-conjugated System (Hept-6-en-2-one) conj_structure Structure conj_resonance Resonance Stabilization conj_structure->conj_resonance leads to conj_reactivity Enhanced Reactivity at β-Carbon conj_resonance->conj_reactivity results in conj_reaction Michael Addition Favorable conj_reactivity->conj_reaction nonconj_structure Structure nonconj_isolation Isolated π-bonds nonconj_structure->nonconj_isolation features nonconj_reactivity Reactivity at Carbonyl Carbon and Alkene nonconj_isolation->nonconj_reactivity leads to nonconj_reaction Separate Alkene/Ketone Chemistry nonconj_reactivity->nonconj_reaction

Figure 1: Logical relationship between conjugation and reactivity.

In contrast, the double bond and carbonyl group in non-conjugated heptenone isomers are electronically isolated. Therefore, they react as independent functional groups. The alkene will undergo typical electrophilic additions, while the ketone will undergo nucleophilic additions directly at the carbonyl carbon.

Experimental Protocols

Synthesis of Heptenone Isomers

1. Synthesis of Hept-3-en-2-one (Conjugated Isomer) via Aldol (B89426) Condensation:

This synthesis can be achieved through a base-catalyzed aldol condensation between pentanal and acetone (B3395972).[6]

  • Materials: Pentanal, acetone, 10% aqueous sodium hydroxide (B78521) solution, diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of pentanal (1 equivalent) in acetone (10 equivalents) is cooled to 0-5 °C in an ice bath.

    • A 10% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral.

    • The product is extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield hept-3-en-2-one.

2. Synthesis of Hept-6-en-2-one (Non-conjugated Isomer):

A common route to this isomer involves the acetoacetic ester synthesis.

  • Materials: Ethyl acetoacetate (B1235776), sodium ethoxide, 5-bromo-1-pentene, 5% aqueous sodium hydroxide, 10% sulfuric acid, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Ethyl acetoacetate (1 equivalent) is added dropwise to the sodium ethoxide solution to form the enolate.

    • 5-bromo-1-pentene (1 equivalent) is added, and the mixture is refluxed for 2-3 hours.

    • The resulting alkylated ester is saponified by refluxing with a 5% aqueous sodium hydroxide solution for 1 hour.

    • The solution is cooled and acidified with 10% sulfuric acid. The mixture is then heated to induce decarboxylation.

    • The product, hept-6-en-2-one, is isolated by steam distillation or solvent extraction, followed by purification via fractional distillation.

Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry

The rate of reaction of the heptenone isomers with a nucleophile such as piperidine can be monitored using UV-Vis spectrophotometry. The disappearance of the conjugated system in hept-3-en-2-one upon reaction leads to a decrease in its characteristic absorbance, allowing for kinetic analysis.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare stock solutions of heptenone isomers and piperidine in acetonitrile thermostat Thermostat cuvette holder in spectrophotometer (e.g., 20°C) prep_solutions->thermostat mix Mix isomer and piperidine solutions in cuvette thermostat->mix record Record absorbance change over time at λmax of conjugated isomer mix->record plot Plot ln(Absorbance) vs. time record->plot determine_k Determine pseudo-first-order rate constant (k') from the slope plot->determine_k calculate_k2 Calculate second-order rate constant (k₂) determine_k->calculate_k2

Figure 2: Experimental workflow for kinetic analysis.
  • Instrumentation: UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Procedure:

    • Prepare stock solutions of hept-3-en-2-one, hept-6-en-2-one, and piperidine in a suitable solvent (e.g., acetonitrile).

    • Determine the wavelength of maximum absorbance (λmax) for hept-3-en-2-one. Hept-6-en-2-one should show negligible absorbance at this wavelength.

    • For a kinetic run, place a solution of the heptenone isomer in a quartz cuvette and equilibrate to the desired temperature (e.g., 20°C) in the spectrophotometer.

    • Initiate the reaction by injecting a solution of piperidine (in large excess to ensure pseudo-first-order kinetics) into the cuvette and start recording the absorbance at λmax as a function of time.

    • Monitor the reaction until the absorbance value stabilizes, indicating the completion of the reaction.

    • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of the natural logarithm of the absorbance versus time.

    • The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of piperidine.

Conclusion

The conjugation of the carbon-carbon double bond with the carbonyl group in hept-3-en-2-one fundamentally alters its reactivity profile compared to the non-conjugated isomer, hept-6-en-2-one. This electronic delocalization renders the conjugated isomer significantly more susceptible to nucleophilic attack at the β-carbon via a Michael addition pathway. This well-established principle is critical in synthetic chemistry for the strategic formation of carbon-carbon and carbon-heteroatom bonds and is increasingly relevant in the design of targeted covalent therapeutics in drug development. The experimental protocols outlined provide a robust framework for the quantitative comparison of these and other related isomers.

References

Cross-Validation of Analytical Methods for 5-Hepten-2-one Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates like 5-Hepten-2-one is paramount in drug development and chemical synthesis. Ensuring the reliability and consistency of analytical methods through cross-validation is a critical step in this process. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, supported by model experimental data and detailed methodologies to aid in the selection and validation of the most suitable method for your specific needs.

Comparative Analysis of Analytical Techniques

The primary methods for determining the purity of a volatile ketone such as this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput. The choice of a primary method and a secondary method for cross-validation will depend on the specific requirements of the analysis, including the nature of potential impurities.

A critical aspect of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1] This involves assessing various parameters to ensure the reliability of the results.[2][3][4][5]

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound. These values are representative and should be established for any specific method through in-house validation studies.

ParameterGC-MSHPLC-UVqNMR
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.05 ng/mL1 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.2 ng/mL5 ng/mL0.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 5%< 3%< 2%
Specificity High (Mass Spec)ModerateHigh (Chemical Shift)
Sample Throughput HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for your specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 10°C/min.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To quantify the purity of this compound. While this compound has a weak chromophore, detection at a low wavelength is often feasible. For enhanced sensitivity and specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. The following is a method for the underivatized compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1200 series).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

Procedure:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[7][8] The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area of all detected components.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Internal Standard Selection: Choose a certified internal standard with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

    • A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for purity assessment.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion node_A Primary Method Development (e.g., GC-MS) node_C Method Validation (Linearity, LOD, LOQ, etc.) node_A->node_C node_B Secondary Method Development (e.g., HPLC) node_B->node_C node_D Analyze this compound Batches with Primary Method node_C->node_D node_E Analyze Same Batches with Secondary Method node_C->node_E node_F Statistical Comparison of Results (e.g., Bland-Altman plot) node_D->node_F node_E->node_F node_G Establish Acceptance Criteria for Method Agreement node_F->node_G node_H Conclusion on Method Interchangeability node_G->node_H cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity Validation Analytical Method Validation Accuracy Precision Specificity Linearity Range Robustness LOD/LOQ node_accuracy Spiked Sample Recovery Validation:p1->node_accuracy node_repeatability Repeatability (Intra-assay) Validation:p2->node_repeatability node_intermediate Intermediate Precision (Inter-assay) Validation:p2->node_intermediate node_reproducibility Reproducibility (Inter-laboratory) Validation:p2->node_reproducibility node_specificity Peak Purity Analysis (e.g., DAD, MS) Validation:p3->node_specificity

References

A Comparative Analysis of the Biological Activity of 5-Hepten-2-one and its Saturated Analogue, Heptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the unsaturated ketone, 5-Hepten-2-one, and its saturated counterpart, heptan-2-one. The presence of a carbon-carbon double bond in this compound introduces a site of reactivity that can significantly influence its biological profile compared to the fully saturated heptan-2-one. This document synthesizes available experimental data to highlight these differences in antimicrobial, antifungal, and insecticidal activities, providing a valuable resource for research and development in the fields of pharmacology and agriculture.

Executive Summary

The introduction of unsaturation in the carbon chain of this compound is predicted to enhance its biological activity relative to heptan-2-one. This is largely attributed to the electrophilic nature of the α,β-unsaturated ketone moiety, which can readily react with nucleophilic biomolecules such as proteins and DNA through Michael addition. While direct comparative studies are limited, the available data on related compounds suggest that this structural difference leads to variations in their potency and spectrum of activity. This guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and heptan-2-one. It is important to note that data for this compound is less prevalent in the literature compared to its saturated analogue and other related ketones like 6-methyl-5-hepten-2-one.

Table 1: Comparison of General Toxicity

CompoundOrganismRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
Heptan-2-one RatOral1670-2400 mg/kg[1][2]
MouseOral750 mg/kg[3]
RatInhalation (4h)>16.7 mg/L (LC50)[2]
This compound Data not available--

Table 2: Comparative Antimicrobial and Antifungal Activity

CompoundTarget OrganismActivity Metric (unit)ValueReference
Heptan-2-one Data not available--
This compound Data not available--
Related Unsaturated Ketone: 6-Methyl-5-hepten-2-oneAlternaria solaniEC50 (Vapor phase)10.88 µL[4]

Table 3: Comparative Insecticidal Activity

CompoundTarget OrganismActivity Metric (unit)ValueReference
Heptan-2-one Data not available--
This compound Data not available--
Related Unsaturated Ketone: 6-Methyl-5-hepten-2-onePimephales promelas (fathead minnow)LC50 (96h)85.7 mg/L[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the biological activities of this compound and its analogues.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Materials:

    • Test compounds (this compound, heptan-2-one) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in the microtiter plate wells containing the growth medium.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.

Insecticidal Activity: Contact Bioassay

This assay evaluates the toxicity of a compound to an insect upon direct contact.

  • Preparation of Materials:

    • Test compounds dissolved in a volatile solvent (e.g., acetone).

    • Glass vials or petri dishes.

    • Test insects (e.g., fruit flies, mosquitoes).

  • Procedure:

    • A known amount of the test compound solution is applied to the inner surface of the glass vial or petri dish.

    • The solvent is allowed to evaporate completely, leaving a thin film of the compound.

    • A known number of insects are introduced into the treated container.

    • Mortality is recorded at specified time intervals (e.g., 24, 48 hours).

    • A control group exposed to the solvent only is run in parallel.

    • The LC50 (lethal concentration for 50% of the population) can be calculated from dose-response data.[6]

Vapor Phase Antimicrobial Activity Assay

This method assesses the antimicrobial effect of volatile compounds.

  • Preparation of Materials:

    • Petri dishes with appropriate agar (B569324) medium inoculated with the test microorganism.

    • Sterile filter paper discs.

    • Test compounds.

  • Procedure:

    • A sterile filter paper disc is placed on the inside of the lid of the petri dish.

    • A specific volume of the volatile test compound is applied to the filter paper disc.

    • The petri dish is sealed to create a closed environment.

    • The plate is incubated, and the zone of inhibition on the agar is measured to determine the antimicrobial activity of the vapor.[7][8]

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of α,β-unsaturated ketones and a typical experimental workflow.

G Potential Mechanism of Action for α,β-Unsaturated Ketones cluster_0 Cellular Environment Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound) Nucleophilic_Biomolecule Nucleophilic Biomolecule (e.g., Protein, DNA) Unsaturated_Ketone->Nucleophilic_Biomolecule Michael Addition Michael_Adduct Michael Adduct Formation Nucleophilic_Biomolecule->Michael_Adduct Cellular_Dysfunction Cellular Dysfunction (e.g., Enzyme inhibition, DNA damage) Michael_Adduct->Cellular_Dysfunction Biological_Effect Biological Effect (Antimicrobial, Cytotoxic) Cellular_Dysfunction->Biological_Effect

Caption: Proposed mechanism of action for α,β-unsaturated ketones.

G Experimental Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Signaling Pathways

The presence of the α,β-unsaturated ketone structure in this compound suggests its potential to modulate specific signaling pathways through covalent modification of key regulatory proteins. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway , a critical regulator of cellular defense against oxidative stress.

α,β-Unsaturated ketones can act as electrophiles and react with cysteine residues on Keap1.[9][10] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of antioxidant and detoxification enzymes. This mechanism could contribute to the cytotoxic and antimicrobial effects of this compound.

In contrast, the saturated analogue, heptan-2-one, lacks this electrophilic center and is less likely to directly engage in this type of signaling pathway modulation. Its biological effects are more likely to be mediated through non-covalent interactions or other metabolic pathways.

Some aliphatic ketones have also been suggested to modulate the activity of GABA (gamma-aminobutyric acid) receptors , the primary inhibitory neurotransmitter receptors in the central nervous system.[11][12] This interaction could be relevant for understanding the potential neuroactive or insecticidal properties of these compounds. However, specific data on the interaction of this compound and heptan-2-one with GABA receptors is currently lacking.

G Nrf2 Signaling Pathway Activation by Unsaturated Ketones cluster_0 Cytoplasm cluster_1 Nucleus Unsaturated_Ketone α,β-Unsaturated Ketone Keap1 Keap1 Unsaturated_Ketone->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Gene_Expression Upregulation of Antioxidant Genes ARE->Gene_Expression

Caption: Nrf2 pathway activation.

References

Confirming the Structure of Synthetic 5-Hepten-2-one Using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural confirmation of synthetic molecules is a critical step in chemical research and drug development. For a molecule such as 5-Hepten-2-one, which contains multiple spin systems, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not be sufficient to resolve all proton and carbon signals unambiguously. Two-dimensional (2D) NMR techniques, however, provide a powerful suite of experiments to map out the complete covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei.

This guide provides a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural elucidation of this compound. It includes expected spectral data, detailed experimental protocols, and a logical workflow to guide researchers through the process of data acquisition and interpretation.

Predicted ¹H and ¹³C NMR Data for this compound

The first step in structural elucidation is the analysis of 1D ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for this compound in a standard solvent like CDCl₃. These values are based on known data for similar structures, such as trans-5-hepten-2-one, and general chemical shift principles for ketones and alkenes.[1][2]

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

PositionAtomPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1H₃~2.15s3H
3H₂~2.50t2H
4H₂~2.25m2H
5H~5.45m1H
6H~5.40m1H
7H₃~1.65d3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

PositionAtomPredicted Chemical Shift (δ, ppm)
1CH₃~30
2C=O~208
3CH₂~45
4CH₂~28
5CH~125
6CH~130
7CH₃~18

Comparison of 2D NMR Techniques for Structural Elucidation

2D NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions.[3] For this compound, COSY, HSQC, and HMBC experiments are essential for connecting the different fragments of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is invaluable for tracing out proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH).[5] It provides a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5] It is crucial for connecting spin systems separated by quaternary carbons or heteroatoms.

Table 3: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating AtomsExpected Key Cross-PeaksInsight Provided
COSY H-3H-4δ 2.50 ↔ δ 2.25Connects the ethyl ketone fragment.
H-4H-5δ 2.25 ↔ δ 5.45Links the aliphatic chain to the alkene.
H-5H-6δ 5.45 ↔ δ 5.40Confirms adjacent alkene protons.
H-6H-7δ 5.40 ↔ δ 1.65Confirms the terminal methyl group on the alkene.
HSQC H-1C-1δ 2.15 ↔ δ 30Assigns the methyl ketone carbon.
H-3C-3δ 2.50 ↔ δ 45Assigns the α-methylene carbon.
H-4C-4δ 2.25 ↔ δ 28Assigns the β-methylene carbon.
H-5C-5δ 5.45 ↔ δ 125Assigns the first alkene carbon.
H-6C-6δ 5.40 ↔ δ 130Assigns the second alkene carbon.
H-7C-7δ 1.65 ↔ δ 18Assigns the terminal methyl carbon.
HMBC H-1 (δ 2.15)C-2, C-3C-2 (~208), C-3 (~45)Confirms the methyl group is adjacent to the carbonyl and C-3.
H-3 (δ 2.50)C-1, C-2, C-4, C-5C-1 (~30), C-2 (~208), C-4 (~28), C-5 (~125)Connects the ketone fragment to the alkene system.
H-7 (δ 1.65)C-5, C-6C-5 (~125), C-6 (~130)Confirms the position of the terminal methyl group.

Experimental Workflow and Data Interpretation

The structural confirmation of this compound is achieved by systematically interpreting the data from each NMR experiment. The following diagram illustrates a typical workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation cluster_final Final Confirmation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Assign_Spin Assign Spin Systems (COSY) H1_NMR->Assign_Spin Link_HC Link ¹H to ¹³C (HSQC) C13_NMR->Link_HC COSY Acquire COSY HSQC Acquire HSQC COSY->Assign_Spin HMBC Acquire HMBC HSQC->Link_HC Connect_Frags Connect Fragments (HMBC) HMBC->Connect_Frags Assign_Spin->Connect_Frags Link_HC->Connect_Frags Structure Confirm Structure of This compound Connect_Frags->Structure

References

Unveiling the Aroma of Tomatoes: A Quantitative Comparison of 6-Methyl-5-hepten-2-one Across Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical composition of natural products is paramount. This guide provides an objective comparison of 6-methyl-5-hepten-2-one (B42903) content in various tomato cultivars, supported by experimental data. This volatile compound, a significant contributor to the characteristic aroma of tomatoes, is a product of carotenoid degradation and varies considerably among different varieties.

Recent studies have highlighted the diverse concentrations of this flavor compound, which can influence consumer preference and has potential applications in flavor and fragrance industries. The following sections detail the quantitative data, the experimental protocols for analysis, and the biosynthetic pathway of 6-methyl-5-hepten-2-one in tomatoes.

Quantitative Analysis of 6-Methyl-5-hepten-2-one in Tomato Cultivars

The concentration of 6-methyl-5-hepten-2-one, a key volatile compound, varies significantly among different tomato cultivars and is also influenced by the ripening stage and the specific tissue of the fruit.[1][2] This variation is crucial for breeding programs aimed at enhancing tomato flavor and for industries seeking natural sources of this aroma compound. The data presented below has been compiled from various studies employing gas chromatography-mass spectrometry for quantification.

Tomato Cultivar6-Methyl-5-hepten-2-one Content (Relative Abundance/Concentration)Reference
Turkish Traditional Cultivar (Red Stage)17.2% (relative proportion of total volatiles)[2]
Pink Tomato VarietiesHigher concentration than red tomato varieties (qualitative)
Long Storage Landraces (Sicily)22% - 46% (relative abundance of total volatiles)[3]
Various Cultivars (General Finding)Varied content between cultivars and different fruit tissues[1]

Note: The data presented is a compilation from multiple sources and methodologies may vary. Direct comparison of absolute values should be made with caution. "Relative Abundance/Concentration" indicates that in some studies, the exact ng/g was not provided, but rather a percentage of the total volatile compounds.

Experimental Protocols

The quantification of 6-methyl-5-hepten-2-one in tomatoes is predominantly achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[4][5] This method is highly sensitive and selective for volatile organic compounds.

Sample Preparation
  • Tomato fruits are washed and homogenized.

  • A specific weight of the homogenate (e.g., 5 grams) is placed into a sealed headspace vial.

  • An internal standard may be added for accurate quantification.

Headspace Solid-Phase Microextraction (HS-SPME)
  • The vial is incubated at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.[6]

  • An SPME fiber, coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

  • The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5MS).[5]

  • The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

  • Identification of 6-methyl-5-hepten-2-one is achieved by comparing its mass spectrum and retention time to that of a pure standard. Quantification is performed by integrating the peak area and comparing it to a calibration curve.

Biosynthesis of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one is not synthesized de novo in tomatoes but is rather a degradation product of carotenoids, primarily lycopene (B16060).[7][8] The biosynthetic pathway is an enzymatic process that occurs during fruit ripening.

The key precursor, lycopene, is a bright red carotenoid pigment responsible for the color of ripe tomatoes. The degradation of lycopene into various volatile compounds, including 6-methyl-5-hepten-2-one, is catalyzed by carotenoid cleavage dioxygenases (CCDs). This enzymatic cleavage breaks down the long-chain carotenoid molecule into smaller, more volatile fragments. The accumulation of lycopene during ripening directly influences the potential for the formation of these important aroma compounds.[7]

biosynthesis_pathway Lycopene Lycopene Apoplycopenals Apoplycopenals Lycopene->Apoplycopenals Carotenoid Cleavage Dioxygenases (CCDs) 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Apoplycopenals->6-Methyl-5-hepten-2-one Further Enzymatic /Chemical Reactions

Biosynthesis of 6-Methyl-5-hepten-2-one from Lycopene.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of 6-methyl-5-hepten-2-one in tomato cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Tomato_Cultivars Tomato_Cultivars Homogenization Homogenization Tomato_Cultivars->Homogenization Headspace_Vial Headspace_Vial Homogenization->Headspace_Vial Incubation Incubation Headspace_Vial->Incubation HS_SPME HS_SPME Incubation->HS_SPME GC_MS_Analysis GC_MS_Analysis HS_SPME->GC_MS_Analysis Desorption Data_Processing Data_Processing GC_MS_Analysis->Data_Processing Identification_Quantification Identification_Quantification Data_Processing->Identification_Quantification

Experimental Workflow for Quantification.

References

A Comparative Guide to the Synthesis of Key Insect Pheromones: Sulcatone and Frontalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of synthetic routes to two important insect pheromones: sulcatone (6-methyl-5-hepten-2-one) and frontalin (B1251666). While the initial topic of interest was 5-hepten-2-one, a thorough review of the scientific literature indicates that its isomer, 6-methyl-5-hepten-2-one (B42903) (sulcatone), is a more commonly utilized precursor and a significant pheromone in its own right. This guide compares various synthetic methodologies for sulcatone and frontalin, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in the selection of the most suitable synthesis strategy.

I. Synthesis of Sulcatone (6-Methyl-5-hepten-2-one)

Sulcatone is an aggregation pheromone for several species of ambrosia beetles. Various synthetic approaches have been developed, ranging from classic organic reactions to biocatalytic methods.

Synthesis MethodStarting Material(s)Key Reagents/CatalystYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Isoprene Method Isoprene, Acetone (B3395972)HCl, Phase-transfer catalyst (e.g., cetyl trimethylammonium bromide), NaOH~50% (up to 82.3% with optimization)[1]RacemicReadily available and inexpensive starting materials.Multi-step process, moderate yields.[1]
Wittig Reaction Acetone, 4-methyl-3-pentenyl bromideTriphenylphosphine (B44618), n-ButyllithiumNot specified in reviewed literatureRacemicForms C-C double bond with high regioselectivity.Stoichiometric use of phosphonium (B103445) ylide, generation of triphenylphosphine oxide byproduct.[1]
Grignard Reaction Methylmagnesium bromide, 4-methyl-3-pentenoyl chlorideMagnesium, Methyl bromideNot specified in reviewed literatureRacemicEffective for C-C bond formation.Requires strictly anhydrous conditions.[1]
Biocatalytic Method GeraniolPenicillium digitatumVariablePotentially highEnvironmentally friendly, high selectivity.Longer reaction times, potentially difficult to scale up.[1]

1. Wittig Reaction for Sulcatone Synthesis

This protocol is based on the general principles of the Wittig reaction.

  • Step 1: Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and anhydrous diethyl ether.

    • Add 4-methyl-3-pentenyl bromide (1.0 eq) to the stirred suspension.

    • Heat the mixture to reflux for 24 hours to form the phosphonium salt.

    • Cool the reaction mixture to room temperature and filter the white precipitate of the phosphonium salt. Wash the salt with anhydrous diethyl ether and dry under vacuum.

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

    • Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of the orange-red ylide is observed.

  • Step 2: Reaction with Acetone:

    • To the ylide solution at -78 °C, add a solution of dry acetone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford sulcatone.[1]

2. Grignard Reaction for Sulcatone Synthesis

This protocol is based on the general principles of the Grignard reaction.

  • Step 1: Preparation of Methylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle heating.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Step 2: Reaction with 4-Methyl-3-pentenoyl chloride:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 4-methyl-3-pentenoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by distillation to yield sulcatone.[1]

Sulcatone_Synthesis_Pathways cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction cluster_biocatalytic Biocatalytic Method Acetone Acetone Sulcatone_W Sulcatone Acetone->Sulcatone_W 4-methyl-3-pentenyl bromide 4-methyl-3-pentenyl bromide Phosphonium Ylide Phosphonium Ylide 4-methyl-3-pentenyl bromide->Phosphonium Ylide 1. PPh3 2. n-BuLi Phosphonium Ylide->Sulcatone_W Methylmagnesium bromide Methylmagnesium bromide Sulcatone_G Sulcatone Methylmagnesium bromide->Sulcatone_G 4-methyl-3-pentenoyl chloride 4-methyl-3-pentenoyl chloride 4-methyl-3-pentenoyl chloride->Sulcatone_G Geraniol Geraniol Sulcatone_B Sulcatone Geraniol->Sulcatone_B Penicillium digitatum

Caption: Synthetic pathways to Sulcatone.

II. Synthesis of Frontalin

Frontalin is an aggregation pheromone of bark beetles of the genus Dendroctonus. Its synthesis often involves the construction of a bicyclic ketal system, with stereochemistry playing a crucial role in its biological activity.

Synthesis MethodStarting Material(s)Key Reagents/CatalystYield (%)StereoselectivityKey AdvantagesKey Disadvantages
Sharpless Asymmetric Epoxidation (E)-2-Methyl-2,6-heptadiene-1-olTi(OiPr)₄, Diethyl tartrate (DET), t-BuOOH~50 (overall)≥ 90% eeHigh enantioselectivity, versatile.[2][3]Requires an allylic alcohol starting material.
Acid-Catalyzed Cyclization 6-Methyl-6-hepten-2-one (B88235)m-CPBA, Acid catalyst (e.g., H₂SO₄)Not specified in reviewed literatureRacemicUtilizes a readily available precursor.Lack of stereocontrol.

1. Sharpless Asymmetric Epoxidation Route to Frontalin

This protocol is based on the work of Johnston and Oehlschlager.[2]

  • Step 1: Asymmetric Epoxidation of (E)-2-Methyl-2,6-heptadiene-1-ol:

    • To a stirred solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in dry dichloromethane (B109758) at -20 °C under a nitrogen atmosphere, add a solution of (E)-2-methyl-2,6-heptadiene-1-ol (1.0 eq) in dichloromethane.

    • After stirring for 30 minutes, add a solution of tert-butyl hydroperoxide (2.0 eq) in toluene (B28343) dropwise.

    • Maintain the reaction at -20 °C for 48 hours.

    • Quench the reaction with water and warm to room temperature.

    • Work up the reaction by adding a 10% aqueous solution of NaOH, separating the organic layer, and extracting the aqueous layer with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude epoxy alcohol is purified by column chromatography.

  • Step 2: Conversion to Frontalin:

    • The resulting chiral epoxy alcohol is then converted to frontalin through a series of steps including oxidation of the terminal olefin and subsequent acid-catalyzed cyclization.

2. Acid-Catalyzed Cyclization of 6,7-Epoxy-6-methylheptan-2-one

This protocol is based on the general principle of acid-catalyzed epoxide ring-opening and cyclization.

  • Step 1: Epoxidation of 6-Methyl-6-hepten-2-one:

    • To a solution of 6-methyl-6-hepten-2-one (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portionwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude epoxide, 6,7-epoxy-6-methylheptan-2-one.

  • Step 2: Acid-Catalyzed Cyclization:

    • Dissolve the crude epoxide in a suitable solvent such as diethyl ether.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • The crude frontalin is purified by distillation or column chromatography.

Frontalin_Synthesis_Pathways cluster_sharpless Sharpless Asymmetric Epoxidation cluster_cyclization Acid-Catalyzed Cyclization Diene_Alcohol (E)-2-Methyl-2,6- heptadiene-1-ol Chiral_Epoxide Chiral Epoxy Alcohol Diene_Alcohol->Chiral_Epoxide Ti(OiPr)4, DET, t-BuOOH Frontalin_S Frontalin Chiral_Epoxide->Frontalin_S Multi-step conversion Heptenone 6-Methyl-6-hepten-2-one Epoxide 6,7-Epoxy-6-methylheptan-2-one Heptenone->Epoxide m-CPBA Frontalin_C Frontalin Epoxide->Frontalin_C H+ catalyst

Caption: Synthetic pathways to Frontalin.

Conclusion

The synthesis of insect pheromones is a critical area of research for the development of environmentally benign pest management strategies. This guide has provided a comparative overview of synthetic routes to sulcatone and frontalin, highlighting the diversity of approaches available to synthetic chemists. The choice of a particular synthetic route will depend on a variety of factors, including the desired stereochemistry, scalability, cost of starting materials, and environmental impact. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field.

References

A Comparative Guide to Catalysts for the Isomerization of Methyl Heptenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of methyl heptenone isomers is a critical transformation in the synthesis of various high-value compounds, including fragrances, flavors, and pharmaceutical intermediates. The conversion of the less conjugated 6-methyl-6-hepten-2-one (B88235) to the more stable and commercially significant 6-methyl-5-hepten-2-one (B42903) is of particular industrial importance. This guide provides a comparative overview of different catalytic systems employed for this isomerization, presenting available experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

Catalyst SystemSubstrateProductReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
Strong Acid
p-Toluenesulfonic Acid6-Methyl-6-hepten-2-one6-Methyl-5-hepten-2-one100-300°CNot SpecifiedNot Specified~95[1][2]
Transition Metal Catalysts
Palladium and Carbonyl Ironα-Methylheptenone6-Methyl-5-hepten-2-oneHeatedNot SpecifiedNot SpecifiedNot Specified[3]
Other Catalytic Systems
Amino AcidsCitral (related compound)6-Methyl-5-hepten-2-oneAlkaline conditionsNot SpecifiedNot SpecifiedNot Specified[4]

Note: The data presented above is compiled from various sources and may not represent a direct comparison under identical experimental conditions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a representative protocol for the isomerization of 6-methyl-6-hepten-2-one using a strong acid catalyst, based on available literature.

Isomerization using p-Toluenesulfonic Acid

This procedure outlines the general steps for the acid-catalyzed isomerization of 6-methyl-6-hepten-2-one.

Materials:

  • 6-Methyl-6-hepten-2-one

  • p-Toluenesulfonic acid (catalyst)

  • High-pressure reactor

  • Distillation apparatus

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reaction Setup: A high-pressure reactor is charged with 6-methyl-6-hepten-2-one.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (typically 0.001 to 0.5 weight percent of the starting material) is added to the reactor.[1][2]

  • Reaction Conditions: The reactor is sealed and heated to a temperature between 100°C and 300°C. The pressure is maintained at or above the vapor pressure of the reaction mixture.[1][2]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of the starting material and the formation of the desired product.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The crude product is then purified by distillation to isolate the 6-methyl-5-hepten-2-one.[1]

  • Characterization: The identity and purity of the final product are confirmed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic isomerization of methyl heptenone.

Isomerization_Workflow cluster_prep Reaction Preparation cluster_reaction Isomerization Reaction cluster_purification Product Isolation Reactant 6-Methyl-6-hepten-2-one Reactor High-Pressure Reactor Reactant->Reactor Catalyst Catalyst (e.g., p-TSA) Catalyst->Reactor Heating Heating (100-300°C) Reactor->Heating Sealing Monitoring Reaction Monitoring (GC-MS) Heating->Monitoring Sampling Cooling Cooling Heating->Cooling Reaction Completion Monitoring->Heating Feedback Distillation Distillation Cooling->Distillation Product 6-Methyl-5-hepten-2-one Distillation->Product

References

A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for Volatile Ketone Extraction from Botanical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of volatile ketones in botanical samples is crucial for understanding plant biochemistry, developing new pharmaceuticals, and ensuring the quality of natural products. The choice of extraction method significantly impacts the qualitative and quantitative results of this analysis. This guide provides a detailed comparison of two widely used techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), offering insights into their principles, performance, and practical applications for the extraction of volatile ketones from botanical matrices.

Principles of Extraction Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique.[1] It utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to the headspace of a sample or directly immersed in a liquid sample, volatile and semi-volatile compounds, including ketones, partition between the sample matrix and the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

Liquid-Liquid Extraction (LLE) is a conventional extraction method based on the differential solubility of compounds between two immiscible liquid phases. In the context of botanical samples, the plant material is typically homogenized in a solvent that is immiscible with another solvent used for extraction. The volatile ketones partition into the extraction solvent based on their affinity for it. After separation of the two phases, the extraction solvent containing the analytes is concentrated and analyzed, usually by GC.

Quantitative Performance Comparison

Direct quantitative comparisons of SPME and traditional LLE for a wide range of volatile ketones in botanical samples are limited in the literature. However, data from a comparative study on the extraction of the volatile ketone β-damascenone using SPME and a miniaturized form of LLE, Dispersive Liquid-Liquid Microextraction (DLLME), provides valuable insights into the relative performance of these techniques.[2]

ParameterSolid-Phase Microextraction (SPME)Dispersive Liquid-Liquid Microextraction (DLLME)
Recovery ~80% (for β-damascenone following steam distillation and SPE)[2]80-120% (for a range of 36 analytes including β-damascenone)[2]
Limit of Detection (LOD) 1.10 - 1.57 µg/L (for norisoprenoids)Not explicitly reported for β-damascenone[2]
Precision (RSD) 3% (following steam distillation and SPE)[2]< 10.3% (intra- and inter-day measurements)[2]
Solvent Consumption NoneLow (microliter to milliliter range)
Sample Preparation Time Short (equilibrium-based)Short
Automation Potential HighModerate
Matrix Effects Can be significantCan be significant, but may be mitigated by solvent choice
Cost Higher initial investment for fibers and holderLower initial investment

Note: The data presented for DLLME is part of a broader validation for multiple aroma compounds and may not be fully representative of traditional LLE performance for all volatile ketones.[2]

Experimental Protocols

Solid-Phase Microextraction (SPME) Protocol for Volatile Ketones

This protocol outlines a general procedure for the headspace SPME (HS-SPME) of volatile ketones from botanical samples followed by GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range volatiles)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • Heating block or water bath with agitation

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the fresh or dried botanical sample (e.g., 0.1-1.0 g) into a headspace vial.

    • For enhanced release of volatiles, the sample can be gently crushed or powdered.

    • Optionally, add a small amount of deionized water or a salt solution to the vial to improve the partitioning of volatiles into the headspace.

  • Extraction:

    • Seal the vial with the septum cap.

    • Place the vial in the heating block and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

    • Insert the SPME fiber through the septum and expose it to the headspace above the sample for a predetermined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a few minutes.

    • The separated ketones are then detected and identified by the mass spectrometer.

Liquid-Liquid Extraction (LLE) Protocol for Volatile Ketones

This protocol provides a general procedure for the LLE of volatile ketones from botanical samples.

Materials:

  • Homogenizer or blender

  • Extraction solvent (e.g., dichloromethane, diethyl ether, or hexane)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh a representative amount of the botanical sample (e.g., 5-10 g).

    • Homogenize the sample with a suitable amount of water or buffer solution to create a slurry.

  • Extraction:

    • Transfer the slurry to a separatory funnel.

    • Add a measured volume of the extraction solvent to the separatory funnel.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and partitioning of the ketones into the organic solvent.

    • Allow the layers to separate.

  • Separation and Drying:

    • Drain the lower organic layer (if using a denser solvent like dichloromethane) or the upper organic layer (if using a less dense solvent like diethyl ether) into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh portions of the extraction solvent two to three times to maximize recovery.

    • Combine all organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration and Analysis:

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator under reduced pressure and gentle heating.

    • Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Methodological Workflows

SPME_vs_LLE_Workflow cluster_SPME SPME Workflow cluster_LLE LLE Workflow spme_start Sample Preparation spme_equilibrate Equilibration in Vial spme_start->spme_equilibrate spme_extract Headspace Extraction with Fiber spme_equilibrate->spme_extract spme_desorb Thermal Desorption in GC spme_extract->spme_desorb spme_analyze GC-MS Analysis spme_desorb->spme_analyze lle_start Sample Homogenization lle_extract Solvent Extraction lle_start->lle_extract lle_separate Phase Separation lle_extract->lle_separate lle_dry Drying of Organic Phase lle_separate->lle_dry lle_concentrate Solvent Evaporation lle_dry->lle_concentrate lle_analyze GC-MS Analysis lle_concentrate->lle_analyze

Caption: Comparative workflow of SPME and LLE for volatile ketone extraction.

Discussion and Recommendations

SPME offers several advantages, including being a solvent-free, fast, and highly automatable technique, which is beneficial for high-throughput screening.[3] The choice of fiber coating allows for some selectivity in the extraction process. However, SPME is an equilibrium-based technique, and factors such as temperature, extraction time, and sample matrix can significantly influence the results.[4] Fiber degradation and cost can also be considerations.

LLE is a well-established and robust technique that can provide high recovery rates. It is generally less susceptible to matrix effects compared to SPME. However, traditional LLE is often more time-consuming, requires larger volumes of organic solvents, and is less amenable to automation. The multi-step process also introduces a higher risk of analyte loss and contamination.

The choice between SPME and LLE for the extraction of volatile ketones from botanical samples depends on the specific research goals and available resources.

  • SPME is recommended for:

    • Rapid screening of a large number of samples.

    • When solvent-free methods are preferred.

    • For the analysis of thermally stable, volatile, and semi-volatile ketones.

  • LLE is a suitable choice for:

    • Comprehensive extraction of a wide range of volatile ketones with high recovery.

    • When higher sample amounts are available.

    • When the target ketones are present at very low concentrations and a concentration step is necessary.

For optimal results, it is crucial to validate the chosen method for the specific botanical matrix and target ketones of interest. This includes optimizing parameters such as SPME fiber type, extraction time and temperature, or LLE solvent and extraction conditions to ensure accurate and reliable quantification.

References

Differentiating Positional Isomers of Heptenone via Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric compounds is a critical task in chemical analysis, particularly within the realms of drug discovery and metabolomics. Positional isomers, which share the same molecular formula but differ in the location of functional groups, often exhibit distinct biological activities. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for differentiating such isomers through the analysis of their unique fragmentation patterns upon electron ionization. This guide provides a comparative analysis of the mass spectral fragmentation patterns of various positional isomers of heptenone (C₇H₁₂O), offering insights into how the positions of the carbonyl group and the carbon-carbon double bond influence ion formation.

Key Fragmentation Pathways in Heptenone Isomers

The fragmentation of aliphatic ketones and unsaturated ketones in electron ionization mass spectrometry is primarily governed by two key mechanisms: alpha-cleavage and the McLafferty rearrangement. The position of the carbonyl group and the double bond within the heptenone molecule dictates which of these pathways predominates and the characteristic fragment ions that are produced.

  • Alpha-Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the fragment containing the carbonyl group, forming a stable acylium ion. The position of the carbonyl group directly influences the masses of the resulting acylium ions, providing a clear method for differentiation.

  • McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group. It involves the transfer of this hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene molecule and a resonance-stabilized enol radical cation. The presence and mass of the McLafferty rearrangement product are highly indicative of the carbonyl group's position.

The interplay between these fragmentation pathways for different heptenone isomers is summarized in the subsequent sections.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of various heptenone positional isomers. The relative abundance of these ions provides a fingerprint for each isomer, enabling their differentiation.

IsomerMolecular Ion (m/z 112) Relative Abundance (%)Key Fragment Ions (m/z) and their Relative Abundance (%)Predominant Fragmentation Pathways
1-Hepten-3-one ~1555 (100%), 83 (40%), 41 (35%), 27 (30%)Allylic cleavage, Alpha-cleavage
3-Hepten-2-one ~1043 (100%), 69 (40%), 55 (30%), 27 (25%)Alpha-cleavage, Allylic cleavage
5-Hepten-2-one ~543 (100%), 58 (50%), 71 (20%), 55 (15%)Alpha-cleavage, McLafferty rearrangement
6-Hepten-2-one ~843 (100%), 58 (60%), 41 (50%), 71 (30%)Alpha-cleavage, McLafferty rearrangement
2-Hepten-4-one Data not fully available43, 69, 83 (Prominent peaks)Alpha-cleavage
6-Hepten-3-one Data not fully available57, 83 (Prominent peaks)Alpha-cleavage

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation mechanisms for a representative heptenone isomer, this compound.

Alpha-Cleavage of this compound cluster_products1 Products 1 cluster_products2 Products 2 mol This compound (m/z 112) frag1 [CH3CO]+ Acylium Ion (m/z 43) mol->frag1 α-cleavage frag2 [C5H9]+ Radical frag3 [CH3COCH2CH2CH=CHCH3]+• frag4 [C6H9O]+ Acylium Ion (m/z 97) mol->frag4 α-cleavage frag5 [CH3]• Radical

Caption: Alpha-cleavage pathways for this compound.

McLafferty Rearrangement of this compound cluster_products Products mol This compound (m/z 112) ts Six-membered Transition State mol->ts γ-H transfer frag1 Enol Radical Cation (m/z 58) ts->frag1 β-cleavage frag2 Propene (Neutral Loss)

Caption: McLafferty rearrangement pathway for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Heptenone Isomers

A standard protocol for the analysis of volatile ketones like heptenone isomers using GC-MS is outlined below. This protocol is a composite of established methods for volatile organic compounds.

1. Sample Preparation:

  • Samples containing heptenone isomers are typically diluted in a volatile solvent such as dichloromethane (B109758) or hexane.

  • For trace analysis, headspace solid-phase microextraction (SPME) can be employed to concentrate the analytes from the sample matrix.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column is suitable for separating the isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min.

    • Final hold: Maintain 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: Full scan mode.

Conclusion

The positional isomers of heptenone can be effectively differentiated using electron ionization mass spectrometry. The fragmentation patterns, dictated by the relative positions of the carbonyl group and the double bond, provide unique fingerprints for each isomer. Alpha-cleavage and McLafferty rearrangement are the primary fragmentation pathways, and the resulting characteristic ions, as summarized in this guide, allow for unambiguous identification. The provided experimental protocol serves as a robust starting point for the GC-MS analysis of these and other volatile unsaturated ketones, aiding researchers in their structural elucidation endeavors.

A Comparative Cost-Benefit Analysis of Industrial Methyl Heptenone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Methyl heptenone, a key intermediate in the production of fragrances, flavors, and vitamins, is synthesized through various industrial methods. The choice of a particular synthetic route is often a trade-off between raw material costs, reaction efficiency, energy consumption, and environmental impact. This guide provides a detailed comparison of the most common industrial synthesis methods for methyl heptenone, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their process selection.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for different industrial synthesis methods of methyl heptenone, providing a basis for a cost-benefit analysis.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
From Acetylene (B1199291) and Acetone (B3395972) Acetylene, Acetone, Alkyl Acetoacetate (B1235776)Alkaline catalyst, Lindlar catalystMulti-step processModerateHighWell-established routeMulti-stage process, stringent safety requirements for acetylene and diketene, poor atom economy[1][2]
From Isobutylene, Acetone, and Formaldehyde (B43269) Isobutylene, Acetone, FormaldehydePalladium and carbonyl iron catalyst310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)ModerateShort synthetic routeHarsh reaction conditions (high temperature and pressure), high apparatus costs, low selectivity (40-50%), difficult purification[3][4]
From Isoprene (B109036) (via Isopentenyl Chloride) Isoprene, Acetone, HClPhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH60–61°C, 3 h65% (based on isopentenyl chloride)≥ 98.5%Readily available and low-cost isoprene, mild reaction conditionsUse of chlorinated intermediates, generation of salt waste, catalyst recycling can be challenging[1][4][5][6]
Carroll Rearrangement Methyl Butenol (B1619263), Methyl AcetoacetateAluminum isopropoxide / diethanolamine (B148213) composite catalyst140–160°C, 5-12 hHighHighHigh yield and purity, suppresses side reactions-
From Isopentenol (B1216264) Isopentenol, Acetone, Concentrated HClCatalyst A (e.g., metal chloride), Catalyst B (e.g., NaOH)40-70°C, 1-10 h (chlorination); Condensation step85.4% (isolated yield)98%Readily available and low-cost isopentenol, high yield, avoids isomerizationUse of concentrated HCl
Aldol (B89426) Condensation Isovaleraldehyde (B47997), AcetoneAqueous alkali (e.g., NaOH), Hydrogenation catalyst (e.g., Pd/C)Moderate temperatures35-40% (for the aldol condensate)ModerateInexpensive materials, mild conditionsLow yield for the aldol condensation step, potential for side reactions
From Mesityl Oxide Mesityl Oxide, Prenyl ChlorideSolid alkali metal hydroxide (B78521), Nitrogen compound catalyst-20° to 150°C85.4% (true yield)-Commercially attractive route from acetoneMulti-step process with by-product formation

Experimental Protocols

Detailed methodologies for the key industrial synthesis routes of methyl heptenone are outlined below.

Synthesis from Isoprene (via Isopentenyl Chloride) and Acetone

This method involves the hydrochlorination of isoprene to form isopentenyl chloride, followed by a phase-transfer catalyzed condensation with acetone.

Step 1: Synthesis of Isopentenyl Chloride Isoprene is reacted with gaseous hydrogen chloride in the presence of a copper(I) halide catalyst. This reaction yields an isomeric mixture of allyl chlorides, primarily 1-chloro-3-methyl-2-butene (B146958) and 3-chloro-3-methyl-1-butene.

Step 2: Condensation with Acetone The resulting isopentenyl chloride mixture is reacted with acetone in a two-phase system using an aqueous sodium hydroxide solution and a phase-transfer catalyst, such as benzyltriethylammonium chloride.

  • Reaction Setup: A stirred reactor is charged with acetone, the isopentenyl chloride mixture, and the phase-transfer catalyst (e.g., 0.4% by weight of isopentenyl chloride).

  • Reaction Conditions: An aqueous solution of sodium hydroxide (48-51%) is added to the reactor. The reaction is typically carried out at a temperature of 60–61°C for approximately 3 hours with vigorous stirring. The mass ratio of isopentenyl chloride to acetone to NaOH solution is approximately 1:3.9:6.5.[4][5]

  • Work-up: After the reaction is complete, the organic phase is separated, washed with water to remove the catalyst and any remaining base, and then distilled to yield 6-methyl-5-hepten-2-one.

Synthesis from Isobutylene, Acetone, and Formaldehyde

This one-pot synthesis involves the reaction of isobutylene, acetone, and formaldehyde under high pressure and temperature.

  • Reaction Setup: A high-pressure autoclave is charged with isobutylene, acetone, and formaldehyde.

  • Reaction Conditions: The reaction is conducted at a temperature of 310–320°C and a pressure of 30 MPa.[4] The molar ratio of isobutylene:acetone:formaldehyde is typically 5:4:1, with a residence time of 115 hours.[4]

  • Work-up: The resulting product mixture, which contains α-methylheptenone, is then subjected to isomerization to yield the desired 6-methyl-5-hepten-2-one. This is typically achieved by heating in the presence of a palladium and carbonyl iron catalyst.[4] The final product is purified by distillation.

Carroll Rearrangement: Synthesis from Methyl Butenol and Methyl Acetoacetate

This method utilizes the Carroll rearrangement of the ester formed from methyl butenol and methyl acetoacetate.

  • Reaction Setup: A reactor equipped with a distillation column is charged with methyl butenol and methyl acetoacetate.

  • Catalyst: An aluminum isopropoxide/diethanolamine composite catalyst is used. The amount of aluminum isopropoxide is typically 1-4% of the weight of methyl acetoacetate, with a molar ratio of diethanolamine to aluminum isopropoxide of (0.1-0.5):1.

  • Reaction Conditions: The reaction is carried out at a temperature of 140-160°C for 5 to 12 hours. The molar ratio of methyl butenol to methyl acetoacetate is in the range of (1.1-2.0):1.

  • Work-up: The reaction proceeds via a catalytic transesterification and subsequent Carroll rearrangement. The product, high-purity methyl heptenone, is continuously removed by distillation to drive the equilibrium and minimize side reactions.

Synthesis from Isopentenol and Acetone

This efficient method involves the chlorination of isopentenol followed by condensation with acetone.

Step 1: Chlorination of Isopentenol

  • Reaction Setup: A reactor is charged with isopentenol and a catalyst (e.g., zinc chloride). Concentrated hydrochloric acid is then added.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 40-70°C for 1-10 hours.[3]

  • Work-up: After the reaction, the phases are separated, and the organic phase is washed and distilled to obtain a chlorinated mixture of 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene.[3]

Step 2: Condensation with Acetone

  • Reaction Setup: The chlorinated mixture is directly reacted with acetone in the presence of a base, such as sodium hydroxide.

  • Reaction Conditions: This condensation reaction yields a single product, methyl heptenone.[3]

  • Work-up: The product is isolated and purified by distillation, achieving a purity of 98% and an isolated yield of 85.4%.[3]

Visualization of Synthesis Pathways and Cost-Benefit Factors

The following diagrams illustrate the logical relationships between the different synthesis methods and their key cost-benefit factors.

Synthesis_Methods cluster_raw_materials Raw Materials cluster_synthesis_methods Synthesis Methods cluster_cost_benefit Cost-Benefit Factors Acetylene Acetylene Method1 Acetylene & Acetone Acetylene->Method1 Acetone Acetone Acetone->Method1 Method2 Isobutylene, Acetone & Formaldehyde Acetone->Method2 Method3 Isoprene Acetone->Method3 Method5 Isopentenol Acetone->Method5 Method6 Aldol Condensation Acetone->Method6 Isobutylene Isobutylene Isobutylene->Method2 Formaldehyde Formaldehyde Formaldehyde->Method2 Isoprene Isoprene Isoprene->Method3 Isopentenol Isopentenol Isopentenol->Method5 Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Method6 Methyl_Butenol Methyl Butenol Method4 Carroll Rearrangement Methyl_Butenol->Method4 Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Method4 Mesityl_Oxide Mesityl Oxide Method7 Mesityl Oxide Mesityl_Oxide->Method7 Cost Cost Method1->Cost High Yield Yield Method1->Yield Moderate Safety Safety Method1->Safety Low Environmental_Impact Environmental Impact Method1->Environmental_Impact High Method2->Cost High (Apparatus) Method2->Yield Low Method2->Safety Moderate Method2->Environmental_Impact Moderate Method3->Cost Low (Raw Material) Method3->Yield Good Method3->Safety Moderate Method3->Environmental_Impact Moderate (Salt Waste) Method4->Cost Moderate Method4->Yield High Method4->Safety High Method4->Environmental_Impact Low Method5->Cost Low (Raw Material) Method5->Yield High Method5->Safety Moderate Method5->Environmental_Impact Moderate (HCl) Method6->Cost Low (Raw Material) Method6->Yield Low Method6->Safety High Method6->Environmental_Impact Low Method7->Cost Moderate Method7->Yield High Method7->Safety Moderate Method7->Environmental_Impact Moderate

Caption: Overview of methyl heptenone synthesis pathways and their cost-benefit analysis.

Experimental_Workflow_Isoprene Start Start: Isoprene & Acetone Step1 Hydrochlorination (Isoprene + HCl) Start->Step1 Intermediate Isopentenyl Chloride Step1->Intermediate Step2 Phase-Transfer Catalyzed Condensation with Acetone Intermediate->Step2 Workup Phase Separation, Washing, Distillation Step2->Workup End End: Methyl Heptenone Workup->End

Caption: Experimental workflow for the synthesis of methyl heptenone from isoprene.

Conclusion

The industrial synthesis of methyl heptenone can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.

  • The acetylene and acetone route is a well-established but multi-step process with significant safety concerns and poor atom economy.[1][2]

  • The isobutylene, acetone, and formaldehyde method offers a shorter route but requires harsh reaction conditions and expensive equipment, and suffers from low selectivity.[3][4]

  • The isoprene-based synthesis is economically attractive due to the low cost of isoprene and mild reaction conditions, although it involves chlorinated intermediates and generates salt waste.[1][4]

  • The Carroll rearrangement provides high yields and purity with suppressed side reactions.

  • Synthesis from isopentenol is a highly efficient method with high yields and purity, utilizing readily available starting materials.[3]

  • The aldol condensation of isovaleraldehyde and acetone uses inexpensive raw materials and mild conditions but results in low yields for the initial condensation step.

  • The route from mesityl oxide is a commercially viable option starting from acetone, though it involves multiple steps and by-product formation.

Ultimately, the optimal synthesis method will depend on the specific priorities of the manufacturer, including raw material availability and cost, capital investment capabilities, and environmental regulations. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of the Antioxidant Capacity of 6-Methyl-5-hepten-2-one and Other Natural Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of 6-methyl-5-hepten-2-one (B42903), also known as sulcatone, against other naturally occurring ketones such as raspberry ketone, menthone, and carvone. The information is compiled from various studies to offer insights into their relative antioxidant potential, supported by available experimental data and detailed methodologies.

Introduction to Ketones as Antioxidants

While traditionally recognized for their roles in flavor, fragrance, and metabolism, certain ketones have demonstrated notable antioxidant properties. This has spurred interest in their potential applications in mitigating oxidative stress-related conditions. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. Natural ketones, with their diverse chemical structures, present a promising area of research for novel antioxidant agents.

Comparative Antioxidant Capacity

Direct comparative studies on the antioxidant capacity of 6-methyl-5-hepten-2-one against a broad spectrum of natural ketones are limited. However, existing research provides valuable insights into their individual antioxidant activities. The following table summarizes available quantitative data from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity.

Ketone Chemical Structure DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (Value) ORAC Assay (Value) Source
6-Methyl-5-hepten-2-one (Sulcatone) C₈H₁₄OData not availableData not availableData not availableData not available[1][2]
Raspberry Ketone C₁₀H₁₂O₂~70% activity compared to BHA and tocopherolData not availableData not availableData not available[3][4]
Menthone C₁₀H₁₈OData not availableData not availableData not availableData not available
Carvone C₁₀H₁₄OData not availableData not availableData not availableData not available[5]

It is crucial to note that the data presented is sourced from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Raspberry ketone has been shown to exhibit antioxidant properties by increasing total antioxidant capacity (TAC), upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and improving lipid peroxidation[3].

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7][8][9][10]

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.[6]

  • Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample (or standard antioxidant like ascorbic acid) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11][12][13][14][15]

Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[11]

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11][12]

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Reaction: Add a small volume of the test sample or standard (e.g., Trolox) to the ABTS•+ working solution.[11]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[11]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16][17][18][19][20]

Principle: In an acidic medium, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[18]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[16]

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.[16]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[16]

  • Measurement: Measure the absorbance of the colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21][22][23][24][25]

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[23][25]

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a solution of the peroxyl radical generator (AAPH).[22][23]

  • Reaction Mixture: In a microplate, add the fluorescent probe solution, followed by the sample or a standard antioxidant (e.g., Trolox).[21][22]

  • Incubation: Incubate the plate at 37°C for a predetermined time.[21][22]

  • Initiation of Reaction: Add the AAPH solution to initiate the oxidation reaction.[21][22]

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over a period of time.[24]

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is then determined from a standard curve of Trolox and is expressed as Trolox equivalents.[25]

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway

A key mechanism by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[26][27][28][29][30] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[28] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[26][27]

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

General Experimental Workflow for Antioxidant Capacity Assays

The in vitro assessment of antioxidant capacity typically follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Sample Preparation (Extraction, Dilution) C Reaction Incubation (Sample + Reagent) A->C B Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagent) B->C D Spectrophotometric Measurement (Absorbance/Fluorescence) C->D E Calculation of % Inhibition or Scavenging Activity D->E F Determination of IC50 or Trolox Equivalents E->F

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Conclusion

This guide provides a comparative framework for understanding the antioxidant capacity of 6-methyl-5-hepten-2-one in the context of other natural ketones. While direct quantitative comparisons for sulcatone are currently lacking in the scientific literature, its demonstrated in vivo antioxidant effects suggest it is a compound of interest for further investigation. The detailed protocols for standard antioxidant assays provided herein serve as a valuable resource for researchers aiming to conduct their own comparative studies. Future research should focus on direct, head-to-head comparisons of these ketones using standardized methodologies to provide a clearer picture of their relative antioxidant potencies.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hepten-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Hepten-2-one, ensuring the safety of personnel and compliance with regulatory standards. Due to its likely classification as a hazardous chemical waste, adherence to these protocols is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for the closely related and structurally similar compound, 6-Methyl-5-hepten-2-one, this chemical is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[2]

Hazard Classification and Waste Identification

Proper disposal begins with accurate hazard classification. Ketones, as a class of organic compounds, are generally categorized as ignitable hazardous waste.[4] Therefore, this compound waste must not be disposed of via standard laboratory drains or in regular trash. It is to be treated as hazardous chemical waste.

Key Hazard Information (Inferred from 6-Methyl-5-hepten-2-one):

Hazard CategoryClassificationPrecautionary Statements
Physical Hazard Flammable liquid and vapor.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1][2]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2]Avoid release to the environment.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic and compliant manner.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams, particularly non-hazardous waste.[5]

  • Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

2. Waste Collection and Containerization:

  • Collect the this compound waste in a designated, properly labeled, and leak-proof container.[7] The container must be compatible with the chemical; often, the original container is suitable if it is in good condition.[7]

  • The container must be kept securely closed except when adding waste.[7][8]

  • Ensure the container is clean on the outside to prevent accidental exposure.[7]

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[7][9][10]

  • The label must include the full chemical name, "this compound," and the approximate concentration or percentage if it is part of a mixture.[10] Do not use chemical formulas or abbreviations.[10]

  • Indicate the associated hazards (e.g., Flammable, Toxic).[9]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be away from sources of ignition and incompatible chemicals.[6]

  • The SAA must be inspected regularly for any signs of leakage.[9]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[4]

  • Complete all required waste disposal forms as mandated by your institution and local regulations.[4]

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be disposed of properly.

  • It is recommended to triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[4][8] The rinsate from this process must be collected and disposed of as hazardous waste.[8][11]

  • After rinsing, deface or remove the original product label.[8] The container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? A->B C Label the container correctly. Include hazards (Flammable, Toxic). B->C No D Is the container compatible, in good condition, and securely closed? B->D Yes C->D E Transfer waste to a suitable container. Ensure it is properly sealed. D->E No F Store the container in a designated Satellite Accumulation Area (SAA). D->F Yes E->F G Is the SAA away from ignition sources and incompatible materials? F->G H Relocate SAA to a safe and compliant location. G->H No I Contact EHS or a licensed waste contractor for pickup. G->I Yes H->I J Complete all necessary waste disposal documentation. I->J K End: Waste is properly disposed of. J->K

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific disposal-related quantitative limits are determined by local regulations and disposal facilities, the following table summarizes key properties of the related compound 6-Methyl-5-hepten-2-one, which inform its hazardous nature.

PropertyValueSource
CAS Number 110-93-0[1][3]
Molecular Formula C8H14O[1][3]
Molecular Weight 126.2 g/mol [1]
Flash Point 49 °C (120.2 °F) - closed cup[3]
Boiling Point 173 - 175 °C (343 - 347 °F)[3]
Density 0.85 g/cm3 at 25 °C (77 °F)[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Essential Safety and Handling Guide for 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: 6-Methyl-5-hepten-2-one CAS Number: 110-93-0 Molecular Formula: C₈H₁₄O[1][2]

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 6-Methyl-5-hepten-2-one, tailored for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Summary

6-Methyl-5-hepten-2-one is a flammable liquid and vapor.[2] It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[2][3] The chemical, physical, and toxicological properties have not been fully investigated.[2][3]

Signal Word: Warning[2][4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H412: Harmful to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment for handling 6-Methyl-5-hepten-2-one.

Body Part Personal Protective Equipment Material/Type Recommendation
Hands Chemical-resistant glovesWhile specific breakthrough data is not available, general guidance for ketones suggests Butyl rubber or Viton® for prolonged contact. Nitrile gloves may offer short-term splash protection but must be replaced immediately upon contamination. Always inspect gloves for integrity before use.[5]
Eyes Safety goggles or face shieldChemical splash goggles compliant with ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][5]
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is recommended. For larger volumes or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Fume hood or respiratorAll handling of 6-Methyl-5-hepten-2-one should occur within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][5]
Feet Closed-toe shoesLeather or other chemical-resistant shoes that completely cover the foot are required.[5]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Verify that a certified chemical fume hood is operational.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Keep a spill kit rated for flammable liquids nearby. The kit should contain an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4]

  • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[2][4] Use explosion-proof electrical and ventilating equipment.[2][4]

2. Donning PPE:

  • Put on a lab coat, followed by safety goggles and any additional face protection.

  • Don the appropriate chemical-resistant gloves, ensuring a proper fit.

3. Chemical Handling:

  • Conduct all transfers and manipulations of 6-Methyl-5-hepten-2-one inside the fume hood.

  • Use only non-sparking tools.[2][4]

  • Keep containers tightly closed when not in use to prevent vapor release.[2]

  • Ground and bond containers when transferring the chemical to prevent static discharge.[2][4]

4. Post-Handling:

  • Properly seal all containers of 6-Methyl-5-hepten-2-one.

  • Decontaminate the work surface within the fume hood.

  • Remove gloves using a technique that avoids touching the outer surface and dispose of them as contaminated waste.[2]

  • Wash hands thoroughly with soap and water after handling is complete.[2]

5. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][6]

  • Keep containers tightly closed and properly labeled.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Disposal Plan

1. Waste Segregation:

  • Liquid Waste: Collect all unused 6-Methyl-5-hepten-2-one and solutions containing it in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Solids: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Do not dispose of 6-Methyl-5-hepten-2-one down the drain, as it is harmful to aquatic life.[2]

  • All waste must be disposed of through a licensed professional waste disposal service.[2][3]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Emergency Procedures
  • Spill: In case of a spill, evacuate the area and remove all ignition sources.[2] Contain the spill using an inert absorbent material and collect it with non-sparking tools into a suitable container for disposal.[2][4]

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[2] Do not use a solid stream of water as it may be ineffective.[2] Wear self-contained breathing apparatus when fighting the fire.[2]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2]

    • In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[2][3][4]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling 6-Methyl-5-hepten-2-one.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Plan to handle 6-Methyl-5-hepten-2-one check_ventilation Is a certified chemical fume hood available? start->check_ventilation use_hood Work inside fume hood check_ventilation->use_hood Yes use_respirator Use NIOSH-approved respirator with organic vapor cartridges check_ventilation->use_respirator No base_ppe Mandatory Base PPE: - Safety Goggles - Lab Coat - Closed-toe Shoes use_hood->base_ppe use_respirator->base_ppe gloves Select Gloves: - Butyl/Viton for prolonged use - Nitrile for splash protection only base_ppe->gloves splash_risk Is there a significant splash risk? gloves->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with handling splash_risk->proceed No apron Add Chemical-Resistant Apron face_shield->apron apron->proceed

Caption: PPE selection workflow for handling 6-Methyl-5-hepten-2-one.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.